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(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol Documentation Hub

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  • Product: (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol
  • CAS: 1268512-14-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(Boc-amino)-3-fluorocyclohexanol: Synthesis, Stereochemical Implications, and Reactivity for Drug Discovery

This guide provides an in-depth technical overview of 4-(Boc-amino)-3-fluorocyclohexanol, a valuable building block for medicinal chemistry and drug development. We will explore its chemical properties, stereochemical in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-(Boc-amino)-3-fluorocyclohexanol, a valuable building block for medicinal chemistry and drug development. We will explore its chemical properties, stereochemical intricacies, and potential synthetic applications, offering field-proven insights for researchers and scientists.

Introduction: The Strategic Value of Fluorinated Aminocyclohexanols

Fluorine's incorporation into drug candidates is a widely recognized strategy for modulating key physicochemical and pharmacokinetic properties. The unique electronegativity and small size of the fluorine atom can influence molecular conformation, pKa, metabolic stability, and binding affinity. When incorporated into a cyclohexane scaffold, which is a common motif in natural products and pharmaceuticals, fluorine can impart unique stereoelectronic effects.

4-(Boc-amino)-3-fluorocyclohexanol is a trifunctionalized building block that combines the conformational rigidity of a cyclohexane ring with three key functionalities: a Boc-protected amine, a hydroxyl group, and a fluorine atom. This combination makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of conditions while allowing for mild deprotection, making it ideal for multi-step syntheses.

This guide will delve into the synthesis, stereochemical considerations, spectroscopic characterization, and chemical reactivity of 4-(Boc-amino)-3-fluorocyclohexanol, providing a comprehensive resource for its effective utilization in research and development.

Molecular Structure and Stereoisomerism

The structure of 4-(Boc-amino)-3-fluorocyclohexanol presents multiple stereocenters, leading to a variety of possible stereoisomers. The relative orientation of the amino, fluoro, and hydroxyl groups significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity.

Table 1: Key Stereocenters in 4-(Boc-amino)-3-fluorocyclohexanol

Carbon AtomSubstituentStereochemical Descriptor
C1Hydroxyl (-OH)R/S
C3Fluoro (-F)R/S
C4Boc-amino (-NHBoc)R/S

The cyclohexane ring adopts a chair conformation to minimize steric and torsional strain. The substituents can occupy either axial or equatorial positions, and the preferred conformation will be the one that minimizes steric hindrance, particularly 1,3-diaxial interactions. The bulky tert-butyl group of the Boc protecting group has a strong preference for the equatorial position. The conformational preferences of the smaller fluorine and hydroxyl groups are more nuanced and can be influenced by intramolecular hydrogen bonding and other stereoelectronic effects.

Conformational Analysis: A Balancing Act

The most stable chair conformation of a given stereoisomer of 4-(Boc-amino)-3-fluorocyclohexanol will depend on the relative stereochemistry of the three substituents. For a cis or trans relationship between any two groups, a ring flip can interconvert their axial/equatorial positions.

For example, in a cis-1,3-disubstituted cyclohexane, the substituents can be either diaxial or diequatorial. The diequatorial conformation is generally more stable. In a trans-1,3-disubstituted cyclohexane, one substituent is axial and the other is equatorial.

The presence of the fluorine atom introduces additional considerations. While fluorine is smaller than a hydroxyl group, the C-F bond is highly polarized, which can lead to significant dipole-dipole interactions.

Figure 1: A representative ring-flip equilibrium for a stereoisomer of 4-(Boc-amino)-3-fluorocyclohexanol. The relative stability of each conformer is determined by the steric and electronic interactions of the substituents.

Synthesis of 4-(Boc-amino)-3-fluorocyclohexanol

The synthesis of 4-(Boc-amino)-3-fluorocyclohexanol can be approached through several routes, typically involving the stereoselective functionalization of a cyclohexene precursor. A plausible and efficient strategy involves the epoxidation of a Boc-protected aminocyclohexene followed by regioselective ring-opening with a fluoride source.

Proposed Synthetic Workflow

This proposed workflow is based on established methodologies for the synthesis of related fluorinated aminocyclitols.

synthetic_workflow start 4-(Boc-amino)cyclohex-1-ene epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation epoxide Boc-protected amino-cyclohexene oxide epoxidation->epoxide ring_opening Regioselective Ring Opening (e.g., KHF2, TBAF) epoxide->ring_opening product 4-(Boc-amino)-3-fluorocyclohexanol ring_opening->product

Figure 2: Proposed synthetic workflow for 4-(Boc-amino)-3-fluorocyclohexanol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Epoxidation of tert-butyl (cyclohex-3-en-1-yl)carbamate

  • Dissolve tert-butyl (cyclohex-3-en-1-yl)carbamate (1.0 equiv.) in dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Regioselective Ring-Opening of the Epoxide

  • Dissolve the crude epoxide (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (0.1 M).

  • Add a fluoride source, such as potassium bifluoride (KHF₂) or tetrabutylammonium fluoride (TBAF) (2.0-3.0 equiv.). The choice of fluoride source and solvent can influence the regioselectivity of the ring-opening.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired stereoisomer(s) of 4-(Boc-amino)-3-fluorocyclohexanol.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 4-(Boc-amino)-3-fluorocyclohexanol

TechniquePredicted Key Features
¹H NMR - Broad singlet around 1.4 ppm (9H, -C(CH₃)₃) - Multiplets in the range of 1.2-2.2 ppm (cyclohexyl protons) - Multiplet for the proton on the carbon bearing the amino group (C-H-NHBoc) - Multiplet for the proton on the carbon bearing the hydroxyl group (C-H-OH) - A complex multiplet for the proton on the carbon bearing the fluorine atom (C-H-F), showing coupling to both neighboring protons and the fluorine atom.
¹³C NMR - Signal around 28 ppm (-C(CH₃)₃) - Signal around 80 ppm (-C(CH₃)₃) - Signals in the range of 20-50 ppm (cyclohexyl carbons) - Signal for the carbon bearing the amino group (C-NHBoc) - Signal for the carbon bearing the hydroxyl group (C-OH) - A doublet for the carbon bearing the fluorine atom (C-F) due to ¹JC-F coupling.
¹⁹F NMR - A single multiplet, with its chemical shift and multiplicity dependent on the stereochemistry and the coupling to neighboring protons.
IR (Infrared) - Broad O-H stretch around 3300-3500 cm⁻¹ - N-H stretch around 3300-3400 cm⁻¹ - C-H stretches (aliphatic) around 2850-3000 cm⁻¹ - C=O stretch (Boc) around 1680-1700 cm⁻¹ - C-F stretch around 1000-1100 cm⁻¹
Mass Spec (MS) - Expected molecular ion peak [M+H]⁺ or [M+Na]⁺. - Characteristic fragmentation pattern involving the loss of the Boc group (-100 amu) or isobutylene (-56 amu).

Chemical Reactivity and Synthetic Applications

The trifunctional nature of 4-(Boc-amino)-3-fluorocyclohexanol makes it a versatile intermediate for further chemical transformations.

Reactions of the Hydroxyl Group

The secondary alcohol can undergo a variety of reactions, including:

  • Oxidation: Oxidation to the corresponding ketone, 4-(Boc-amino)-3-fluorocyclohexanone, can be achieved using standard oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This ketone is a valuable precursor for the synthesis of more complex molecules, including spirocycles.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the introduction of diverse functionalities.

  • Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) facilitates nucleophilic substitution, enabling the introduction of other functional groups.

Reactions of the Boc-Protected Amine

The Boc group is stable to a wide range of nucleophilic and basic conditions, making it an excellent protecting group for multi-step syntheses.

  • Deprotection: The Boc group can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, to reveal the free amine.

  • N-Alkylation/N-Arylation: The deprotected amine can undergo N-alkylation or N-arylation reactions to introduce various substituents.

  • Amide Bond Formation: The free amine is a key functional group for the formation of amide bonds, which is central to the synthesis of peptides and other biologically active molecules.

The Role of the Fluorine Atom

The C-F bond is generally very stable and unreactive under most synthetic conditions. Its primary role is to modulate the physicochemical properties of the final molecule. However, the electron-withdrawing nature of the fluorine atom can influence the reactivity of neighboring functional groups.

reactivity_diagram cluster_OH Hydroxyl Group Reactions cluster_NHBoc Boc-Amine Reactions start 4-(Boc-amino)-3-fluorocyclohexanol oxidation Oxidation start->oxidation [O] esterification Esterification start->esterification RCOCl etherification Etherification start->etherification R-X, base deprotection Deprotection (Acid) start->deprotection H+ free_amine Free Amine deprotection->free_amine amide_formation Amide Bond Formation free_amine->amide_formation alkylation N-Alkylation/Arylation free_amine->alkylation

Figure 3: Key reaction pathways for 4-(Boc-amino)-3-fluorocyclohexanol.

Conclusion

4-(Boc-amino)-3-fluorocyclohexanol is a strategically important building block for the synthesis of novel and complex molecules in drug discovery. Its trifunctional nature, combined with the stereochemical diversity of the cyclohexane scaffold, offers a wealth of opportunities for creating diverse chemical libraries. A thorough understanding of its synthesis, stereochemistry, and reactivity is crucial for harnessing its full potential. This guide provides a foundational understanding to aid researchers in the effective application of this versatile chemical entity.

References

  • BOC Sciences. (n.d.).
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). 4-N-Boc-amino-cyclohexanol.
  • Google Patents. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
  • Sigma-Aldrich. (n.d.). BOC-ON. Sigma-Aldrich.
  • Wikipedia. (n.d.). Fluorocarbon. Wikipedia.
  • BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected). BOC Sciences.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
  • PubChem. (n.d.). (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • ResearchGate. (n.d.). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow.
  • Chemistry LibreTexts. (2022). 4.
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  • TCI Chemicals. (n.d.). tert-Butyloxycarbonyl (Boc) Group.
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  • ResearchGate. (2020).
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  • TSI Journals. (2015).
  • Pharmaffiliates. (n.d.). tert-Butyl ((1S,2S,4R)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)
  • Fisher Scientific. (n.d.). eMolecules tert-butyl N-[4-fluoro-4-(hydroxymethyl)
  • PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)
Exploratory

An In-Depth Technical Guide to the Stereochemistry of rel-4-(Boc-amino)-3-fluorocyclohexanol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorinated Cyclohexanes in Medicinal Chemistry In the landscape of modern...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Cyclohexanes in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological properties.[3][4] When introduced into a cyclohexane ring, a common motif in bioactive molecules, fluorine can exert profound control over ring conformation, pKa of nearby functional groups, lipophilicity, and metabolic stability.[2][5] This guide focuses on the stereochemistry of rel-4-(Boc-amino)-3-fluorocyclohexanol, a valuable building block that combines the conformational rigidity of a cyclohexane core with the modulating effects of a fluorine atom and the synthetic versatility of protected amine and alcohol functionalities. Understanding the intricate stereochemical relationships and conformational preferences of this molecule is paramount for its effective application in the synthesis of novel therapeutics.

Proposed Synthesis of rel-4-(Boc-amino)-3-fluorocyclohexanol

Synthetic_Pathway A cis-4-Aminocyclohexanol B tert-Butyl (cis-4-hydroxycyclohexyl)carbamate A->B Boc₂O, Base C tert-Butyl (4-oxocyclohexyl)carbamate B->C Oxidation (e.g., PCC, Swern) D tert-Butyl (4-hydroxy-4-vinylcyclohexyl)carbamate C->D Vinylation (e.g., Vinylmagnesium bromide) E tert-Butyl (4-(2-hydroxyethyl)cyclohex-3-en-1-yl)carbamate D->E Allylic Rearrangement (e.g., Acid-catalyzed) F tert-Butyl (3-iodo-4-hydroxycyclohexyl)carbamate (Iodohydrin) E->F Iodohydrin Formation (e.g., I₂, H₂O) G rel-4-(Boc-amino)-3-fluorocyclohexanol F->G Fluorination (e.g., AgF, DAST)

Caption: Proposed synthetic pathway to rel-4-(Boc-amino)-3-fluorocyclohexanol.

This proposed route begins with the protection of the amino group of cis-4-aminocyclohexanol as a tert-butoxycarbonyl (Boc) carbamate.[8][9] The resulting alcohol is then oxidized to a ketone. A vinyl group is introduced via a Grignard reaction, followed by an acid-catalyzed allylic rearrangement to furnish a cyclohexenol intermediate. The crucial stereochemistry is then set by an iodohydrin formation, which proceeds via an anti-addition across the double bond. Finally, nucleophilic substitution of the iodide with a fluoride source, such as silver fluoride (AgF) or diethylaminosulfur trifluoride (DAST), would yield the desired rel-4-(Boc-amino)-3-fluorocyclohexanol. The rel designation indicates a racemic mixture of the (1S,3R,4S) and (1R,3S,4R) enantiomers.

Stereochemical and Conformational Analysis

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain.[4] For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations. The relative stability of these conformers is dictated by the steric and stereoelectronic effects of the substituents.[1][2]

For rel-4-(Boc-amino)-3-fluorocyclohexanol, the specific relative stereochemistry is defined by the IUPAC name of one of its enantiomers: tert-butyl ((1S,2R,4S)-2-fluoro-4-hydroxycyclohexyl)carbamate. This indicates a cis relationship between the hydroxyl and Boc-amino groups, and a trans relationship between the fluorine and the Boc-amino group.

Conformational Equilibrium

The two chair conformations of the (1S,2R,4S) enantiomer are shown below. The stability of each conformer is primarily determined by the energetic penalty of having a substituent in the axial position, quantified by its A-value (the Gibbs free energy difference between the axial and equatorial conformations).[1][2]

SubstituentA-Value (kcal/mol)Source
-F~0.24-0.43[2][5]
-OH~0.6-1.0 (solvent dependent)[2]
-NH₂~1.2-1.8[2]
-NHBocLarger than -NH₂ (estimated > 2.0)N/A

Conformational_Equilibrium cluster_0 Conformer A (More Stable) cluster_1 Conformer B (Less Stable) A A B B A->B Ring Flip

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Abstract The structural elucidation of complex chiral molecules is a cornerstone of modern drug development and chemical research. Substituted cyclohexanes, in particular, serve as versatile scaffolds, but their stereoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural elucidation of complex chiral molecules is a cornerstone of modern drug development and chemical research. Substituted cyclohexanes, in particular, serve as versatile scaffolds, but their stereochemical complexity demands rigorous analytical validation. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. We delve into the foundational principles of conformational analysis, predict spectral features based on stereoelectronic effects, and outline a multi-dimensional NMR workflow for unambiguous structural and stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the definitive characterization of complex organic molecules.

Molecular Structure and Conformational Analysis

The molecule (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol possesses three stereocenters with a defined relative stereochemistry. The substituents are arranged as follows: a hydroxyl group at C1, a fluorine atom at C3, and a tert-butyloxycarbonyl (Boc) protected amino group at C4. The relative stereochemistry indicates a cis relationship between the C1-hydroxyl and the C4-amino group, and a trans relationship between the C3-fluorine and both the C1-hydroxyl and C4-amino groups.

For substituted cyclohexanes, the molecule exists in a dynamic equilibrium between two chair conformations. The energetic preference for one conformer over the other is dictated by the steric strain of placing substituents in axial versus equatorial positions. The bulky Boc-amino group has a very large steric demand and will overwhelmingly prefer the equatorial position to minimize 1,3-diaxial interactions. This preference is the determining factor for the molecule's dominant conformation in solution.

  • Conformer A (Favored): Places the bulky C4-NHBoc group in the equatorial position. This arrangement forces the C1-OH and C3-F substituents into axial positions.

  • Conformer B (Disfavored): Following a ring flip, the C4-NHBoc group would occupy a sterically hindered axial position, while the C1-OH and C3-F groups would be equatorial.

Due to the significant steric hindrance of an axial Boc-amino group, the equilibrium will lie heavily in favor of Conformer A . All subsequent spectral interpretation will be based on this predicted conformational preference.

Figure 1: Chair-chair interconversion of the title compound.

Predicted ¹H and ¹³C NMR Spectral Features

The NMR spectrum is a direct reflection of the molecule's dominant conformation. The electronic environment and spatial orientation of each nucleus determine its chemical shift and coupling constants.

Predicted ¹H NMR Data

The proton signals are expected to be well-dispersed, with key information derived from the coupling constants (J-values), which are highly dependent on the dihedral angle between coupled protons.

Proton(s)Position (Conformer A)Predicted δ (ppm)Predicted Multiplicity & Key Couplings (Hz)Rationale
H1Axial3.8 – 4.2ddd (triplet of doublets)Deshielded by the adjacent -OH group. As an axial proton, it will exhibit large axial-axial couplings (³J_HHax,ax ≈ 10–13 Hz) to H2ax and H6ax and a smaller axial-equatorial coupling (³J_HHax,eq ≈ 3–5 Hz) to H2eq and H6eq.
H3Axial4.6 – 5.1dddStrongly deshielded by the electronegative fluorine atom. Will show a large geminal coupling to fluorine (²J_HF ≈ 45–50 Hz) and large axial-axial ³J_HH couplings to H2ax and H4ax.
H4Equatorial3.7 – 4.1mDeshielded by the -NHBoc group. As an equatorial proton, it will exhibit smaller couplings (³J_HHeq,ax ≈ 3–5 Hz, ³J_HHeq,eq ≈ 2–4 Hz) to adjacent protons.
NH-5.0 – 6.5br sChemical shift is solvent and concentration-dependent. Often appears as a broad singlet due to quadrupole broadening and exchange.[1]
H2, H5, H6Axial & Equatorial1.2 – 2.4mComplex, overlapping multiplet region. Axial protons are typically shielded (upfield) relative to their equatorial counterparts.[2]
Boc (t-Bu)-~1.45s (9H)A characteristic intense singlet representing the nine equivalent methyl protons of the tert-butyl group.[3]
Predicted ¹³C NMR Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line. The chemical shifts are highly sensitive to substituent effects, and the presence of fluorine introduces characteristic C-F coupling.

Carbon(s)Predicted δ (ppm)Predicted Multiplicity & Key Couplings (Hz)Rationale
C1 (C-OH)68 – 74d (²J_CF ≈ 15–20 Hz)Typical range for a secondary alcohol on a cyclohexane ring.[4] Will show a two-bond coupling to fluorine.
C3 (C-F)88 – 95d (¹J_CF ≈ 170–190 Hz)Strongly deshielded by the directly attached fluorine. The dominant feature is the very large one-bond C-F coupling constant.[5]
C4 (C-NHBoc)52 – 58d (²J_CF ≈ 15–20 Hz)Typical range for a carbon bearing a nitrogen atom. Will show a two-bond coupling to fluorine.
C2, C530 – 40d (²J_CF or ³J_CF ≈ 5–20 Hz)Aliphatic carbons adjacent to substituted centers. C2 and C5 will exhibit coupling to fluorine.
C620 – 30sAliphatic carbon furthest from the electron-withdrawing groups.
Boc (C=O)155 – 157sCarbonyl carbon of the carbamate group.[6]
Boc (Cq)79 – 82sQuaternary carbon of the tert-butyl group.[6]
Boc (CH₃)~28.5sThe three equivalent methyl carbons of the tert-butyl group.[3]

Experimental Workflow for Structural Verification

A multi-dimensional NMR approach is essential for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the molecule's relative stereochemistry.[7][8][9]

Sample Preparation and 1D NMR Acquisition
  • Dissolution: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Standard: Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate resolution to observe fine coupling patterns.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts of all carbon atoms.

2D NMR Experiments for Structural Connectivity

Two-dimensional NMR experiments are critical for mapping the molecular framework and confirming spatial relationships.

Figure 2: Integrated 2D NMR workflow for structural elucidation.
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. Cross-peaks will appear between J-coupled protons (e.g., H1 with H2/H6, H3 with H2/H4). This allows for the tracing of the entire cyclohexane proton spin system, confirming the sequence of methine and methylene groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon to which it is directly attached. It provides an unambiguous method for assigning the resonances of all protonated carbons (C1, C3, C4, C2, C5, C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for assigning quaternary carbons (like those in the Boc group) by observing correlations from nearby protons (e.g., from the Boc methyl protons to the Boc carbonyl and quaternary carbons).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is the ultimate tool for confirming the proposed 3D structure and stereochemistry.[10][11] Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space proximity (typically < 5 Å).[12][13] For the major conformer (Conformer A), key NOE correlations are expected that would be absent in Conformer B.

Figure 3: Key predicted NOESY correlations for the major conformer.

Key NOESY Cross-Peaks to Validate Conformer A:

  • Axial-Axial Correlations: Strong NOE signals are expected between the axial protons on the same face of the ring: H1(ax) ↔ H3(ax), H1(ax) ↔ H5(ax), and H3(ax) ↔ H5(ax). The observation of these cross-peaks is powerful evidence for the axial orientation of these three protons.

  • Axial-Equatorial Correlations: Weaker NOE signals between axial protons and adjacent equatorial protons (e.g., H1(ax) ↔ H2(eq)/H6(eq)) would also be consistent.

  • Equatorial-Equatorial Correlations: Proximity between H4(eq) and its neighboring equatorial protons (H2eq, H6eq) should be observed.

The presence of this specific pattern of NOE cross-peaks, combined with the large axial-axial coupling constants observed for H1 and H3 in the ¹H spectrum, provides a self-validating system that confirms both the relative stereochemistry and the predicted conformational preference.

Conclusion

The structural and stereochemical characterization of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a non-trivial analytical challenge that can be met with a systematic and multi-faceted NMR spectroscopy approach. The analysis begins with a foundational understanding of cyclohexane conformational preferences, which predicts a dominant chair form with an equatorial Boc-amino group and axial hydroxyl and fluoro substituents. This conformational bias is directly reflected in the predicted ¹H and ¹³C NMR spectra, particularly in the large axial-axial coupling constants for H1 and H3 and the large ¹J_CF coupling. The application of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and critically, NOESY—provides an integrated workflow to validate every aspect of the structure, from the basic atomic connectivity to the precise spatial arrangement of the substituents. This guide demonstrates how a logical, hypothesis-driven application of modern NMR techniques provides an authoritative and self-validating means of molecular characterization.

References

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  • ACS Publications. (n.d.). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals.
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  • ResearchGate. (n.d.). Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis- and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives. Retrieved from [Link]

  • anucem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ResearchGate. (n.d.). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information.
  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
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  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
  • ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • PubMed. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Journal of Organic Chemistry. Retrieved from [Link]

  • AIP Publishing. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of NH chemical shifts in the 1 H NMR spectra.
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  • University Course Document. (n.d.). Short Summary of 1H-NMR Interpretation.
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  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (1966). Coupling constants in fluorinated cyclic compounds. Part 2.—Fluorocyclopentenes and perfluorocyclohexadiene-1,3. Transactions of the Faraday Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.
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  • Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
  • University Course Document. (n.d.). 1H NMR chemical shift ppm table. Retrieved from a university's organic chemistry resources.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Chirality.
  • University Thesis/Report. (n.d.). FLUORINE COUPLING CONSTANTS.
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Exploratory

An Inquiry into CAS Number 2442220-35-9: A Case of Undocumented Chemical Identity

An extensive search for the chemical compound associated with CAS number 2442220-35-9 has yielded no specific results. This suggests that the provided CAS number may be incorrect, newly assigned and not yet publicly docu...

Author: BenchChem Technical Support Team. Date: February 2026

An extensive search for the chemical compound associated with CAS number 2442220-35-9 has yielded no specific results. This suggests that the provided CAS number may be incorrect, newly assigned and not yet publicly documented, or otherwise unlisted in readily available chemical and scientific databases.

Efforts to retrieve information on the properties, availability, and technical data for a compound with the CAS (Chemical Abstracts Service) registry number 2442220-35-9 did not identify a corresponding substance. The search results instead provided information on several other, unrelated chemical compounds.

This outcome prevents the creation of an in-depth technical guide as requested. A comprehensive guide would require detailed information on the compound's chemical structure, physicochemical properties, mechanism of action, synthesis, and safety protocols, none of which is available for the queried CAS number.

The search did, however, return information for other compounds, which are summarized below to illustrate the scope of the investigation:

  • Suzetrigine (VX-548): A potent and selective NaV1.8 inhibitor under investigation as a non-opioid treatment for moderate to severe pain.[1] It functions by binding to the second voltage-sensing domain of the NaV1.8 channel, stabilizing its closed state and thereby reducing pain signals in peripheral sensory neurons.[1] Preclinical and clinical data suggest a lack of addictive potential.[1]

  • Mercuric Sulfate (CAS 7783-35-9): A highly toxic mercury compound.[2][3][4] Safety data sheets emphasize its potential to be fatal if swallowed, inhaled, or absorbed through the skin.[2][3] It is also noted to be very toxic to aquatic life with long-lasting effects.[2][4]

  • Propanal (CAS 123-38-6): A clear, colorless liquid with a pungent, fruity odor.[5] It is a flammable liquid and its vapors are heavier than air.[5]

  • Other Compounds: The search also retrieved information for various other chemicals, including 2,2-thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (CAS 41484-35-9), an antioxidant used in polymers and lubricants[], and 2-Butenal, dimethylhydrazone (CAS 7422-95-9)[7].

Given the absence of any data linked to CAS number 2442220-35-9, it is recommended that researchers, scientists, and drug development professionals verify the CAS number for accuracy. If the number is correct, the compound it identifies is not yet characterized in the public domain.

References

  • Fisher Scientific. (2014, May 13).
  • National Center for Biotechnology Information. (n.d.). Propanal. In PubChem.
  • Sigma-Aldrich. (2025, July 9).
  • Lechner, S. M., et al. (2025, January 8). Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain. Pain and Therapy, 14(2), 655-674. [Link]

  • Chemos GmbH & Co.KG. (2022, February 21).
  • Shaabani, A., et al. (n.d.).
  • Thermo Fisher Scientific. (2014, August 20).
  • Airgas. (2020, December 15).
  • BOC Sciences. (n.d.). CAS 41484-35-9 2 2-THIODIETHYLENE BIS[3-(3 5-DI-TERT-BUTYL-4-HYDROXYPHENYL)
  • Cheméo. (n.d.). Chemical Properties of 2-Butenal, dimethylhydrazone (CAS 7422-95-9).

Sources

Exploratory

Whitepaper: Strategic Discovery and Development of Novel Fluorinated Cyclohexanol Derivatives

Abstract The strategic incorporation of fluorine into small molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into small molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] The cyclohexanol scaffold, a prevalent motif in numerous bioactive compounds, provides a versatile three-dimensional framework for drug design. This technical guide provides an in-depth exploration of the discovery of novel fluorinated cyclohexanol derivatives, designed for researchers, scientists, and drug development professionals. We will dissect field-proven synthetic methodologies, delve into the nuances of stereochemical control, elucidate advanced characterization techniques, and discuss the pharmacological implications of these structural modifications. The narrative emphasizes the causality behind experimental choices, providing a robust framework for the rational design and synthesis of next-generation therapeutic agents.

The Imperative for Fluorination in Cyclohexanol Scaffolds

The introduction of fluorine into a drug candidate can profoundly influence its biological profile.[1][3] Unlike hydrogen, fluorine is highly electronegative and has a van der Waals radius intermediate between hydrogen and oxygen. These unique properties can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][4]

  • Modulated Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its target.[4][5]

  • Altered Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and influencing its solubility and target binding.[4]

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions, leading to increased potency.[2][3]

The cyclohexanol core provides a non-planar, conformationally rich scaffold. The precise spatial arrangement of the hydroxyl and fluorine substituents is critical for biological activity. Therefore, synthetic strategies must not only introduce these functionalities but also rigorously control their stereochemistry.

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of fluorinated cyclohexanols can be broadly approached via two main pathways: direct fluorination of a pre-existing cyclohexyl ring or the construction of the ring from fluorinated precursors.

Pathway A: Direct Asymmetric Fluorination of Cyclohexanone Derivatives

Directly fluorinating a cyclohexanone precursor followed by reduction is an atom-economical approach. The primary challenge lies in controlling the position and stereochemistry of the incoming fluorine atom. Modern organocatalysis has provided powerful solutions.

One robust method involves the merger of enamine catalysis with chiral anion phase-transfer catalysis.[6] This dual-catalysis system enables the direct asymmetric fluorination of α-branched cyclohexanones to generate challenging quaternary fluorine-containing stereocenters.[6]

G Enamine Enamine Active_F Active_F Enamine->Active_F Active_F->Enamine Electrophilic Fluorination caption Dual Catalysis for Asymmetric Fluorination.

Causality Behind Experimental Choices:

  • Catalyst System: A protected amino acid (e.g., a proline derivative) is chosen for the enamine cycle because it predictably controls the facial selectivity of the enamine intermediate. The chiral phosphate anion acts as a phase-transfer catalyst, binding to the cationic fluorinating agent (Selectfluor) to create a chiral, lipophilic ion pair that is the active fluorinating species.[6]

  • Fluorinating Agent: Selectfluor is a widely used electrophilic fluorinating agent due to its stability, commercial availability, and relatively safe handling.[7][8]

  • Stereochemical Outcome: The high enantioselectivity arises from the "matched" pairing of the two chiral catalysts. The chiral enamine presents one face to the incoming electrophile, while the chiral anion complex delivers the fluorine from a specific orientation, resulting in a highly controlled reaction.[6]

Pathway B: Stereoselective Reduction of Fluorinated Cyclohexanones

Once the α-fluorocyclohexanone is synthesized, the subsequent reduction of the ketone to the corresponding cyclohexanol must also be stereocontrolled. The choice of reducing agent is paramount.

Reducing AgentTypical SolventKey Characteristic & RationaleExpected Diastereoselectivity (axial vs. equatorial attack)
Sodium Borohydride (NaBH₄) Methanol, EthanolSmall, unhindered hydride donor. Primarily follows Felkin-Anh model, but steric hindrance from the α-fluoro group influences trajectory. Chosen for its low cost and ease of use.[9]Moderate to good, favoring equatorial alcohol.
Lithium Tri-sec-butylborohydride (L-Selectride®) Tetrahydrofuran (THF)Highly sterically hindered hydride donor. Delivers hydride from the least hindered face, providing high stereoselectivity. Chosen when maximizing a single diastereomer is critical.Excellent, typically favoring axial alcohol via equatorial attack.
Diisobutylaluminium Hydride (DIBAL-H) Toluene, HexaneLewis acidic reducing agent. Can coordinate to both the carbonyl oxygen and the fluorine atom, influencing the conformational preference of the ring and directing the hydride attack.Substrate-dependent; can be tuned by temperature.

Experimental Protocol: Diastereoselective Reduction of 2-Fluoro-2-methylcyclohexanone

  • System Preparation: A 100 mL round-bottom flask is flame-dried under vacuum and backfilled with dry nitrogen gas. This is critical to prevent quenching of the hydride reagent by atmospheric moisture.

  • Reagent Addition: The flask is charged with 2-fluoro-2-methylcyclohexanone (1.0 g, 7.68 mmol) and anhydrous THF (20 mL). The solution is cooled to -78 °C in a dry ice/acetone bath. Maintaining this low temperature is essential to maximize the kinetic control of the reaction and enhance stereoselectivity.

  • Hydride Addition: L-Selectride® (1.0 M solution in THF, 8.5 mL, 8.5 mmol, 1.1 eq) is added dropwise via syringe over 15 minutes. The slow addition prevents a rapid exotherm and maintains the low temperature.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 3 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexanes mobile phase. The disappearance of the starting ketone spot indicates completion.

  • Quenching: The reaction is quenched by the slow, careful addition of 1 M aqueous NaOH (10 mL), followed by 30% hydrogen peroxide (5 mL) to decompose the borane byproducts. This step must be done cautiously at low temperature as it is exothermic.

  • Work-up and Isolation: The mixture is allowed to warm to room temperature and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure cis- and trans-2-fluoro-2-methylcyclohexanol diastereomers.

Advanced Structural Characterization

Unambiguous structure and stereochemistry determination is non-negotiable. While ¹H and ¹³C NMR are standard, ¹⁹F NMR spectroscopy is the most powerful tool for analyzing these derivatives.[10]

The Power of ¹⁹F NMR Spectroscopy

The ¹⁹F nucleus offers several advantages for NMR analysis:[11]

  • 100% Natural Abundance & High Sensitivity: The ¹⁹F nucleus is highly receptive, similar to ¹H, allowing for rapid data acquisition.[12]

  • Wide Chemical Shift Range: The chemical shifts for organofluorine compounds span a very large range (~800 ppm), making it highly sensitive to the local electronic environment.[12] This means that even subtle differences in stereochemistry between diastereomers result in distinct, well-resolved signals.

  • No Background Signal: Endogenous biological molecules do not contain fluorine, so in biological or complex media studies, ¹⁹F NMR provides a clean spectral window.[10]

G caption Integrated Spectroscopic Analysis.

Interpreting Spectroscopic Data

The stereochemical relationship between the fluorine and hydroxyl groups can be deduced from coupling constants (J-values) in both ¹H and ¹⁹F NMR spectra.

  • ³J_HF (Vicinal Coupling): The magnitude of the coupling constant between the fluorine and a proton three bonds away is dependent on the dihedral angle, as described by the Karplus equation.

    • An anti-periplanar relationship (180° dihedral angle, e.g., axial-F and axial-H) will result in a large coupling constant (typically 20-40 Hz).

    • A gauche relationship (60° dihedral angle, e.g., axial-F and equatorial-H) will result in a smaller coupling constant (typically 5-15 Hz).

  • ¹⁹F Chemical Shift: The chemical shift of the fluorine atom itself is highly informative. An axial fluorine is typically shielded (moves to a higher field, more negative ppm value) compared to an equatorial fluorine due to steric compression.

Representative Spectroscopic Data

Compound IsomerFluorine PositionHydroxyl PositionRepresentative ¹⁹F δ (ppm)Key ³J_HF Coupling Constant (Hz)
Isomer A AxialEquatorial-185.5J = 35.2 (ddd)
Isomer B EquatorialAxial-172.0J = 12.5 (ddd)

Note: Chemical shifts are relative to a CFCl₃ standard.

Future Directions and Applications

The development of novel fluorinated cyclohexanol derivatives continues to be a vibrant area of research.[13] Key future trends include:

  • Biocatalysis: The use of engineered enzymes to perform highly stereoselective fluorination and reduction reactions offers a green and efficient alternative to traditional chemical methods.[14]

  • Late-Stage Fluorination: Developing methods to introduce fluorine into complex, fully-formed molecules allows for the rapid generation of diverse analogue libraries for structure-activity relationship (SAR) studies.

  • PET Imaging: The use of the ¹⁸F isotope, a positron emitter, allows these molecules to be used as imaging agents in Positron Emission Tomography (PET) to visualize biological processes and diagnose diseases in a non-invasive manner.[3][15]

The strategic synthesis and application of these compounds hold immense promise for addressing unmet needs in oncology, neurodegenerative disorders, and infectious diseases.[16]

References

  • Synthesis of novel fluorescent cyclohexenone derivatives and their partitioning study in ionic micellar media . PubMed. Available at: [Link]

  • Bio-active fluorinated cyclohexenones . ResearchGate. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . National Institutes of Health (NIH). Available at: [Link]

  • Fluorine-based new drug synthesis at lightning speed . ScienceDaily. Available at: [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity . MDPI. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Ultra-fluorinated cyclohexane shows off two faces . Chemistry World. Available at: [Link]

  • Novel method to synthesise valuable fluorinated drug compounds . NUS News. Available at: [Link]

  • Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation . JoVE. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy . Wikipedia. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry . PubMed. Available at: [Link]

  • Synthesis of polyfluorinated cyclohexanol 509 . ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes . PubMed Central (NIH). Available at: [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses . PubMed. Available at: [Link]

  • Catalyzed and Promoted Aliphatic Fluorination . ACS Publications. Available at: [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . ACS Publications. Available at: [Link]

  • Recent Advances on Fluorine Chemistry . MDPI. Available at: [Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes . Wiley Online Library. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs . PubMed Central. Available at: [Link]

  • NMR | Fluorine Spectroscopy . Oxford Instruments. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry . ResearchGate. Available at: [Link]

  • Fluorine NMR . University of Rochester. Available at: [Link]

  • Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed Nazarov Cyclization . Synfacts (Thieme). Available at: [Link]

  • Novel Fluorinated Amphiphilic Cyclodextrin Derivatives: Synthesis of Mono, Di and Heptakis-(6-deoxy-6-perfluoroalkylthio)-β-cyclodextrins . ResearchGate. Available at: [Link]

  • Asymmetric Fluorination of α‑Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids . eScholarship.org. Available at: [Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design . I.K. Press. Available at: [Link]

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Foundational

A Technical Guide to the Preliminary Biological Screening of Fluorinated Aminocyclohexanols

Foreword: The Strategic Value of Fluorine in Aminocyclohexanol Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing drug-like prope...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorine in Aminocyclohexanol Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing drug-like properties.[1][2] The C-F bond, with its high electronegativity and steric similarity to hydrogen, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[3] When applied to privileged scaffolds like aminocyclohexanols—structures known for their presence in bioactive natural products and their utility as chiral auxiliaries—the potential for developing novel therapeutics is significant. Aminocyclohexanol derivatives have shown promise as antibacterial, anti-inflammatory, and notably, as glycosidase inhibitors.[1][4]

This guide provides a comprehensive framework for the preliminary biological evaluation of a novel library of fluorinated aminocyclohexanols. It is designed for drug discovery researchers and moves beyond a simple recitation of protocols. Instead, it details a tiered, logical screening cascade, explaining the scientific rationale behind the selection of each assay. Our approach is to first establish a baseline of safety through cytotoxicity screening, then proceed to broad functional screening against key therapeutic areas, and finally, to probe the mechanism of action in the most promising hits.

Part 1: The Screening Cascade: A Multi-Tiered Approach

The preliminary assessment of any new chemical entity must be systematic and resource-efficient. We employ a hierarchical screening model designed to rapidly identify promising candidates while deprioritizing toxic or inactive compounds early in the process.

Screening_Cascade cluster_0 Tier 1: Foundational Safety & Broad Activity cluster_1 Tier 2: Primary Target-Oriented Assays cluster_2 Tier 3: Hit Characterization Cytotoxicity Cytotoxicity Profiling (HepG2, HEK293) Antimicrobial Broad Antimicrobial Screen (Gram+/Gram-) Glycosidase α-Glucosidase Inhibition Assay Cytotoxicity->Glycosidase If Not Cytotoxic Inflammation Anti-inflammatory Screening (LPS-stimulated Macrophages) Kinetics Enzyme Kinetic Studies Inflammation->Kinetics If Active Cytokine Cytokine Profiling (ELISA) hit Validated Hit Candidate Cytokine->hit start Fluorinated Aminocyclohexanol Library start->Cytotoxicity

Caption: A tiered workflow for screening fluorinated aminocyclohexanols.

Part 2: Tier 1 - Foundational Safety and Broad Spectrum Activity

The initial tier is designed to answer two fundamental questions: Is the compound safe at a cellular level, and does it possess any general antimicrobial properties? This phase acts as a critical filter.

Cytotoxicity Profiling

Rationale: Before investing resources in specific functional assays, it is imperative to assess the general toxicity of the compounds.[5] A compound that is broadly cytotoxic is unlikely to become a viable therapeutic. We utilize two distinct assays targeting different aspects of cell death to ensure robustness. The Lactate Dehydrogenase (LDH) assay measures membrane integrity, while the MTT assay measures metabolic activity.[6] Using both provides a more complete picture of a compound's effect on cell health.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Plate human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorinated aminocyclohexanols (e.g., from 100 µM to 0.1 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculation: Determine the percentage of cytotoxicity relative to the positive lysis control.

Broad-Spectrum Antimicrobial Screening

Rationale: The aminocyclohexanol scaffold is present in several natural products with antimicrobial activity.[8] Furthermore, fluorination is a known strategy to enhance the potency of antibacterial agents.[9] A simple, cost-effective disk diffusion assay provides a qualitative but rapid assessment of antibacterial potential against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Experimental Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a high concentration, e.g., 1 mg/mL) onto a separate disk. Include a vehicle control (solvent only) and a positive control antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[10]

Part 3: Tier 2 - Primary, Target-Oriented Assays

Compounds that pass Tier 1 (i.e., are non-cytotoxic and/or show specific activity) are advanced to more targeted assays based on the known pharmacology of related structures.

α-Glucosidase Inhibition Assay

Rationale: Amino alcohol and aminocyclitol structures are classic mimics of the transition state of glycoside hydrolysis, making them potent inhibitors of glycosidase enzymes.[11] α-Glucosidase inhibitors are an established class of drugs for managing type 2 diabetes by delaying carbohydrate absorption.[12] Fluorination can further enhance inhibitory activity by destabilizing the oxocarbenium ion-like transition state of the enzymatic reaction.[13] This makes α-glucosidase a prime target for this compound class.

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Reagent Preparation:

    • Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase (from Saccharomyces cerevisiae) in 0.1 M sodium phosphate buffer (pH 6.8).

    • Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

    • Test Compounds: Prepare serial dilutions of the test compounds and a positive control (Acarbose) in buffer.

  • Assay Setup (96-well plate):

    • To each well, add 50 µL of phosphate buffer.

    • Add 20 µL of the diluted test compound (or Acarbose/buffer for controls).

    • Add 20 µL of the α-glucosidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Reaction Termination: Add 50 µL of 0.1 M sodium carbonate (Na₂CO₃) to stop the reaction.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[5][14]

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Anti-inflammatory Screening in Macrophages

Rationale: Chronic inflammation is a key driver of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] Several amino alcohol-containing compounds have demonstrated anti-inflammatory properties.[6] We use a cell-based assay with lipopolysaccharide (LPS)-stimulated macrophages to screen for compounds that can suppress this inflammatory cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Marks for Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Genes Translocates & Activates Nucleus Nucleus Cytokines Cytokine Release Genes->Cytokines Inhibitor Fluorinated Aminocyclohexanol (Hypothesized Target) Inhibitor->IKK Inhibits

Caption: The NF-κB signaling pathway in inflammation.

Experimental Protocol: LPS-Induced Cytokine Release

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 24-well plate at a density of 4 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell-free supernatants and store them at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[15]

  • Analysis: Compare cytokine levels in treated wells to the LPS-only control to determine the percentage of inhibition.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is crucial for decision-making. All quantitative results should be summarized in tables to facilitate direct comparison between compounds.

Table 1: Hypothetical Tier 1 Screening Results

Compound IDCytotoxicity (% vs. Control, 50 µM)Antimicrobial Zone of Inhibition (mm)
HepG2 (LDH Assay) S. aureus
FAC-0015.2 ± 1.115
FAC-00288.1 ± 4.5Not Tested
FAC-0033.8 ± 0.90
FAC-0046.5 ± 2.010

Table 2: Hypothetical Tier 2 Results for Non-Cytotoxic Hits

Compound IDα-Glucosidase Inhibition IC₅₀ (µM)TNF-α Release Inhibition (% at 20 µM)
FAC-00115.4 ± 2.175.6 ± 5.8
FAC-003> 10012.3 ± 3.1
FAC-00445.8 ± 5.568.2 ± 7.2
Acarbose262.3 ± 15.7Not Applicable

Data are presented as Mean ± Standard Deviation for illustrative purposes. Acarbose is a standard α-glucosidase inhibitor.[16]

Conclusion and Forward Path

This structured, multi-tiered approach provides a robust and efficient methodology for the preliminary biological screening of novel fluorinated aminocyclohexanols. By integrating foundational safety assessments with targeted functional assays, this workflow allows for the rapid identification of lead candidates with desirable activity profiles. Compounds demonstrating potent, selective activity in Tier 2, such as the hypothetical FAC-001 , would be prioritized for Tier 3 characterization, including detailed enzyme kinetics, broader cytokine profiling, and initial structure-activity relationship (SAR) studies. The strategic use of fluorination, combined with this logical screening cascade, provides a powerful engine for the discovery of new therapeutic agents.[3][17]

References

  • Lawrence, R., & Perni, R. B. (2021). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Available at: [Link]

  • Wang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Simplified diagram depicting the two NF-κB signalling pathways. Available at: [Link]

  • Ylostalo, J. H., & Prockop, D. J. (2014). Macrophage Inflammatory Assay. Bio-protocol. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • Withers, S. G., et al. (1996). Fluorinated sugars as probes of glycosidase mechanisms. UBC Chemistry. Available at: [Link]

  • Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

  • Myers, A. G., et al. (2021). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature. Available at: [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials | Microbiology. Available at: [Link]

  • El-Ashry, E. S. H., & Rashed, N. (2001). Alkaloid Glycosidase Inhibitors. Comprehensive Natural Products Chemistry. Available at: [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

  • ResearchGate. (2024). MIC (minimum inhibitory concentrations) of fluoroquinolone derivatives. Available at: [Link]

  • Bertozzi, C. R., et al. (2015). Fluorogenic Sialic acid Glycosides for Quantification of Sialidase Activity Upon Unnatural Substrates. Bioconjugate Chemistry. Available at: [Link]

  • Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the murine model of lung inflammation. Available at: [Link]

  • Crout, D. H. G., et al. (1991). The interaction of 1-fluoro-d-glucopyranosyl fluoride with glucosidases. Biochemical Journal. Available at: [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values for treatments on planktonic bacteria. Available at: [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Available at: [Link]

  • Husain, A., et al. (2022). Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. Molecules. Available at: [Link]

  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015). Molecules. Available at: [Link]

  • Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. (2015). Asian Pacific Journal of Tropical Biomedicine. Available at: [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Mamedov, I. G., & Mamedova, Y. V. (2021). Biological activity of novel pentasubstituted cyclohexanol against some microorganisms. Indian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. Available at: [Link]

  • Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds. (2025). Journal of Molecular Structure. Available at: [Link]

  • D'Alarco, E. M., et al. (1994). Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives. (2025). Scientific Reports. Available at: [Link]

  • Khan, S., et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Incorporation of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol in the Pursuit of Novel Therapeutics

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a paramount objective. The strategic introduction of fluorine into molecular scaffolds has emerged as a powerful tool in this endeavor. This guide delves into the application of a specific fluorinated building block, (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol, a chiral intermediate that has found significant utility in the synthesis of targeted covalent inhibitors.

The Rationale for Fluorination in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its biological properties.[1][2] The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, potentially enhancing interactions with the target protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic degradation and thereby improve the metabolic stability and half-life of a compound.[1] In the context of saturated carbocycles like cyclohexanes, the introduction of fluorine can also induce specific conformational preferences that may be advantageous for binding to a biological target.[3][4][5]

Application Spotlight: The Bruton's Tyrosine Kinase (BTK) Inhibitor CNX-774

A prime example of the strategic use of a fluorinated cyclohexane derivative is in the synthesis of CNX-774, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[6][7][8][9][10] BTK is a critical enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.[2][6][7][11][12][13][14]

CNX-774 exerts its inhibitory effect by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[6][7][8] The molecular architecture of CNX-774 is designed for high potency and selectivity, and the incorporation of the fluorinated cyclohexyl moiety plays a crucial role in its overall profile.

The Dual-Action of CNX-774

Interestingly, recent research has unveiled a dual mechanism of action for CNX-774. Beyond its potent inhibition of BTK, it also functions as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][3][6][15] This discovery has opened up new therapeutic possibilities, particularly in the context of overcoming drug resistance in cancers like pancreatic cancer. By blocking ENT1, CNX-774 can synergize with inhibitors of de novo pyrimidine synthesis to induce cancer cell death.[3][15][16]

Quantitative Data on CNX-774

ParameterValueReference
BTK IC50 < 1 nM[9][10][17]
Cellular BTK IC50 1-10 nM[9]
Molecular Formula C₂₆H₂₂FN₇O₃[6][10]
Molecular Weight 499.5 g/mol [6][10]

Experimental Protocols

The synthesis of CNX-774 involves a multi-step sequence that culminates in the coupling of the key fluorinated intermediate with the core heterocyclic scaffold. The following is a representative protocol for a key coupling step and the final deprotection.

General Synthetic Workflow

G A (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol B Activation of Hydroxyl Group A->B e.g., Mesylation or Tosylation C Nucleophilic Substitution with Heterocyclic Core B->C SN2 reaction D Deprotection of Boc Group C->D Acidic conditions (e.g., TFA) E Amide Coupling with Acryloyl Chloride D->E F CNX-774 E->F

Caption: General synthetic workflow for the incorporation of the fluorocyclohexanol building block.

Protocol 1: Coupling of the Fluorocyclohexanol Moiety

Objective: To couple the activated (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol with the pyrimidine core.

Materials:

  • (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

  • Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • The core heterocyclic amine (e.g., a substituted aminopyrimidine)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate or tosylate.

  • Nucleophilic Substitution:

    • To a solution of the heterocyclic amine (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of the activated fluorocyclohexanol from the previous step (1.0 eq) in DMF dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Final Deprotection and Acrylamide Formation

Objective: To remove the Boc protecting group and install the acrylamide "warhead."

Materials:

  • Boc-protected intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acryloyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 4:1 v/v).

    • Stir the solution at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting amine salt is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude amine salt in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq) to neutralize the salt and act as a base for the coupling.

    • Slowly add acryloyl chloride (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, CNX-774, by column chromatography or preparative HPLC.

Signaling Pathway Inhibition by CNX-774

G cluster_0 B-Cell Receptor Signaling cluster_1 Nucleoside Salvage Pathway BCR BCR Lyn Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK Phosphorylation PLCg2 PLCg2 BTK->PLCg2 Phosphorylation Downstream Signaling\n(NF-κB, etc.) Downstream Signaling (NF-κB, etc.) PLCg2->Downstream Signaling\n(NF-κB, etc.) Ext_Nucleosides Extracellular Nucleosides ENT1 ENT1 Ext_Nucleosides->ENT1 Int_Nucleosides Intracellular Nucleosides ENT1->Int_Nucleosides Salvage Salvage Enzymes Int_Nucleosides->Salvage Nucleotides Nucleotides Salvage->Nucleotides CNX774 CNX-774 CNX774->BTK Covalent Inhibition (Cys481) CNX774->ENT1 Inhibition

Caption: Dual inhibitory action of CNX-774 on BTK and ENT1 pathways.

Conclusion

The use of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol in the synthesis of CNX-774 exemplifies the power of fluorinated building blocks in modern drug discovery. The specific stereochemistry and the presence of the fluorine atom are critical design elements that contribute to the overall efficacy of the final drug molecule. The detailed protocols provided herein offer a practical guide for researchers working on the synthesis of similar covalent inhibitors. The dual-action of CNX-774 as both a BTK and an ENT1 inhibitor underscores the potential for discovering unexpected and therapeutically valuable secondary mechanisms of action in well-designed molecules.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. CNX-774. Available from: [Link].

  • Mueller, K., et al. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007, 317(5846), 1881-1886.
  • Akinleye, A., et al. Ibrutinib and novel BTK inhibitors in clinical development.
  • ACS. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Available from: [Link].

  • Woyach, J. A., et al. SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 2024.
  • Aalipour, A., et al. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 2021, 12, 689223.
  • ResearchGate. Distinct binding modes of covalent BTK inhibitors to the BTK... Available from: [Link].

  • Tam, C. S., et al. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib.
  • Martin, M. G., et al.
  • ResearchGate. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer | Request PDF. Available from: [Link].

  • Grygorenko, O. O., et al. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 2022, 17(21), e202200365.
  • ResearchGate. Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. Available from: [Link].

Sources

Application

Application Notes &amp; Protocols: Strategic Deprotection of N-Boc-4-amino-3-fluorocyclohexanol

Introduction: The Strategic Value of Fluorinated Cyclohexylamines Fluorinated alicyclic scaffolds, such as 4-amino-3-fluorocyclohexanol, are highly sought-after building blocks in modern drug discovery. The strategic inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Cyclohexylamines

Fluorinated alicyclic scaffolds, such as 4-amino-3-fluorocyclohexanol, are highly sought-after building blocks in modern drug discovery. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, by altering its lipophilicity and basicity (pKa). The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy due to its robustness under a wide range of synthetic conditions and its clean, acid-labile removal.[1][2]

This guide provides a detailed analysis of protocols for the deprotection of N-Boc-4-amino-3-fluorocyclohexanol. We will explore the mechanistic underpinnings of various methods, offer a comparative analysis to guide procedural selection, and present a validated, step-by-step protocol for reliable execution. The presence of both a hydroxyl group and a vicinal fluorine atom necessitates careful consideration of reaction conditions to ensure high-yield recovery of the target amine without compromising stereochemical integrity or inducing side reactions.

Mechanistic Principles of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is a classic acid-catalyzed hydrolysis of a carbamate.[3] The process unfolds through a well-established E1-type mechanism:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl).[4][5] This step activates the group for cleavage.

  • Formation of a Stable Cation: The protonated intermediate collapses, leading to the irreversible loss of a stable tert-butyl cation and the formation of a transient carbamic acid.[2][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][4]

  • Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated to form a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt), which often aids in its isolation and purification.[4]

A critical consideration is the fate of the electrophilic tert-butyl cation. It can be quenched by nucleophiles, deprotonate to form isobutylene gas, or, problematically, alkylate nucleophilic sites on the substrate or product, leading to impurities.[1][6] While the 4-amino-3-fluorocyclohexanol scaffold lacks highly nucleophilic sites like indoles or thiols, the use of scavengers can be a prudent measure in complex syntheses to ensure reaction cleanliness.[6]

Boc_Deprotection_Mechanism cluster_0 Mechanism Boc_Amine R-NH-Boc Protonated R-NH-C(=O+H)O-tBu Boc_Amine->Protonated + H+ Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid - C(CH3)3+ Amine_Salt R-NH3+ X- Carbamic_Acid->Amine_Salt - CO2 + H+

Caption: Acid-catalyzed mechanism for Boc deprotection.

Comparative Analysis of Deprotection Protocols

The choice of reagent is dictated by the substrate's overall acid sensitivity, desired product form (free base vs. salt), and operational simplicity. For 4-amino-3-fluorocyclohexanol, the primary consideration is achieving complete, clean removal of the Boc group without affecting the hydroxyl or C-F bonds.

MethodReagents & SolventTemperatureTypical TimeAdvantagesDisadvantages & Considerations
Strong Protic Acid Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)0 °C to RT1-4 hFast, highly effective, and widely documented.[2][3][7] Volatile reagents are easy to remove.Harsh conditions may cleave other acid-labile groups.[6] Product is an oily TFA salt; requires careful work-up.
Hydrogen Chloride 4M HCl in 1,4-Dioxane or Methanol0 °C to RT2-16 hMilder than TFA, often providing higher selectivity.[8][9] Product precipitates as a crystalline HCl salt, simplifying isolation.[10][11]Dioxane is a hazardous solvent.[1] Can be slower than TFA.
Lewis Acid-Mediated Zinc Bromide (ZnBr₂) in DCMRT12-24 hNon-protic conditions, beneficial for substrates with acid-sensitive functionalities.[3][6]Slower reaction times. Requires stoichiometric amounts of the Lewis acid.
Thermal (Acid-Free) Heat in 2,2,2-Trifluoroethanol (TFE) or WaterReflux2-12 hAvoids strong acids entirely, ideal for highly sensitive molecules.[12][13] Green chemistry approach.[14]High temperatures may not be suitable for all substrates. Limited solvent scope.[13]

Recommendation for 4-amino-3-fluorocyclohexanol: The Hydrogen Chloride (HCl) in Dioxane or Methanol method is highly recommended. It represents an optimal balance of reactivity and control. The formation of a solid hydrochloride salt provides a significant advantage for purification, yielding a stable, easy-to-handle product directly from the reaction mixture.[5][11]

Validated Experimental Protocol: HCl-Mediated Deprotection

This protocol details the efficient removal of the Boc group from N-Boc-4-amino-3-fluorocyclohexanol to yield the corresponding hydrochloride salt.

Materials:

  • N-Boc-4-amino-3-fluorocyclohexanol (1 equivalent)

  • 4.0 M Hydrogen Chloride solution in 1,4-Dioxane (5-10 equivalents)

  • Anhydrous Methanol (MeOH) or 1,4-Dioxane

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-4-amino-3-fluorocyclohexanol (1.0 eq) in a minimal amount of anhydrous methanol or 1,4-dioxane (approx. 5-10 mL per gram of substrate).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add the 4.0 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise. Note: The reaction is often accompanied by the evolution of gas (CO₂ and isobutylene). Ensure the system is not sealed.[4]

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. A typical TLC system would be DCM:MeOH (9:1) with ninhydrin stain to visualize the product amine.

  • Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • Precipitation: To the resulting residue or oil, add a sufficient volume of anhydrous diethyl ether and stir or sonicate the mixture. The hydrochloride salt of the product is typically insoluble in ether and will precipitate as a white or off-white solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with several small portions of cold diethyl ether to remove any non-polar impurities. Dry the solid under high vacuum to yield the final 4-amino-3-fluorocyclohexanol hydrochloride.

Workflow Start Start Dissolve Dissolve Boc-protected substrate in Dioxane/MeOH Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_HCl Add 4M HCl/Dioxane dropwise Cool->Add_HCl Stir Stir at RT (2-4h) Add_HCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction Complete Precipitate Precipitate with Diethyl Ether Concentrate->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry under Vacuum Filter->Dry End Obtain Product as HCl Salt Dry->End

Caption: Experimental workflow for HCl-mediated Boc deprotection.

Concluding Remarks for the Practicing Scientist

The deprotection of N-Boc-4-amino-3-fluorocyclohexanol is a critical transformation for leveraging this valuable scaffold in synthetic campaigns. While strong acids like TFA are effective, the use of HCl in an organic solvent provides a more controlled and often cleaner reaction, yielding a stable, crystalline hydrochloride salt that is ideal for storage and subsequent steps. Researchers should always monitor the reaction to completion and ensure anhydrous conditions are maintained during work-up to achieve the highest purity and yield. The protocols and principles outlined herein provide a robust framework for successfully executing this essential deprotection.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(39), 23321–23328. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(39), 23321-23328. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(21), 3840-3853. [Link]

  • Efficient and Chemoselective Deprotection of N-t-Butyloxycarbonyl Group Mediated by Selectfluor. ResearchGate. [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

  • Boc Deprotection Mechanism. YouTube. [Link]

  • Moody, T. S., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of organic chemistry, 86(9), 6449–6457. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Semantic Scholar. [Link]

  • Soloshonok, V. A., & Ono, T. (2000). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 105(1), 1-13. [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • Deprotection of boc-protected compounds.
  • Ordóñez, M., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(9), 1531. [Link]

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. ResearchGate. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Semantic Scholar. [Link]

  • Experimental Procedures. Beilstein Journals. [Link]

  • Gouverneur, V., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein journal of organic chemistry, 13, 766–773. [Link]

  • How do I remove the N-Boc protection group to get the amino acid histidine? Reddit. [Link]

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Method

Application Notes and Protocols: Derivatization of the Hydroxyl Group in (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

< Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the secondary hydroxyl group in (1S,3R,4R)-rel-4-(Boc-amino)-3-fl...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the secondary hydroxyl group in (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. This key building block, featuring a stereochemically rich and functionally dense scaffold, is of significant interest in medicinal chemistry. The strategic modification of its hydroxyl moiety allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide delves into the underlying chemical principles, provides detailed, field-tested protocols for common derivatization strategies including acylation, etherification, and silylation, and offers insights into experimental design and troubleshooting.

Introduction: Strategic Importance of Derivatization

The cyclohexanol scaffold is a privileged motif in drug discovery, appearing in numerous approved therapeutic agents. The specific stereoisomer, (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol, presents a unique combination of functionalities: a Boc-protected amine, a fluorine atom, and a secondary alcohol. Each of these groups plays a critical role in molecular recognition and physicochemical properties.

The derivatization of the hydroxyl group is a pivotal strategy for several reasons:

  • SAR Exploration: Introducing a diverse array of substituents allows for the systematic probing of interactions with biological targets.

  • Modulation of Physicochemical Properties: Conversion of the polar hydroxyl group into esters, ethers, or silyl ethers can significantly alter lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability.

  • Prodrug Strategies: The hydroxyl group can be functionalized to create prodrugs that release the active parent molecule under specific physiological conditions.

  • Introduction of Reporter Groups or Linkers: Derivatization enables the attachment of fluorescent tags, biotin labels, or linkers for conjugation to other molecules.

The presence of the adjacent fluorine atom and the bulky Boc-protecting group introduces specific electronic and steric challenges that must be considered when selecting a derivatization strategy. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the hydroxyl group.[1]

Core Derivatization Strategies: A Mechanistic Overview

Three primary classes of reactions are commonly employed for the derivatization of the hydroxyl group in this substrate: Acylation, Etherification, and Silylation. The choice of method depends on the desired functional group, the required stability of the resulting product, and the compatibility with the existing Boc and fluoro functionalities.

Acylation: Formation of Esters

Acylation converts the alcohol into an ester, a transformation that is fundamental in organic synthesis. This is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base.

dot graph Acylation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Substrate [label="(1S,3R,4R)-rel-4-(Boc-amino)\n-3-fluorocyclohexanol", fillcolor="#4285F4"]; AcylatingAgent [label="Acylating Agent\n(e.g., Acyl Chloride, Anhydride)", fillcolor="#EA4335"]; Base [label="Base\n(e.g., Pyridine, DMAP, Et3N)", fillcolor="#FBBC05"]; Product [label="Acylated Product (Ester)", fillcolor="#34A853"];

Substrate -> Reaction; AcylatingAgent -> Reaction; Base -> Reaction; Reaction [label="Acylation\n(Nucleophilic Acyl Substitution)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction -> Product; } dot Caption: General workflow for the acylation of the hydroxyl group.

The mechanism proceeds via nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon of the acylating agent.[2] The presence of a base is crucial to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl). For sterically hindered or less reactive alcohols, catalysts like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction.[3]

Etherification: Formation of Ethers

Etherification involves the formation of a C-O-C bond. The Williamson ether synthesis is a classic and widely used method.[4][5] It proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base, displaces a halide from an alkyl halide.[6]

dot graph Etherification_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Substrate [label="(1S,3R,4R)-rel-4-(Boc-amino)\n-3-fluorocyclohexanol", fillcolor="#4285F4"]; Base [label="Strong Base\n(e.g., NaH, KOtBu)", fillcolor="#EA4335"]; AlkylHalide [label="Alkyl Halide\n(R-X)", fillcolor="#FBBC05"]; Product [label="Ether Product (R-O-Cyclohexyl)", fillcolor="#34A853"];

Substrate -> Deprotonation; Base -> Deprotonation; Deprotonation [label="Alkoxide\nFormation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation -> SN2_Reaction; AlkylHalide -> SN2_Reaction; SN2_Reaction [label="SN2 Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Reaction -> Product; } dot Caption: Williamson ether synthesis workflow.

Given the secondary nature of the alcohol, careful selection of the alkyl halide is necessary to avoid competing elimination reactions.[7] For the synthesis of more complex or hindered ethers, alternative methods like the Mitsunobu reaction can be highly effective.[8][9] The Mitsunobu reaction allows for the coupling of an alcohol with a pronucleophile (in this case, another alcohol or a phenol) under mild, neutral conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which must be considered in the experimental design.[9]

Silylation: Formation of Silyl Ethers

Silylation is a common strategy for protecting hydroxyl groups, but silyl ethers themselves can be stable final products in certain applications. The reaction involves treating the alcohol with a silyl halide (e.g., TBDMSCl, TIPSCl) in the presence of a base, typically an amine like imidazole or triethylamine.

dot graph Silylation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Substrate [label="(1S,3R,4R)-rel-4-(Boc-amino)\n-3-fluorocyclohexanol", fillcolor="#4285F4"]; SilylHalide [label="Silyl Halide\n(e.g., TBDMSCl)", fillcolor="#EA4335"]; Base [label="Base\n(e.g., Imidazole, Et3N)", fillcolor="#FBBC05"]; Product [label="Silyl Ether Product", fillcolor="#34A853"];

Substrate -> Reaction; SilylHalide -> Reaction; Base -> Reaction; Reaction [label="Silylation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction -> Product; } dot Caption: General workflow for the silylation of the hydroxyl group.

The stability of the resulting silyl ether is highly dependent on the steric bulk of the substituents on the silicon atom.[12] For instance, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to a range of conditions than trimethylsilyl (TMS) ethers.[13] Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluorine bond.[12]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acylation to form an Acetate Ester

This protocol describes the acetylation of the hydroxyl group using acetic anhydride and DMAP as a catalyst.

Materials:

  • (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

  • Acetic anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol (1.0 eq).

  • Dissolve the substrate in anhydrous DCM (approx. 0.1 M solution).

  • Add pyridine (2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure acetate ester.

Rationale: Pyridine acts as a base to neutralize the acetic acid byproduct, while DMAP is a highly effective acylation catalyst that forms a more reactive acetylpyridinium intermediate.[3] The aqueous workup removes excess reagents and byproducts.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol details the formation of a benzyl ether.

Materials:

  • (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Tetrabutylammonium iodide (TBAI, catalytic)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.5 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous DMF to the flask.

  • Dissolve (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a catalytic amount of TBAI (0.1 eq).

  • Add benzyl bromide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide.[6] DMF is a suitable polar aprotic solvent for this SN2 reaction. TBAI acts as a phase-transfer catalyst and facilitates the reaction by in situ formation of the more reactive benzyl iodide.

Data Summary and Comparison

Derivatization MethodReagentsConditionsTypical YieldProduct StabilityKey Considerations
Acylation (Acetylation) Ac₂O, Pyridine, DMAP0 °C to RT, 4-16 h85-95%Stable to mild acid/base; Cleaved by strong acid/baseDMAP is highly effective but toxic.[14]
Etherification (Benzylation) NaH, BnBr, TBAI, DMF0 °C to RT, 12-24 h70-85%Very stable to a wide range of conditionsNaH is pyrophoric; handle with care. Benzyl group can be removed by hydrogenolysis.
Silylation (TBDMS) TBDMSCl, Imidazole, DMFRT, 2-6 h>90%Stable to chromatography, mild base; Cleaved by acid or fluorideChoice of silyl group dictates stability.[13]

Troubleshooting

  • Low Yield in Acylation: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. The use of a more powerful acylating agent or increasing the amount of DMAP may be necessary. For highly hindered substrates, heating may be required.[15]

  • Elimination in Williamson Ether Synthesis: If elimination byproducts are observed, use a less hindered alkyl halide or switch to a different etherification method like the Mitsunobu reaction. Ensure the reaction temperature is not too high.[7]

  • Incomplete Silylation: The hydroxyl group may be sterically hindered. Use a more reactive silylating agent (e.g., TBDMS-triflate) and a non-nucleophilic base (e.g., 2,6-lutidine).[13]

  • Boc-Group Instability: The Boc protecting group is sensitive to strong acids.[16] Avoid strongly acidic conditions during workup and purification to prevent premature deprotection.

Conclusion

The derivatization of the hydroxyl group in (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a versatile and powerful tool in medicinal chemistry. By carefully selecting the appropriate reaction—be it acylation, etherification, or silylation—researchers can fine-tune the properties of this valuable building block to accelerate the drug discovery process. The protocols and insights provided in this guide are intended to serve as a practical resource for achieving successful and reproducible derivatization outcomes.

References

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Sources

Application

Application Notes &amp; Protocols: Leveraging Fluorinated Cyclohexanols as Scaffolds in Modern Drug Design

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of fluorinated cyclohexanol scaffolds. This document p...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of fluorinated cyclohexanol scaffolds. This document provides an in-depth exploration of the underlying principles, practical synthesis protocols, and analytical techniques essential for harnessing the unique properties of these scaffolds to accelerate the discovery of novel therapeutics.

Introduction: The Strategic Advantage of Fluorine in Cyclohexanol Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals featuring at least one fluorine atom.[1][2][3] The cyclohexanol framework, a prevalent motif in numerous bioactive molecules, offers a three-dimensional canvas for pharmacophore elaboration. The strategic fluorination of this scaffold imparts a range of beneficial properties that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[4]

Fluorine's high electronegativity and the strength of the C-F bond can modulate a molecule's acidity, basicity, lipophilicity, and metabolic stability.[1][5] In the context of the cyclohexanol ring, fluorine substitution exerts significant control over its conformational preferences, which can be leveraged to pre-organize a molecule for optimal interaction with its biological target.[6][7][8] This guide will delve into the practical aspects of utilizing these effects in drug design.

The Conformational Influence of Fluorine on the Cyclohexane Ring

The substitution of hydrogen with fluorine on a cyclohexane ring can dramatically alter its conformational equilibrium. This is primarily due to a combination of steric and stereoelectronic effects, including hyperconjugation and nonclassical hydrogen bonding.[6][7] Understanding these principles is critical for the rational design of fluorinated cyclohexanol-based drugs.

For instance, the presence of a fluorine atom can favor an axial orientation over the sterically less hindered equatorial position, a counterintuitive phenomenon that can be attributed to stabilizing hyperconjugative interactions (σC–H to σ*C–F) and electrostatic interactions.[6][7] This conformational locking can be a powerful tool to reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency.

Logical Relationship: Impact of Fluorination on Drug Properties

The following diagram illustrates the cascade of effects that strategic fluorination of a cyclohexanol scaffold can have on the properties of a drug candidate.

G A Fluorination of Cyclohexanol Scaffold B Altered Conformational Preference (e.g., Axial vs. Equatorial) A->B Stereoelectronic Effects C Modulation of pKa A->C Inductive Effects D Changes in Lipophilicity (logP/logD) A->D Polarity Changes E Blocking Metabolic 'Soft Spots' A->E C-F Bond Strength F Enhanced Binding Affinity B->F Pre-organization for Target G Improved Membrane Permeability C->G Ionization State D->G H Increased Metabolic Stability E->H I Optimized ADME Properties F->I G->I H->I

Sources

Method

Synthetic Routes to Substituted 4-Amino-3-Fluorocyclohexanols: Strategies and Protocols

An Application Guide for Researchers Introduction: The Strategic Value of Fluorinated Aminocyclohexanols in Medicinal Chemistry The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Value of Fluorinated Aminocyclohexanols in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties and enhance therapeutic profiles.[1][2] The unique combination of high electronegativity, small steric footprint, and the ability to form exceptionally strong carbon-fluorine bonds allows for fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4]

Within this context, the substituted 4-amino-3-fluorocyclohexanol scaffold has emerged as a "privileged structure"—a molecular framework capable of serving as a versatile ligand for multiple biological targets.[5] This motif is of particular interest in the development of inhibitors for enzymes and as a core component in complex bioactive molecules. The primary challenge in synthesizing these compounds lies in the precise, stereocontrolled installation of three contiguous stereocenters: the fluorine, the hydroxyl, and the amino groups on the cyclohexane ring.

This application note provides a detailed overview of robust synthetic strategies for accessing substituted 4-amino-3-fluorocyclohexanols. We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer field-proven insights to guide researchers in this challenging but rewarding area of synthetic chemistry.

Strategy 1: Nucleophilic Ring-Opening of Cyclohexene-Derived Epoxides

One of the most direct and reliable methods for constructing the 1,2-aminoalcohol functionality is the nucleophilic ring-opening of an epoxide. When applied to a fluorinated cyclohexene system, this strategy offers excellent control over regioselectivity and stereoselectivity. The synthesis begins with the epoxidation of a fluorinated cyclohexene, followed by a nucleophilic attack by an amine or an amine surrogate.

Mechanistic Considerations & Rationale

The stereochemical outcome of the epoxide ring-opening is governed by the Fürst-Plattner rule (trans-diaxial opening). In a rigid cyclohexane system, the incoming nucleophile (the amine) will attack the epoxide carbon from an axial orientation, leading to a product where the newly introduced amino group and the hydroxyl group are in a trans-diaxial relationship. This inherent stereochemical control is a major advantage of this route. The choice of a nucleophilic fluorine source in the initial steps, or the use of a fluorinated starting material, is critical for the overall success of the synthesis.[6][7] Fluorinated alcohols are also known to be powerful promoters for epoxide ring-opening reactions.[8]

G start Substituted 3-Fluorocyclohex-1-ene epoxide Epoxidation (e.g., m-CPBA) Generates Fluorinated Epoxide start->epoxide Step 1 ring_opening Nucleophilic Attack (e.g., Benzylamine, NaN3) epoxide->ring_opening Step 2 intermediate Trans-diaxial Ring-Opened Intermediate (Azide or Protected Amine) ring_opening->intermediate reduction Reduction / Deprotection (e.g., H2, Pd/C or LiAlH4) intermediate->reduction Step 3 target Final Target: 4-Amino-3-fluorocyclohexanol reduction->target

Caption: Workflow for the epoxide ring-opening strategy.

Protocol 1: Synthesis of (3R,4R)-4-(benzylamino)-3-fluorocyclohexan-1-ol

This protocol details a representative synthesis starting from a fluorinated cyclohexene derivative.

Step 1: Epoxidation of 3-Fluorocyclohex-1-ene

  • Dissolve 3-fluorocyclohex-1-ene (1.0 equiv.) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude fluorinated epoxide, which can often be used in the next step without further purification.

Step 2: Regioselective Ring-Opening with Benzylamine

  • Dissolve the crude fluorinated epoxide (1.0 equiv.) in ethanol (0.3 M).

  • Add benzylamine (1.5 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the N-benzyl protected amino alcohol.[9]

Scientist's Note: The SN2 ring-opening is highly regioselective. The amine nucleophile will preferentially attack the carbon atom that is less sterically hindered and can better accommodate the transition state, which in this case leads to the desired 4-amino-3-fluoro isomer.

Step 3: Deprotection of the Benzyl Group

  • Dissolve the purified N-benzyl amino alcohol (1.0 equiv.) in methanol (0.1 M).

  • Add palladium on carbon (10 wt. % Pd/C, 0.1 equiv.) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 8-12 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final 4-amino-3-fluorocyclohexanol.

Strategy 2: Diastereoselective Reduction of Fluorinated β-Enaminoketones

An alternative approach involves the construction of a fluorinated β-enaminoketone intermediate, followed by a diastereoselective reduction of the ketone and the imine functionalities. This method leverages well-established condensation chemistry and powerful reducing agents to set the required stereocenters.

Mechanistic Considerations & Rationale

This route begins with the condensation of a fluorinated 1,3-cyclohexanedione with a chiral amine, such as (S)-α-methylbenzylamine, to form a β-enaminoketone.[10] The subsequent reduction step is crucial for establishing the final stereochemistry. The use of dissolving metal reductions (e.g., sodium in isopropanol) or hydride reagents can afford diastereomeric mixtures of the cis- and trans-amino alcohols, which can then be separated chromatographically.[10] The choice of reducing agent and reaction conditions can influence the diastereomeric ratio (dr).

G start Fluorinated 1,3-Cyclohexanedione enaminoketone Condensation (Toluene, reflux) start->enaminoketone Step 1 amine Chiral Amine (e.g., (S)-α-methylbenzylamine) amine->enaminoketone reduction Diastereoselective Reduction (e.g., Na, i-PrOH) enaminoketone->reduction Step 2 product_mix Diastereomeric Mixture of Protected Amino Alcohols reduction->product_mix separation Chromatographic Separation product_mix->separation Step 3 target Separated Diastereomers of Target Compound separation->target

Caption: Synthesis via reduction of a β-enaminoketone.

Protocol 2: Reduction of a Fluorinated Enaminoketone

Step 1: Synthesis of the β-Enaminoketone

  • In a flask equipped with a Dean-Stark trap, combine the fluorinated 1,3-cyclohexanedione (1.0 equiv.), (S)-α-methylbenzylamine (1.1 equiv.), and toluene (0.4 M).

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the trap (typically 3-5 hours).

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting crude enaminoketone can be purified by crystallization or chromatography.

Step 2: Reduction to the Amino Alcohol

  • Dissolve the purified β-enaminoketone (1.0 equiv.) in a mixture of THF and isopropyl alcohol (1:1, 0.1 M).

  • Add sodium metal (Na, 10 equiv.) in small pieces at room temperature, controlling the exothermic reaction.

  • Stir the reaction until all the sodium has reacted and the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

  • The resulting diastereomeric mixture of amino alcohols can be separated by careful flash column chromatography.[10]

Strategy 3: Enantiocontrol via Enzymatic Resolution

Achieving high enantiopurity is often a critical requirement for drug development. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method to separate enantiomers from a racemic mixture of the target compound or a key synthetic intermediate.[11][12]

Rationale and Application

In a typical EKR, a lipase enzyme is used to selectively acylate one enantiomer of a racemic alcohol or amine, leaving the other enantiomer unreacted.[13] For the synthesis of 4-amino-3-fluorocyclohexanols, resolution can be performed on the final racemic product or on a racemic intermediate, such as a protected amino alcohol. The enzyme's high stereoselectivity allows for the separation of the fast-reacting enantiomer (now acylated) from the slow-reacting one.

Scientist's Note: The choice of enzyme (e.g., Candida antarctica lipase B, CAL-B), acyl donor (e.g., vinyl acetate), and solvent are critical variables that must be optimized for each specific substrate to achieve high enantioselectivity (E-value). Biocatalytic transamination can also be used to prepare chiral amino acids through dynamic kinetic resolution.[14]

Comparative Summary of Synthetic Routes

The selection of a synthetic route depends on factors such as the availability of starting materials, desired stereochemistry, and scalability.

Strategy Key Transformation Typical Yield Stereocontrol Advantages Disadvantages
Epoxide Ring-Opening SN2 opening of epoxide with an amine60-80% (2 steps)High (trans-diaxial)Predictable stereochemical outcome, direct installation of 1,2-aminoalcohol.[9]Requires synthesis of fluorinated epoxide precursor.
Enaminoketone Reduction Reduction of ketone and imine50-75% (2 steps)Moderate to GoodUtilizes common starting materials and robust reactions.[10]Often produces diastereomeric mixtures requiring separation.
Enzymatic Resolution Selective acylation of one enantiomer~45% (for one enantiomer)Excellent (>99% ee)Access to highly enantiopure materials, green chemistry.[12][13]Theoretical max yield is 50% for the desired enantiomer; requires screening.

Conclusion and Future Outlook

The synthesis of substituted 4-amino-3-fluorocyclohexanols presents a formidable but surmountable challenge in organic chemistry. The strategies outlined herein, particularly those involving epoxide ring-opening and diastereoselective reductions, provide reliable pathways to these valuable scaffolds. For applications demanding the highest optical purity, the integration of enzymatic resolution is indispensable. Future efforts in this field will likely focus on developing novel catalytic asymmetric methods to directly install the fluorine and amino functionalities with complete stereocontrol, thereby streamlining the synthesis and expanding the accessibility of these crucial building blocks for the next generation of therapeutics.

References

  • Arkat USA. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society.

  • ResearchGate. Insight into the reaction mechanism of epoxyamine ring opening with....

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Application

Application Notes &amp; Protocols: Strategic Incorporation of the 3-Fluorocyclohexylamine Moiety into Bioactive Molecules

Executive Summary & Rationale The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological profile.[1][2] The 3-fluorocyclohexylamine moiety, in particular, has emerged as a valuable building block for its ability to confer desirable properties such as improved metabolic stability, enhanced binding affinity, and optimized lipophilicity.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic considerations and detailed experimental protocols for incorporating this versatile scaffold into bioactive molecules.

The rationale for employing the 3-fluorocyclohexylamine moiety is multifaceted:

  • Metabolic Blocking: The high strength of the C-F bond makes it resistant to oxidative metabolism by Cytochrome P450 enzymes.[5][6] Placing a fluorine atom at the 3-position of the cyclohexyl ring can effectively block a potential site of metabolism, thereby increasing the molecule's half-life and bioavailability.[7]

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preferences of the cyclohexyl ring. This can lock the molecule into a more bioactive conformation, leading to improved potency and selectivity.[1][8]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the basicity (pKa) of the neighboring amine group through inductive effects.[2][7] This fine-tuning is critical for optimizing properties like cell membrane permeability, solubility, and target engagement, as a lower pKa can reduce unwanted off-target effects, such as hERG channel inhibition.[5][8]

  • Lipophilicity and Permeability: Fluorine substitution can subtly alter a molecule's lipophilicity (LogP), which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[2][9] This modification can enhance membrane permeability and improve oral bioavailability.[3]

This document details two primary, robust methods for covalently linking the 3-fluorocyclohexylamine building block to a parent molecule: Amide Bond Formation and Reductive Amination . We will provide step-by-step protocols, explain the causality behind experimental choices, and outline the necessary analytical techniques for successful characterization.

Strategic Planning: Choosing the Right Incorporation Pathway

The selection of an appropriate synthetic strategy depends on the functional groups present on the core bioactive molecule. The following decision tree provides a high-level guide for choosing between the two primary methods discussed in this document.

G start Bioactive Scaffold Available Functional Group? carboxyl Carboxylic Acid (-COOH) start->carboxyl  Yes aldehyde_ketone Aldehyde or Ketone (-CHO, -C=O) start->aldehyde_ketone  Yes other Other Functional Group (e.g., Halide, Alcohol) start->other  Yes amide_coupling Protocol 1: Amide Bond Formation carboxyl->amide_coupling reductive_amination Protocol 2: Reductive Amination aldehyde_ketone->reductive_amination consult Consider multi-step synthesis or alternative coupling strategies (e.g., Buchwald-Hartwig, S_NAr) other->consult

Caption: Decision tree for selecting the appropriate synthetic protocol.

Impact on Physicochemical Properties: A Quantitative Overview

The introduction of the 3-fluorocyclohexylamine moiety serves as a bioisosteric replacement for other cyclic amines (e.g., cyclohexylamine, piperidine) or can be used to explore new chemical space.[10][11] The predictable effects of this substitution on key drug-like properties are summarized below.

PropertyTypical Effect of 3-F SubstitutionRationale & Expert InsightSupporting References
pKa of Amine Decrease by 0.5 - 1.5 unitsThe highly electronegative fluorine atom exerts a strong negative inductive effect, withdrawing electron density from the nitrogen atom and reducing its ability to accept a proton. This is a critical tool for mitigating toxicity associated with high basicity.[2][5][7]
Lipophilicity (cLogP) Variable; often slight increaseWhile a single fluorine atom can increase lipophilicity, the overall effect is context-dependent. The reduction in pKa can decrease the proportion of the protonated (more polar) species at physiological pH, which can indirectly affect the distribution coefficient (LogD).[1][3][9]
Metabolic Stability Significant IncreaseThe C-F bond is exceptionally strong and resistant to enzymatic cleavage by P450 oxidases, which commonly target activated C-H bonds on aliphatic rings. This is one of the most common and successful applications of fluorination in drug design.[2][4][6]
Binding Affinity Context-DependentFluorine can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions and weak hydrogen bonds (C-F···H-N).[1] However, unfavorable steric or electronic interactions can also occur, making the outcome target-specific.[1][5][8]
Membrane Permeability Generally ImprovedThe combination of modulated lipophilicity and reduced pKa often leads to an optimal balance for passive diffusion across cellular membranes, enhancing bioavailability.[2][3]

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol is ideal for coupling 3-fluorocyclohexylamine to a bioactive molecule containing a carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization of chiral centers adjacent to the carboxyl group.

G cluster_prep Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification prep1 Dissolve Carboxylic Acid (1.0 eq) in dry DMF/DCM prep2 Add HATU (1.1 eq) and DIPEA (2.5 eq) prep1->prep2 prep3 Stir at RT for 15-30 min (Active Ester Formation) prep2->prep3 react1 Add 3-Fluorocyclohexylamine (1.2 eq) solution prep3->react1 react2 Stir at RT for 2-16 h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with H₂O Extract with EtOAc/DCM react3->workup1 workup2 Wash with aq. LiCl, sat. NaHCO₃, brine workup1->workup2 workup3 Dry (Na₂SO₄), Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: Workflow for amide bond formation using HATU coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid-containing bioactive molecule (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., DMF, DCM, or a mixture) to a concentration of 0.1-0.2 M.

  • Activation: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This step forms the activated O-acylisourea ester, which is highly reactive towards amines.

  • Amine Addition: In a separate vial, dissolve 3-fluorocyclohexylamine hydrochloride (1.2 eq) in a minimal amount of the reaction solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and neutralize the base), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure amide product.

Protocol 2: Reductive Amination

This protocol is used to couple 3-fluorocyclohexylamine to a bioactive molecule containing an aldehyde or ketone. The process involves the in-situ formation of an imine (or iminium ion), which is then reduced to the corresponding amine.[12] Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mildness and selectivity for imines over carbonyls, allowing for a one-pot procedure.[13]

G cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification prep1 Dissolve Aldehyde/Ketone (1.0 eq) & 3-Fluorocyclohexylamine (1.1 eq) in dry DCE/THF prep2 Add Acetic Acid (1.1 eq) (catalyst) prep1->prep2 prep3 Stir at RT for 30-60 min (Imine/Iminium Formation) prep2->prep3 react1 Add NaBH(OAc)₃ (1.5 eq) portion-wise prep3->react1 react2 Stir at RT for 4-24 h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with sat. NaHCO₃ react3->workup1 workup2 Extract with EtOAc/DCM workup1->workup2 workup3 Dry (Na₂SO₄), Concentrate workup2->workup3 workup4 Purify by Column Chromatography or reverse phase HPLC workup3->workup4

Caption: Workflow for reductive amination using STAB.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone substrate (1.0 eq) and 3-fluorocyclohexylamine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.2 M.

  • Imine Formation: Add glacial acetic acid (1.1 eq) to catalyze the formation of the imine/iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Aqueous Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or EtOAc).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude secondary amine can be purified by flash column chromatography. Due to the basic nature of the product, it may be beneficial to pre-treat the silica gel with triethylamine (1% in the eluent system) to prevent streaking. Alternatively, purification via reverse-phase HPLC may be necessary for more polar compounds.

Analytical Characterization: Validating Success

Rigorous characterization is essential to confirm the identity, purity, and structure of the final fluorinated molecule.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the incorporation of the fluorine-containing moiety.[14] A single peak (or a multiplet, depending on adjacent protons) in the characteristic region for aliphatic C-F bonds confirms the presence of the fluorine atom. The chemical shift is highly sensitive to the local electronic environment, providing a unique fingerprint for the molecule.[15][16]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the overall structure of the molecule. The appearance of new signals corresponding to the cyclohexyl ring protons and carbons, along with the disappearance of the starting material signals (e.g., the carboxylic acid -OH proton), provides strong evidence of a successful reaction.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement of the synthesized molecule, which should match the calculated theoretical mass to within a few parts per million (ppm), confirming the elemental composition.

  • Liquid Chromatography (HPLC/LC-MS): This is used to assess the purity of the final compound. An analytical HPLC trace should show a single major peak, and the associated mass spectrum should correspond to the target molecule.

References

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Method

Application Notes &amp; Protocols: The Strategic Use of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol as a Chiral Building Block

Abstract In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1][2] Fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the physicochemical and pharmacokinetic properties of lead compounds.[1][2] Fluorinated saturated carbocycles, in particular, are emerging as critical motifs that can enhance metabolic stability, modulate lipophilicity, and introduce unique conformational constraints.[3][4] This guide provides an in-depth exploration of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol, a versatile chiral building block. We present its structural significance, key synthetic transformations, and detailed, field-proven protocols for its application in medicinal chemistry programs. The protocols are designed to be self-validating, with a focus on the causal relationships behind experimental choices, empowering researchers to leverage this building block for the synthesis of novel and potent therapeutic agents.

Introduction: The Value Proposition of Fluorinated Cyclohexanes

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry. Its derivatization with fluorine offers a powerful tool to fine-tune molecular properties. Unlike aromatic fluorination, introducing fluorine onto an sp³-hybridized carbon framework creates a stable C-F bond while imparting significant electronic effects with minimal steric impact.[3] These effects can:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the half-life of a drug candidate.[2]

  • Modulate pKa: The high electronegativity of fluorine can lower the pKa of nearby functionalities, affecting drug-receptor interactions and solubility.

  • Improve Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar C-F···C=O interactions within a protein binding pocket.[5]

  • Control Conformation: The stereospecific placement of fluorine can lock the cyclohexane ring into a preferred conformation, which can be crucial for selective binding to a biological target.

The title compound, with its defined relative stereochemistry—a cis relationship between the fluorine and hydroxyl groups, and a trans relationship to the amino group—provides a rigid and pre-organized scaffold for presenting key pharmacophoric elements in three-dimensional space.

Physicochemical Properties & Structural Data

The utility of a building block begins with a clear understanding of its fundamental properties.

PropertyDataSource/Notes
Compound Name (1S,3R,4R)-rel-4-(tert-butoxycarbonylamino)-3-fluorocyclohexan-1-olThe 'rel' notation indicates a racemic mixture of the (1S,3R,4R) enantiomer and its mirror image, the (1R,3S,4S) enantiomer. The relative stereochemistry between the substituents is fixed.
Molecular Formula C₁₁H₂₀FNO₃Calculated from the structure.
Molecular Weight 233.28 g/mol Calculated from the structure.
Appearance Typically a white to off-white solid.General observation for similar compounds.
Key Structural Features 1,3-cis-fluoro-alcohol; 1,4-trans-amino-alcoholThis specific arrangement provides a conformationally constrained scaffold. The Boc-protecting group allows for orthogonal deprotection strategies, making the amine functionality selectively available for further elaboration.[6] Chiral building blocks like this are invaluable in drug development.[7][]

Core Synthetic Pathways & Experimental Protocols

This building block offers two primary sites for synthetic modification: the Boc-protected amine and the secondary alcohol. The following diagram illustrates the main synthetic routes available.

G Start (1S,3R,4R)-rel-4-(Boc-amino) -3-fluorocyclohexanol Deprotection Protocol 1: Boc Deprotection Start->Deprotection Acidic Conditions Oxidation Protocol 3: Hydroxyl Oxidation Start->Oxidation Oxidizing Agent Amine Free Amine Intermediate Deprotection->Amine AmideCoupling Protocol 2: Amide Coupling Amine->AmideCoupling R-COOH, Coupling Agent AmideProduct N-Acylated Product AmideCoupling->AmideProduct KetoneProduct Fluorinated Aminoketone Oxidation->KetoneProduct

Caption: Key synthetic transformations of the title building block.

Protocol 1: Acid-Catalyzed Boc Deprotection

Objective: To selectively remove the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine for subsequent functionalization.

Principle: The Boc group is a carbamate that is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions.[6] Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.

Caption: Reaction scheme for Boc deprotection.

Materials & Reagents

ReagentQuantityMoles (equiv)Purpose
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol1.0 g1.0Starting Material
Dichloromethane (DCM), anhydrous20 mL-Solvent
Trifluoroacetic acid (TFA)5 mL~15Deprotection Reagent
Saturated aqueous sodium bicarbonate (NaHCO₃)~50 mL-Neutralization (Workup)
Dichloromethane (DCM) for extraction3 x 30 mL-Extraction Solvent
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)~5 g-Drying Agent

Step-by-Step Procedure

  • Dissolve the Boc-protected starting material (1.0 g) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm.

  • Slowly add trifluoroacetic acid (5 mL) to the stirred solution. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM (30 mL) and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

Expert Insights & Rationale

  • Choice of Acid: TFA is ideal due to its strength and volatility. While HCl in dioxane is an alternative, TFA often results in cleaner reactions.[9]

  • Scavengers: If other acid-sensitive groups (like trityl or other Boc groups) were present, scavengers such as triisopropylsilane (TIS) would be added to the TFA mixture to trap the reactive tert-butyl cations and prevent side reactions.[9]

  • Workup: The basic wash is critical to neutralize the TFA salt of the amine, yielding the free base which is more soluble in organic solvents and ready for the next step.

Expected Outcome: The product, (1S,3R,4R)-rel-4-amino-3-fluorocyclohexanol, is typically obtained as a solid or oil and can often be used in the next step without further purification. Purity can be assessed by ¹H NMR and LC-MS.

Protocol 2: Amide Bond Formation with the Deprotected Amine

Objective: To couple the newly formed free amine with a carboxylic acid to form a stable amide bond, a key linkage in many pharmaceutical agents.

Principle: This protocol utilizes a standard peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. The activated species then readily reacts with the primary amine in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to form the amide.

Materials & Reagents

ReagentQuantityMoles (equiv)Purpose
Free Amine Intermediate (from Step 1)500 mg1.0Nucleophile
Carboxylic Acid (R-COOH)1.1 equiv1.1Electrophile
HATU1.2 equiv1.2Coupling Agent
DIPEA3.0 equiv3.0Non-nucleophilic Base
N,N-Dimethylformamide (DMF), anhydrous15 mL-Solvent
WaterAs needed-Workup
Ethyl Acetate (EtOAc)As needed-Extraction Solvent
BrineAs needed-Workup

Step-by-Step Procedure

  • In a clean, dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (10 mL).

  • Stir the solution for 5-10 minutes at room temperature to allow for pre-activation of the acid.

  • In a separate flask, dissolve the free amine intermediate (1.0 equiv) in anhydrous DMF (5 mL).

  • Add the amine solution to the activated acid mixture, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Expert Insights & Rationale

  • Coupling Reagents: HATU is highly efficient and minimizes racemization for chiral carboxylic acids. Other options include HBTU, HOBt/EDC, or T3P.

  • Base Selection: DIPEA is a hindered, non-nucleophilic base used to scavenge the acid formed during the reaction without competing with the primary amine nucleophile.

  • Aqueous Workup: The series of washes is designed to remove unreacted acid (NaHCO₃ wash), unreacted base and DMF (water and citric acid washes), and salts (brine wash), simplifying the final purification.

Protocol 3: Oxidation of the Hydroxyl Group

Objective: To convert the secondary alcohol into a ketone, providing a new electrophilic center for further synthetic elaboration, such as reductive amination or the formation of spirocycles.[10]

Principle: This protocol uses Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent for primary and secondary alcohols. The reaction proceeds under neutral conditions at room temperature, making it compatible with many sensitive functional groups, including the Boc-protected amine.

Materials & Reagents

ReagentQuantityMoles (equiv)Purpose
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol500 mg1.0Starting Material
Dess-Martin Periodinane (DMP)1.5 equiv1.5Oxidizing Agent
Dichloromethane (DCM), anhydrous15 mL-Solvent
Saturated aqueous NaHCO₃~30 mL-Workup
Anhydrous sodium thiosulfate (Na₂S₂O₃)~3 g-Quenching Agent

Step-by-Step Procedure

  • Add the starting alcohol (1.0 equiv) to a flask, followed by anhydrous DCM (15 mL).

  • Add the Dess-Martin Periodinane (1.5 equiv) to the solution in one portion at room temperature.

  • Stir the resulting suspension at room temperature for 1-3 hours. Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15 minutes until the organic layer is clear.

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone product by flash column chromatography.

Expert Insights & Rationale

  • Oxidant Choice: DMP is preferred over harsher, chromium-based reagents (like PCC[10]) or Swern oxidation conditions, especially when acid- or base-labile groups like Boc are present.

  • Quenching: The thiosulfate solution is essential for reducing the excess hypervalent iodine species from the DMP reagent, facilitating a clean workup.

Conclusion and Future Outlook

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a high-value chiral building block that provides a robust and conformationally defined entry point into novel chemical space. The orthogonal protecting group strategy allows for the selective and sequential functionalization of its amine and hydroxyl groups. The protocols detailed herein offer reliable and scalable methods for key transformations, enabling the integration of this fluorinated scaffold into diverse drug discovery programs. Its application is particularly relevant for generating libraries of compounds aimed at targets where precise three-dimensional orientation and enhanced metabolic stability are paramount for achieving therapeutic efficacy. The continued exploration of such fluorinated building blocks will undoubtedly fuel the development of next-generation pharmaceuticals.[11]

References

  • Vertex AI Search. The Role of Fluorinated Aromatics in Modern Drug Discovery.
  • ResearchGate. Some examples of experimentally reported fluorinated cyclohexanes.
  • Benchchem. (1S,3R,4S)-Rel-4-(boc-amino)-3-fluorocyclohexanol.
  • ResearchGate. FDA‐approved drugs containing fluorinated cycloalkane motifs.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
  • PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • ACS Publications. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • Hindawi. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • ScienceOpen. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery.
  • NIH. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow.
  • PubMed. Applications of fluorine-containing amino acids for drug design.
  • Wiley-VCH. 1 Protection Reactions.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • LIDE PHARMACEUTICALS. 3-(Boc-aMino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester CAS NO.365997-33-7.
  • Fluorochem. Amino Acids.
  • Sigma-Aldrich. New Chiral Building Blocks.
  • Benchchem. The Versatile Role of 4-Chlorocyclohexanol in Medicinal Chemistry: Application Notes and Protocols.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Benchchem. Protecting Group Strategies for Reactions with 2-((Tosyloxy)amino)ethanamine: Application Notes and Protocols.

Sources

Application

Application Notes and Protocols: Electrophilic Reactions of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

For Researchers, Scientists, and Drug Development Professionals Introduction (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid cycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, combined with the stereospecific placement of amino, hydroxyl, and fluorine substituents, provides a unique platform for the synthesis of complex molecules with potential therapeutic applications. The presence of a fluorine atom can significantly influence the molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This document provides a detailed guide to the reactions of this versatile substrate with various electrophiles, focusing on the hydroxyl and the Boc-protected amino functionalities. Understanding these reactions is crucial for the strategic incorporation of this fluorinated scaffold into novel drug candidates.

The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under most basic and nucleophilic conditions, allowing for selective reactions at the hydroxyl group.[2] Conversely, the hydroxyl group can be reacted with a range of electrophiles under basic or acidic conditions. The reactivity of both functional groups is subtly modulated by the presence of the vicinal fluorine atom, which exerts a strong electron-withdrawing inductive effect.[3]

Reactivity Profile: The Influence of the Fluorine Substituent

The fluorine atom at the C3 position plays a pivotal role in the reactivity of the adjacent functional groups. Its strong electron-withdrawing nature decreases the nucleophilicity of the hydroxyl group at C4, potentially requiring more forcing conditions for certain electrophilic reactions compared to its non-fluorinated analog.[4] This effect must be considered when selecting reagents and reaction conditions. Furthermore, the stereochemistry of the molecule, with the trans-diaxial relationship between the fluorine and the Boc-amino group and the equatorial hydroxyl group, influences the accessibility of the reactive sites to incoming electrophiles.

dot graph "" { layout="neato"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Overview of electrophilic reactions of the title compound.

I. Reactions at the Hydroxyl Group: O-Alkylation (Ether Synthesis)

The conversion of the hydroxyl group to an ether is a common transformation in drug development to modulate solubility and metabolic stability. The Williamson ether synthesis is a robust and widely used method for this purpose.[5][6][7]

Mechanistic Insight

The Williamson ether synthesis proceeds via an SN2 mechanism.[5] The alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. The choice of a strong, non-nucleophilic base is critical to avoid side reactions. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol.[5]

dot graph "" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 2: Workflow for Williamson ether synthesis.

Protocol: General Procedure for O-Alkylation

This protocol describes a general method for the O-alkylation of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol using an alkyl halide and sodium hydride.

Materials:

  • (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Electrophile (Alkyl Halide) Base Solvent Typical Yield
Methyl IodideNaHTHF85-95%
Ethyl BromideNaHTHF80-90%
Benzyl BromideKOtBuTHF88-98%[8]

Table 1: Representative O-Alkylation Reactions.

II. Reactions at the Hydroxyl Group: O-Acylation (Ester Synthesis)

Esterification of the hydroxyl group is another key transformation, often employed to create prodrugs or to modify the pharmacokinetic profile of a molecule.[9] This can be achieved using various acylating agents such as acyl chlorides or anhydrides under either basic or acidic catalysis.[10][11][12]

Mechanistic Considerations

Base-Catalyzed Acylation: In the presence of a base like pyridine or triethylamine, the hydroxyl group's nucleophilicity is enhanced, facilitating its attack on the electrophilic carbonyl carbon of the acyl chloride or anhydride. Pyridine can also act as an acyl transfer catalyst.[13]

Acid-Catalyzed Acylation (Fischer Esterification): With carboxylic acids as the acylating agent, a strong acid catalyst (e.g., sulfuric acid) is required. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[14][15]

Protocol: General Procedure for O-Acylation with Acyl Chloride

This protocol outlines a standard procedure for the O-acylation using an acyl chloride in the presence of a base.

Materials:

  • (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add the acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Electrophile (Acylating Agent) Catalyst/Base Solvent Typical Yield
Acetyl ChloridePyridineDCM90-98%
Benzoyl ChlorideEt₃N, DMAPDCM92-99%[16]
Acetic AnhydridePyridineDCM88-95%

Table 2: Representative O-Acylation Reactions.

III. Reactions Involving the Boc-Protected Amine

While the Boc group is generally stable, it can be cleaved under acidic conditions to liberate the free amine.[17] This free amine is a potent nucleophile and can subsequently react with a variety of electrophiles.

Deprotection and Subsequent N-Alkylation or N-Acylation

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane.[17] The resulting ammonium salt is then neutralized to provide the free amine, which can be alkylated or acylated using standard procedures.

dot graph "" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Figure 3: Workflow for reactions at the Boc-protected amine.

Protocol: Boc Deprotection and N-Benzylation

This protocol details the deprotection of the amine followed by a representative N-alkylation reaction.

Materials:

  • (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol derived ether or ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Benzyl bromide

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected substrate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the crude free amine.

Part B: N-Benzylation

  • Dissolve the crude amine (1.0 eq) in acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Conclusion

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a synthetically tractable and highly valuable building block. Its functional handles can be selectively manipulated with a wide range of electrophiles to generate a diverse array of derivatives. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents. Careful consideration of the electronic effects of the fluorine substituent and the stereochemical nature of the cyclohexane ring is paramount for successful and predictable outcomes in its synthetic transformations.

References

  • Coldham, I., & Mathew, J. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 188-191. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2022). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal. [Link]

  • Zarei, M., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 15(9), 15946-15957. [Link]

  • Kiselyov, A. S. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 15(12), 9206-9217. [Link]

  • Google Patents. (n.d.).
  • Wuest, M., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Chemical Neuroscience, 3(12), 1011-1019. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-989. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Saini, N., et al. (2025). Enantioselective Mannich Reaction of 2-Fluoro-1,3-diketones to Ketimines: Access to Fluorinated α-Amino Acid Derivatives. Tetrahedron Letters, 171-172, 155803. [Link]

  • Szweda, R., et al. (2018). The effect of deoxyfluorination and O-acylation on the cytotoxicity of N-acetyl-d-gluco- and d-galactosamine hemiacetals. Organic & Biomolecular Chemistry, 16(33), 6065-6074. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ScienceScribe. (2016, October 31). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry) [Video]. YouTube. [Link]

  • Mueller, A., et al. (2015). Acylation of trans-2-substituted cyclohexanols: The impact of substituent variation on the pyridine-induced reversal of diastereoselectivity. Pacific Undergraduate Research and Creativity Conference. [Link]

  • The Organic Chemistry Tutor. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers [Video]. YouTube. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ScienceScribe. (2016, October 30). Part 1: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry) [Video]. YouTube. [Link]

  • Lin, W.-Y., et al. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 8(1), 40. [Link]

  • Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis | Kaplan MCAT Prep [Video]. YouTube. [Link]

  • Brückner, S., et al. (2011). Synthesis, Structure, and Biological Applications of α‐Fluorinated β‐Amino Acids and Derivatives. Chemistry & Biodiversity, 8(11), 1981-2003. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. We will move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. We will move beyond standard protocols to address common and complex issues encountered during experimental work, focusing on the causality behind our recommended troubleshooting steps.

Understanding the Purification Challenge

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a valuable synthetic intermediate. Its purification is often complicated by two primary factors:

  • Diastereomeric Purity: The synthesis of this molecule can yield other stereoisomers. As diastereomers possess different physical and chemical properties, their separation is feasible but requires optimized methods.

  • Physicochemical Properties: The presence of a polar alcohol, a moderately polar Boc-carbamate, and a lipophilic cyclohexyl ring gives the molecule an intermediate polarity. This can lead to challenging chromatographic behavior and a tendency to remain as a viscous oil or amorphous solid rather than a crystalline material.[1]

General Purification and Troubleshooting Workflow

A logical workflow is critical for efficiently achieving high purity. The following diagram outlines a decision-based pathway for purifying the target compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) start->workup concentrate Concentrate to Crude Product (Often an Oil or Amorphous Solid) workup->concentrate decision_solid Is the product solid? concentrate->decision_solid trituration Trituration / Pulping (e.g., with Hexane or Ether) decision_solid->trituration No crystallization Direct Crystallization / Recrystallization decision_solid->crystallization Yes chromatography Flash Column Chromatography trituration->chromatography decision_purity Is Purity >98% by HPLC/NMR? crystallization->decision_purity chromatography->decision_purity product Pure Product decision_purity->product Yes reprocess Reprocess or Re-purify decision_purity->reprocess No reprocess->chromatography

Caption: General workflow for purification of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format.

Issue 1: The isolated crude product is a persistent, viscous oil.

Q: My product is a thick, unmanageable oil after aqueous workup and solvent removal. How can I solidify it for easier handling and purification?

A: This is a common issue with Boc-protected amino alcohols. [1] An oily state can be due to residual solvents, minor impurities inhibiting crystallization, or the intrinsic properties of the compound.

  • Expert Insight: The goal is to induce nucleation to form a solid. This can be achieved by removing impurities that interfere with crystal lattice formation or by providing a suitable environment for solidification.

Troubleshooting Steps:

  • High-Vacuum Drying: First, ensure all volatile solvents (like ethyl acetate or dichloromethane) are thoroughly removed under a high vacuum for several hours.

  • Trituration/Pulping: This is the most effective technique. Add a weak polar or non-polar solvent in which the product is poorly soluble (e.g., n-hexane, diethyl ether, or a mixture of ethyl acetate/petroleum ether).[2][3] Stir the oil vigorously with a spatula, scratching the inside of the flask. This mechanical agitation and solvent interaction can induce precipitation of a solid. Let it stand for a period, then filter and wash the resulting solid.[2][4]

  • Seeding (If available): If you have a small amount of pure, solid material (a "seed crystal"), add it to the oil.[2] This provides a template for crystallization to begin.

  • Co-evaporation with Silica: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and is ideal for preparing the sample for column chromatography.

Issue 2: Poor separation of diastereomers by flash chromatography.

Q: I'm using a standard silica gel column with a hexane/ethyl acetate gradient, but my target compound is co-eluting with a diastereomer. What are my options?

A: Co-elution of diastereomers is a classic challenge. While they have different properties, they can be very similar, requiring optimization of the chromatographic conditions.

  • Expert Insight: Separation is governed by differential interactions between the compounds, the stationary phase, and the mobile phase. To improve resolution, you must alter one or more of these components to amplify the small differences between the diastereomers.

Parameter Troubleshooting Action & Rationale
Mobile Phase Polarity Action: Run a shallow gradient or switch to an isocratic elution with a finely tuned solvent ratio (e.g., 45:55 Hexane:EtOAc instead of 50:50).Rationale: A shallow gradient increases the effective column length over which the separation occurs, improving resolution.
Solvent System Action: Replace ethyl acetate with a different solvent system, such as Dichloromethane/Methanol or Toluene/Acetone.Rationale: Different solvents offer different selectivities (interactions like hydrogen bonding, dipole-dipole) which can enhance the separation of closely related compounds.
Stationary Phase Action 1: Switch to a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase.Rationale: Reversed-phase chromatography separates based on hydrophobicity. Small structural differences between diastereomers can lead to significant differences in hydrophobic interactions, often providing better separation than normal phase.Action 2: Consider a specialized fluorinated stationary phase.[5][6]Rationale: These phases can offer unique selectivity for fluorine-containing compounds due to fluorous-fluorous interactions, potentially resolving isomers that are inseparable on standard columns.[5][6]
Column Stacking Action: Connect two flash cartridges in series.Rationale: This effectively doubles the column length, which can significantly improve the resolution of challenging separations.
Issue 3: Crystallization attempts are failing or yield impure material.

Q: I have chromatographically pure fractions (>95%), but I cannot get the compound to crystallize. What should I do?

A: Successful crystallization requires finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Expert Insight: Even small amounts of impurities can inhibit crystal formation.[1] Furthermore, the presence of both a hydrogen bond donor (–OH) and acceptor (Boc-carbonyl) can lead to strong self-association, sometimes favoring an amorphous state over an ordered crystal lattice.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests. A good starting point for Boc-protected compounds is a binary system of a solvent in which it dissolves well (e.g., ethyl acetate, dichloromethane, acetone) and an anti-solvent in which it is poorly soluble (e.g., hexane, petroleum ether, pentane).[3]

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a single, volatile solvent (e.g., diethyl ether) in a loosely covered vial.

    • Vapor Diffusion: Place a concentrated solution of your compound in a vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent (like hexane). The anti-solvent vapor will slowly diffuse into the solution, gradually reducing solubility and promoting crystal growth.

  • Purification by Digestion: If you obtain an impure solid, you can try a process called digestion. Suspend the solid in a solvent where the impurity is more soluble than the desired product. Heat the suspension to a boil for a short period, then cool and filter. This can effectively wash away trapped impurities.[7]

Detailed Experimental Protocols

Protocol 4.1: Reversed-Phase Flash Chromatography

This method is highly recommended for separating stubborn diastereomers.

  • Sample Preparation: Dissolve the crude product (100 mg) in a minimal volume of methanol or DMF (~0.5 mL).

  • Column & System:

    • Stationary Phase: SepaFlash™ C18 Reversed-Phase Cartridge.

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile (ACN)

  • Equilibration: Equilibrate the column with 5 column volumes (CV) of the initial mobile phase composition (e.g., 90% A / 10% B).

  • Elution: Load the sample onto the column. Elute with a shallow gradient, for example:

    • 0-2 CV: 10% B (isocratic)

    • 2-15 CV: 10% to 60% B (linear gradient)

    • 15-20 CV: 60% to 95% B (wash step)

  • Analysis: Collect fractions and analyze by TLC (using a reversed-phase plate) or HPLC to identify those containing the pure desired product.

  • Workup: Combine the pure fractions, remove the organic solvent (ACN) via rotary evaporation, and then extract the desired compound from the aqueous residue using a suitable organic solvent like ethyl acetate or perform a lyophilization (freeze-drying).

Protocol 4.2: Crystallization by Vapor Diffusion
  • Dissolve 50 mg of the purified, oily product in 0.2 mL of dichloromethane (DCM) in a small, open vial (e.g., a 1-dram vial).

  • Place this vial inside a larger jar (e.g., a 20 mL scintillation vial or a small beaker).

  • Add approximately 2 mL of n-hexane (the anti-solvent) to the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the outer jar tightly with a cap or parafilm.

  • Allow the system to stand undisturbed at room temperature for 24-72 hours. Hexane vapor will slowly diffuse into the DCM solution, inducing crystallization.

  • Once crystals have formed, carefully collect them by filtration and wash with a small amount of cold hexane.

Troubleshooting Logic Diagram

This diagram provides a visual guide to the decision-making process when encountering poor separation results.

Troubleshooting_Logic start Initial Chromatography Run decision_res Is Resolution (Rs) > 1.5? start->decision_res success Proceed with Purification decision_res->success Yes step1 Step 1: Optimize Mobile Phase decision_res->step1 No action1a Run a shallower gradient step1->action1a action1b Test alternative solvent systems (e.g., DCM/MeOH) step1->action1b decision_res2 Resolution Improved? action1a->decision_res2 action1b->decision_res2 decision_res2->success Yes step2 Step 2: Change Stationary Phase decision_res2->step2 No action2a Switch to Reversed-Phase (C18) step2->action2a action2b Use a Fluorinated Phase Column step2->action2b

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Crystallization method of Boc-amino acid - Eureka | Patsnap.

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents.

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate.

  • Reference intentionally omitted as it was not cited in the text.
  • Purifying Fluorinated Alcohol via flash Chromatography - Chemistry Stack Exchange.

  • EXPERIMENTAL PROCEDURES - Beilstein Journals.

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.

  • Reference intentionally omitted as it was not cited in the text.
  • Reference intentionally omitted as it was not cited in the text.
  • Reference intentionally omitted as it was not cited in the text.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH.

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.

  • Reference intentionally omitted as it was not cited in the text.
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate.

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.

  • Reference intentionally omitted as it was not cited in the text.
  • Reference intentionally omitted as it was not cited in the text.
  • Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis - Benchchem.

  • Reference intentionally omitted as it was not cited in the text.

Sources

Optimization

Technical Support Center: Optimization of Boc-Protection for Hindered Aminocyclohexanols

Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) protection of sterically hindered aminocyclohexanols. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) protection of sterically hindered aminocyclohexanols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with protecting sterically encumbered amino groups. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

Steric hindrance around the nitrogen atom in aminocyclohexanols can significantly impede the rate and efficiency of Boc protection. This section addresses common problems encountered during the reaction and provides actionable solutions grounded in chemical principles.

Issue 1: Low or No Conversion to the Boc-Protected Product

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Steric Hindrance The bulky cyclohexyl ring and its substituents impede the nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O).Increase the reaction temperature (e.g., to 40-55°C) to provide the necessary activation energy.[1][2] Consider using a more potent acylation catalyst, such as 4-(Dimethylamino)pyridine (DMAP), to enhance the electrophilicity of (Boc)₂O.[3][4]
Low Nucleophilicity of the Amine The electron density on the nitrogen is reduced, making it a weaker nucleophile.The use of a strong, non-nucleophilic base like NaH or NaHMDS to deprotonate the amine prior to the addition of (Boc)₂O can be effective.[] Alternatively, certain solvent systems, such as those containing alcohols, have been shown to accelerate the reaction rate for weakly nucleophilic amines.[6]
Poor Solubility The aminocyclohexanol starting material may have poor solubility in the chosen reaction solvent, limiting its availability to react.[7]Employ a solvent system that can better dissolve the substrate. For zwitterionic compounds, aqueous or mixed aqueous/organic solvent systems (e.g., water/THF, water/dioxane) can be beneficial.[1][7]
Inappropriate Base The base used may not be strong enough to facilitate the reaction or may be sterically hindered itself.For hindered amines, a common and effective base is triethylamine (TEA).[3] If the amine is provided as a salt, a stoichiometric amount of base is required to liberate the free amine.[3]
Issue 2: Formation of Side Products

Symptom: TLC or LC-MS analysis reveals the presence of significant impurities alongside the desired product.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
O-Boc Formation The hydroxyl group of the aminocyclohexanol competes with the amine for acylation, especially in the presence of a strong catalyst like DMAP.Perform the reaction at a lower temperature to favor N-acylation. Avoid using a large excess of DMAP. Some methods report chemoselective N-protection in the presence of hydroxyl groups without the formation of oxazolidinones.[8][9]
Di-Boc Formation In the case of primary amines, over-reaction can lead to the formation of a doubly protected amine, N(Boc)₂. This is more likely with the use of DMAP.[][10]Use a stoichiometric amount of (Boc)₂O (1.0-1.1 equivalents). Monitor the reaction closely and stop it once the mono-protected product is predominantly formed.
Urea Formation Sterically hindered amines can sometimes promote the decomposition of (Boc)₂O to an isocyanate, which then reacts with the starting amine to form a urea byproduct.[]This side reaction can be minimized by first forming the sodium salt of the amine with NaH or NaHMDS before adding (Boc)₂O.[]
Issue 3: Difficult Work-up and Purification

Symptom: Challenges in isolating the pure Boc-protected product from the reaction mixture.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Emulsion Formation during Extraction The presence of both polar (amine/alcohol) and non-polar (Boc group) functionalities can lead to the formation of stable emulsions during aqueous work-up.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Alternatively, filter the mixture through a pad of Celite.
Co-elution of Product and (Boc)₂O Excess (Boc)₂O can be difficult to separate from the desired product by column chromatography due to similar polarities.After the reaction, any remaining (Boc)₂O can be quenched by adding a small amount of a primary amine (e.g., n-butylamine) and stirring for an hour. The resulting Boc-protected amine is typically more polar and easier to separate. A simpler method involves removing residual (Boc)₂O by sublimation under high vacuum.[2]
Product is Water-Soluble The Boc-protected aminocyclohexanol may have significant water solubility, leading to low recovery during extraction.Extract with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. Perform multiple extractions to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Boc protection?

The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O), forming a tetrahedral intermediate.[11][12] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[11][13]

Boc Protection Mechanism Amine R-NH₂ (Aminocyclohexanol) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NHBoc (Protected Amine) Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: Mechanism of Boc Protection.

Q2: Do I always need a base for Boc protection?

Not always. The reaction can proceed without a base, as the amine itself can act as a base.[13] However, a base is commonly added to neutralize the acidic byproducts, which helps to drive the reaction to completion.[3] For amine salts (e.g., hydrochlorides), a base is essential to generate the free amine for the reaction to occur.[3]

Q3: What are the best analytical techniques to monitor the reaction?
  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The Boc-protected product will have a higher Rf value than the starting amine. Staining with ninhydrin is useful as it will stain the starting amine but not the product.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the starting material, product, and any side products by their mass-to-charge ratio.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a characteristic singlet for the tert-butyl group at around 1.4 ppm in the ¹H NMR spectrum is a clear indicator of successful protection.[16]

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands (around 3300-3500 cm⁻¹) and the appearance of a strong carbamate carbonyl (C=O) stretch (around 1680-1720 cm⁻¹) confirm the reaction.[14]

Troubleshooting_Boc_Protection Start Low/No Conversion? IncreaseTemp Increase Temperature (40-55°C) Start->IncreaseTemp Yes SideProducts Side Products Formed? Start->SideProducts No AddDMAP Add DMAP (catalytic) IncreaseTemp->AddDMAP ChangeSolvent Change Solvent (e.g., aqueous mixture) AddDMAP->ChangeSolvent StrongerBase Use Stronger Base (e.g., NaH, NaHMDS) ChangeSolvent->StrongerBase StrongerBase->SideProducts LowerTemp Lower Temperature SideProducts->LowerTemp Yes Success Successful Protection SideProducts->Success No StoichiometricBoc2O Use Stoichiometric (Boc)₂O LowerTemp->StoichiometricBoc2O StoichiometricBoc2O->Success

Caption: Troubleshooting Decision Tree.

Experimental Protocols

Protocol 1: Standard Boc-Protection of a Hindered Aminocyclohexanol
  • Dissolution: Dissolve the aminocyclohexanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a 1:1 mixture of dioxane and water.

  • Base Addition: Add triethylamine (TEA) (1.5 eq.). If the starting material is an amine salt, use 2.5 eq. of TEA.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-50°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Protocol 2: Boc-Protection of a Poorly Nucleophilic or Highly Hindered Aminocyclohexanol
  • Amine Deprotonation: To a suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of the aminocyclohexanol (1.0 eq.) in anhydrous THF dropwise.

  • Activation: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reagent Addition: Cool the reaction mixture back to 0°C and add a solution of (Boc)₂O (1.1 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • A Comparative Guide to Analytical Methods for Confirming Boc Protection - Benchchem. (URL: )
  • Technical Support Center: Optimizing Catalyst Selection for Boc Protection Reactions - Benchchem. (URL: )
  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (URL: )
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (URL: )
  • Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. (URL: )
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. (URL: [Link])

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH. (URL: [Link])

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. (URL: [Link])

  • Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])

  • Reactions that Work: Boc Protection | Chemtips - WordPress.com. (URL: [Link])

  • How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (URL: [Link])

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem. (URL: )
  • Troubleshooting incomplete Boc deprotection - Benchchem. (URL: )
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (URL: [Link])

  • Amine Boc protection-Mechanism and Reaction Setup - YouTube. (URL: [Link])

  • an improved synthesis of n-boc protected aryl amines. (URL: [Link])

  • Di-tert-butyl dicarbonate - Wikipedia. (URL: [Link])

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (URL: [Link])

  • A Comparative Guide to Boc Reagents for Amine Protection - Benchchem. (URL: )
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • Dual protection of amino functions involving Boc - RSC Publishing. (URL: [Link])

  • Having great trouble with a Boc-protection reaction : r/Chempros - Reddit. (URL: [Link])

  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (URL: [Link])

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Fluorination of Aminocyclohexanols

Welcome to the technical support center for the fluorination of aminocyclohexanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the fluorination of aminocyclohexanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into this versatile scaffold. Here, we address common challenges and side reactions encountered during these transformations, providing expert insights, troubleshooting strategies, and detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant elimination to form aminocyclohexene byproducts when using DAST or Deoxo-Fluor with my secondary aminocyclohexanol. How can I minimize this?

A1: This is a classic issue in deoxyfluorination. Elimination (E2) is a common side reaction that competes with the desired nucleophilic substitution (SN2).[1] The formation of the alkene is particularly favored with sterically hindered or strained alcohols. Here’s a multi-faceted approach to suppress it:

  • Lower the Reaction Temperature: This is your first and most critical line of defense. Start the reaction at -78 °C and allow it to warm slowly to room temperature.[1] Lower temperatures generally favor the SN2 pathway over elimination.

  • Solvent Choice: While dichloromethane (DCM) is standard, consider less polar solvents which can sometimes disfavor the E2 pathway.[1]

  • Reagent Selection: Modern deoxyfluorinating reagents have been developed specifically to minimize elimination. Consider alternatives like PyFluor, which has shown reduced elimination side products even at elevated temperatures for challenging substrates.[2][3]

  • Protecting Group Strategy: The nature of the amine protecting group can influence the substrate's conformation and reactivity. A bulky protecting group might sterically hinder the proton abstraction required for elimination. Experiment with different protecting groups like Boc, Cbz, or others to find the optimal balance.[4][5]

Q2: My reaction is yielding a complex mixture of products, including some that appear to be rearranged. What is happening and how can I prevent it?

A2: Rearrangements, such as Wagner-Meerwein shifts, are a known complication, especially when using reagents like DAST that can promote the formation of carbocationic intermediates.[6] The neighboring amino group can also participate in the reaction, leading to unexpected products.

  • Mechanism of Rearrangement: The reaction of the alcohol with DAST forms an intermediate alkoxyaminosulfurane. If this intermediate has a sufficient lifetime and the structure allows, it can lead to the formation of a carbocation, which is susceptible to rearrangement to a more stable carbocation before being trapped by the fluoride ion.

  • Neighboring Group Participation: The lone pair of the nitrogen on the amino group can act as an internal nucleophile, attacking the carbon bearing the activated hydroxyl group. This can lead to the formation of an intermediate aziridinium ion. Subsequent attack by fluoride can then lead to a rearranged product.[7] A study on the fluorination of N-Cbz-protected dihydroxylated cyclopentane β-amino ester with Deoxofluor resulted in an aziridine derivative through intramolecular cyclization.[7]

  • Prevention Strategies:

    • Use a Milder Reagent: Reagents that are less prone to generating carbocationic character at the reaction center can suppress rearrangements.

    • Control the Stereochemistry: The relative stereochemistry of the hydroxyl and amino groups is critical. For example, a trans-diaxial arrangement of the amino and leaving groups can favor rearrangement or fragmentation pathways. If possible, use a diastereomer where this type of interaction is minimized.

    • Amine Protection: A well-chosen N-protecting group can modulate the nucleophilicity of the amino group, preventing its participation in the reaction. Electron-withdrawing groups like tosyl (Ts) or trifluoroacetyl can be effective.[8]

Q3: My fluorination reaction is not proceeding to completion, or I'm getting very low yields. What are the first things to check?

A3: Low conversion or yield can be traced back to several fundamental experimental parameters.

  • Anhydrous Conditions: This is non-negotiable. Fluorinating reagents like DAST and Deoxo-Fluor react violently and rapidly with water.[1][9] Ensure all glassware is rigorously oven-dried, and use anhydrous solvents. Even trace moisture can quench the reagent.[1]

  • Reagent Quality: Verify the activity of your fluorinating agent. Some reagents can degrade over time, especially if not stored under proper inert conditions. It's often best to use a freshly opened bottle or a recently purchased batch.

  • Temperature Control: Many deoxyfluorinations require an initial low temperature (e.g., -78 °C or 0 °C) followed by a slow warming to room temperature.[1] Improper temperature control can lead to reagent decomposition or an increase in side reactions.

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric moisture and oxygen.[1]

Troubleshooting Guide by Side Reaction
Observed Issue Potential Cause(s) Recommended Solutions
Elimination (Alkene Formation) E2 pathway competing with SN2. Sterically hindered substrate. High reaction temperature.Lower reaction temperature to -78°C and warm slowly.[1] Use less polar solvents.[1] Consider alternative reagents like PyFluor.[2][3]
Rearrangement Products Carbocation formation. Neighboring group participation by the amine.Use milder fluorinating agents.[6] Protect the amine with an electron-withdrawing group.[7] Choose a diastereomer that disfavors intramolecular reactions.
Aziridine Formation Intramolecular cyclization via the amino group.[7]Protect the amine with a group that reduces its nucleophilicity (e.g., Ts, Cbz). Change the stereochemistry of the starting material if possible.
Low or No Conversion Wet reagents/solvents.[1] Degraded fluorinating agent. Improper temperature protocol.[1]Rigorously dry all glassware and use anhydrous solvents.[1] Use a fresh bottle of the fluorinating agent. Start the reaction at low temperature.[1]
Over-fluorination (More common with electrophilic fluorination, but can occur if other reactive sites are present).Carefully control the stoichiometry of the fluorinating agent.[1] Monitor the reaction closely and quench it as soon as the starting material is consumed.[1]
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an N-Boc-protected Aminocyclohexanol with Deoxo-Fluor

This protocol is a generalized starting point and should be optimized for your specific substrate.

Materials:

  • N-Boc-aminocyclohexanol

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)[10]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolution: Dissolve the N-Boc-aminocyclohexanol (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in the flask.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.2-1.5 eq.) dropwise via syringe over 15-20 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly quench the reaction by adding it dropwise to a vigorously stirred, saturated aqueous solution of NaHCO₃. Caution: This quenching is exothermic and will release gas.

  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer twice with DCM.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Understanding the potential pathways your reaction can take is key to troubleshooting. Below are diagrams illustrating the desired SN2 reaction versus the common E2 elimination and neighboring group participation side reactions.

Desired SN2 Pathway

sn2_pathway cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Desired Product Aminocyclohexanol Aminocyclohexanol Intermediate Alkoxyaminosulfurane Intermediate Aminocyclohexanol->Intermediate + Reagent DAST DAST / Deoxo-Fluor Product Fluorinated Aminocyclohexanol Intermediate->Product SN2 Attack (Inversion)

Caption: Desired SN2 pathway for deoxyfluorination.

Competing Side Reaction Pathways

side_reactions cluster_elimination Elimination cluster_ngp Neighboring Group Participation Intermediate Alkoxyaminosulfurane Intermediate Alkene Aminocyclohexene (E2 Product) Intermediate->Alkene Base (E2 Pathway) Aziridinium Aziridinium Ion Intermediate->Aziridinium Intramolecular Attack (NGP) Rearranged Rearranged Product Aziridinium->Rearranged Fluoride Attack

Caption: Common side reaction pathways from the key intermediate.

References
  • Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. ACS Omega. Available from: [Link]

  • Regio- and diastereoselective fluorination of alicyclic β-amino acids. PubMed. Available from: [Link]

  • Site selectivities in fluorination. UCL Discovery. Available from: [Link]

  • Selective Synthesis of New Fluorinated Alicyclic β‐Amino Ester Stereoisomers. Chemistry – A European Journal. Available from: [Link]

  • Facile Nucleophilic Fluorination Reactions Using tert -Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. ResearchGate. Available from: [Link]

  • Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. Sci-Hub. Available from: [Link]

  • Nucleophilic Fluorination. The Doyle Group - UCLA. Available from: [Link]

  • A DAST-mediated sequential reaction of β-keto esters to provide compounds with dual fluoro-functionalization. Royal Society of Chemistry. Available from: [Link]

  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. National Institutes of Health. Available from: [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available from: [Link]

  • Advances in Catalytic Enantioselective Fluorination, Mono‑, Di‑, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. eScholarship.org. Available from: [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available from: [Link]

  • Purification of fluorinated alcohols. Google Patents.
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  • Bis(4-fluorophenyl)difluoromethane. Organic Syntheses. Available from: [Link]

  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing). Available from: [Link]

  • Fluorination with aminosulfur trifluorides. Google Patents.
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  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Available from: [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. National Institutes of Health. Available from: [Link]

  • Genetic incorporation of 4-fluorohistidine into peptides enables selective affinity purification. Royal Society of Chemistry. Available from: [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Common Organic Chemistry. Available from: [Link]

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available from: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available from: [Link]

  • Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
  • Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp(3))-H Bonds: Scope and Mechanistic Studies. PubMed. Available from: [Link]

  • Deoxyfluorination: A Detailed Overview of Recent Developments. Sila Chemistry. Available from: [Link]

  • Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. National Institutes of Health. Available from: [Link]

  • Dual protection of amino functions involving Boc. RSC Advances. Available from: [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. MDPI. Available from: [Link]

  • Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. Available from: [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. National Institutes of Health. Available from: [Link]

  • Biological Impacts of Fluorination. ResearchGate. Available from: [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available from: [Link]

  • β,β-Dialkyl γ-amino γ-trifluoromethyl alcohols from trifluoromethyl (E)-aldimines by a one-pot solvent-free Mannich-type reaction and subsequent reduction. Semantic Scholar. Available from: [Link]

  • The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. Available from: [Link]

  • On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. National Institutes of Health. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Welcome to the technical support center for the synthesis of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these protocols for your specific laboratory context.

Overview of the Synthetic Strategy

The synthesis of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a multi-step process where stereochemical control is paramount. A common and effective route begins with a cyclohexene precursor, proceeds through an epoxide intermediate, and involves strategic fluorination and protection steps. Understanding this pathway is the first step to effective troubleshooting.

A plausible synthetic pathway involves the epoxidation of a protected aminocyclohexene, followed by a regioselective and stereoselective hydrofluorination (epoxide ring-opening), and finally, protection of the amino group. The key challenge lies in controlling the stereochemistry during the epoxide opening to achieve the desired trans-diaxial arrangement of the fluoro and hydroxyl groups, which ultimately dictates the final relative stereochemistry of the product.

G A Cyclohexene Precursor B Epoxide Intermediate A->B Epoxidation (e.g., mCPBA) C Fluorohydrin Intermediate (trans-diaxial) B->C Hydrofluorination / Ring-Opening (e.g., Et3N·3HF) D Final Product (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol C->D Boc Protection (Boc2O, Base)

Caption: General synthetic workflow.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low. Which step is the most likely cause and how can I fix it?

Answer: The most frequent contributor to low yield in this synthesis is the epoxide ring-opening (hydrofluorination) step . This reaction is sensitive to conditions and can be plagued by side reactions or low conversion.

  • Causality: The epoxide must be "activated" to facilitate nucleophilic attack by the fluoride ion. Insufficient activation leads to no reaction, while overly harsh conditions can cause decomposition or the formation of undesired byproducts. Fluorinated alcohols, for instance, can enhance the reaction by activating the epoxide through hydrogen bonding.[1][2]

  • Troubleshooting Steps:

    • Reagent Choice & Stoichiometry: Ensure the quality and stoichiometry of your fluorinating agent. Reagents like triethylamine trihydrofluoride (Et₃N·3HF) are often effective, but their reactivity can depend on preparation and storage.[3]

    • Solvent Effects: The choice of solvent is critical. While aprotic solvents are common, consider using fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) which can act as powerful promoters for epoxide ring-opening reactions without requiring strong Lewis acids.[1][2]

    • Temperature Control: This reaction is often temperature-sensitive. A low temperature may result in an impractically slow reaction rate, while high temperatures (e.g., >140 °C) can promote elimination side reactions, especially in fluorinated systems.[3][4] An optimal temperature must be determined empirically, often starting at a moderate temperature (e.g., 80-100 °C) and adjusting as needed.

G Problem Low Yield in Ring-Opening Step Cause1 Poor Epoxide Activation Problem->Cause1 Cause2 Side Reactions (e.g., Elimination) Problem->Cause2 Cause3 Low Reagent Activity Problem->Cause3 Solution1 Optimize Solvent System (e.g., use HFIP) Cause1->Solution1 Solution3 Add a Mild Lewis Acid Catalyst Cause1->Solution3 Solution2 Screen Reaction Temperature (e.g., start at 80°C, adjust) Cause2->Solution2 Solution4 Verify Reagent Quality (Use fresh Et3N·3HF) Cause3->Solution4

Caption: Troubleshooting decision tree for low yield.

Question 2: My final product is a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving the correct (1S,3R,4R)-rel stereochemistry hinges on the diastereoselectivity of the epoxide ring-opening. This reaction should proceed via an SN2 mechanism.

  • Causality (The Baldwin-Fürst-Plattner Rule): The ring-opening of cyclohexene epoxides with a nucleophile (like F⁻) preferentially occurs to give a product where the two new functional groups (in this case, -F and -OH) are in a trans-diaxial conformation. This is the lowest energy transition state. Your starting material and reaction conditions must favor this pathway.

  • Troubleshooting Steps:

    • Confirm Starting Epoxide Stereochemistry: The stereochemistry of your epoxide intermediate dictates the final product. Ensure you have the correct cis-epoxide to lead to the desired trans-product.

    • Avoid SN1-type Reactions: The use of strong Lewis acids can sometimes promote the development of partial positive charge (SN1 character) at one of the epoxide carbons, which can lead to a loss of stereocontrol. If you are using a Lewis acid and observing poor diastereoselectivity, consider switching to a metal-free protocol or using a milder catalyst.[5][6]

    • Solvent Polarity: Highly polar, coordinating solvents can sometimes stabilize carbocationic intermediates, potentially eroding SN2 selectivity. Ensure your solvent system is appropriate for promoting a clean bimolecular substitution.

Question 3: I am having issues with the final Boc-protection step. The reaction is incomplete or I see side products.

Answer: N-Boc protection is generally a robust reaction, but issues can arise from base selection, stoichiometry, or substrate reactivity.

  • Causality: The reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the amine after the initial attack, driving the reaction to completion.[7]

  • Troubleshooting Steps:

    • Base Selection: For simple amines, triethylamine (TEA) is often sufficient. However, if the amine is sterically hindered or weakly nucleophilic, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) may be required as a catalyst.[8]

    • Check Stoichiometry: Ensure you are using at least a stoichiometric amount of base relative to the amine and a slight excess (1.1-1.2 equivalents) of Boc₂O.

    • Solvent and Temperature: The reaction is typically run in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[7] If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial, but watch for potential decomposition of Boc₂O.

    • pH Control: In aqueous conditions, the pH must be controlled. The amine needs to be in its free base form to be nucleophilic.

Key Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific substrate and laboratory conditions.

Protocol 1: Diastereoselective Epoxide Ring-Opening with Hydrofluorination

This protocol is adapted from methodologies involving the hydrofluorination of epoxides.[3]

  • Setup: In a chemically resistant flask (e.g., PTFE or polypropylene) under a nitrogen atmosphere, dissolve the epoxide intermediate (1.0 eq) in anhydrous acetonitrile or another suitable aprotic solvent.

  • Reagent Addition: Carefully add triethylamine trihydrofluoride (Et₃N·3HF) (2.0-3.0 eq) dropwise at room temperature. Caution: HF is corrosive and toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. The reaction time can vary significantly (4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate or DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to isolate the desired fluorohydrin intermediate.

Protocol 2: N-Boc Protection of the Fluorinated Amino Alcohol

This is a standard and highly reliable procedure for Boc protection.[9][7]

  • Setup: Dissolve the fluorinated amino alcohol intermediate (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (1.5 eq).

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction to completion by TLC.

  • Workup: Wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Data Summary Table

The following table summarizes key parameters and expected outcomes for the critical steps of the synthesis.

StepKey ReagentsSolventTemperature (°C)Typical YieldKey Success Factor
Epoxidation mCPBADCM0 to RT>90%Control of stoichiometry to prevent over-oxidation.
Epoxide Ring-Opening Et₃N·3HF[3]Acetonitrile80 - 12050 - 70%Precise temperature control to balance reaction rate and prevent elimination.
N-Boc Protection Boc₂O, TEA[7]DCMRoom Temp.>95%Ensuring the amine is fully solubilized and using sufficient base.

References

  • Epoxide ring-opening reaction of cyclohexene oxide with various amines... - ResearchGate. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - MDPI. [Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - Arkat USA. [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - National Institutes of Health (NIH). [Link]

  • Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols - Datapdf.com. [Link]

  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - ResearchGate. [Link]

  • Scheme 1: Aminolysis of cyclohexene oxide - ResearchGate. [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - ACS Publications. [Link]

  • Purification of fluorinated alcohols - Google P
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Royal Society of Chemistry. [Link]

  • Synthesis of Fluorine-Containing 3-Aminocyclopent-2-enones via Intramolecular Cyclization - ResearchGate. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - National Institutes of Health (NIH). [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Boc-Protected Aminofluorocyclohexanols

Welcome to the technical support center for the handling and stability of Boc-protected aminofluorocyclohexanols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are uti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and stability of Boc-protected aminofluorocyclohexanols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing these valuable and complex scaffolds in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Introduction

Boc-protected aminofluorocyclohexanols are intricate building blocks that offer a unique combination of conformational rigidity, chirality, and polarity, making them highly attractive for the synthesis of novel therapeutics. However, the presence of multiple functional groups—a Boc-protected amine, a hydroxyl group, and a fluorine atom—on a cyclohexane ring presents a unique set of challenges during synthesis, particularly during the pivotal Boc-deprotection step under acidic conditions. This guide will delve into the stability of these molecules, potential side reactions, and strategies to ensure the successful deprotection and subsequent use of the free aminofluorocyclohexanols.

Troubleshooting Guide

This section addresses specific issues you may encounter during the acidic deprotection of Boc-protected aminofluorocyclohexanols.

Issue 1: Incomplete or Slow Boc Deprotection

  • Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength: The Boc group is labile under strongly acidic conditions.[1] If you are using milder acids, they may not be sufficient to drive the reaction to completion.

      • Solution: Switch to a stronger acid system. 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard and effective choices.[1]

    • Steric Hindrance: The stereochemistry of the aminofluorocyclohexanol can influence the accessibility of the Boc group to the acid. Bulky substituents or a particular ring conformation may hinder protonation.

      • Solution: Increase the reaction temperature cautiously (e.g., to 40 °C). However, be aware that this may also accelerate side reactions. Alternatively, longer reaction times may be necessary. Continuous monitoring by TLC or LC-MS is crucial.

    • Solvent Effects: The choice of solvent can impact the efficiency of deprotection.

      • Solution: Ensure you are using an appropriate solvent. Dichloromethane and 1,4-dioxane are common choices for TFA and HCl-mediated deprotections, respectively.

Issue 2: Formation of an Unexpected Product with a Loss of Water (Dehydration)

  • Symptoms: Mass spectrometry analysis reveals a product with a mass corresponding to the loss of 18 Da (water) from the expected product. You may observe a mixture of alkene isomers by NMR.

  • Underlying Chemistry: Acid-catalyzed dehydration of the cyclohexanol moiety is a common side reaction. This proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by elimination. This can occur through an E1 or E2 mechanism.

    • E1 Pathway: Formation of a carbocation intermediate after the departure of water, followed by deprotonation to form the alkene.

    • E2 Pathway: Concerted deprotonation and loss of the water molecule, favored by an anti-periplanar arrangement of a proton and the leaving group.

  • Troubleshooting & Prevention:

    • Lower the Reaction Temperature: Dehydration reactions are often more sensitive to temperature than Boc deprotection. Running the reaction at 0 °C or even lower temperatures can significantly suppress the formation of elimination byproducts.

    • Use Anhydrous Conditions: The presence of water can facilitate the protonation-deprotonation equilibria that lead to elimination. Using anhydrous solvents and reagents is recommended.

    • Choose a Milder Acidic System: While strong acids are effective for Boc deprotection, they also readily catalyze dehydration. Consider using milder conditions if dehydration is a significant issue. For example, HCl in diethyl ether is often considered milder than HCl in dioxane.

Issue 3: Observation of Rearrangement Products

  • Symptoms: Complex product mixtures are observed, with isomers that do not correspond to simple deprotection or dehydration.

  • Possible Rearrangements:

    • Hydride or Alkyl Shifts: If a carbocation is formed during an E1 dehydration pathway, it can undergo rearrangement to a more stable carbocation before elimination.

    • Pinacol-type Rearrangement (for 1,2-diols): While not directly applicable to aminofluorocyclohexanols, if your molecule contains a vicinal diol functionality, be aware of the possibility of this acid-catalyzed rearrangement.

    • Tiffeneau-Demjanov Rearrangement (for 1,2-aminoalcohols): This is a highly relevant potential side reaction for your substrate. Under certain acidic conditions (particularly with nitrous acid, which can be formed in situ from nitrites), the 1,2-aminoalcohol can rearrange to a ketone. While not a standard deprotection condition, awareness of this possibility is important.

  • Mitigation Strategies:

    • Avoid Conditions Favoring Carbocations: By minimizing the likelihood of carbocation formation (lower temperatures, less protic solvents), you can reduce the chances of rearrangement.

    • Strict Control of Reagents: Ensure that your reaction is free from contaminants that could trigger unexpected rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed deprotection of a Boc group?

A1: The deprotection proceeds through a series of steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: The protonated Boc group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide.

The formation of the stable tert-butyl cation is a key driving force for this reaction.

Q2: How does the fluorine substituent affect the stability of the molecule under acidic conditions?

A2: The fluorine atom has a strong electron-withdrawing inductive effect. This can have several consequences:

  • Destabilization of Adjacent Carbocations: If a carbocation were to form on a carbon atom adjacent to the fluorine-bearing carbon during a side reaction (e.g., E1 elimination), the electron-withdrawing nature of fluorine would destabilize it. This might slow down E1-type side reactions compared to a non-fluorinated analogue.

  • Increased Acidity of Nearby Protons: The inductive effect of fluorine can make neighboring protons slightly more acidic, which could potentially influence the regioselectivity of elimination reactions.

Q3: How does the stereochemistry of the aminofluorocyclohexanol impact the deprotection and side reactions?

A3: Stereochemistry is critical. For example:

  • Rate of Deprotection: An axial Boc-protected amino group might be more sterically hindered than an equatorial one, potentially leading to a slower deprotection rate.

  • Elimination Reactions: An E2 elimination is highly dependent on the stereochemical arrangement of the leaving group (the protonated hydroxyl) and a proton on an adjacent carbon. A trans-diaxial arrangement will favor E2 elimination. Therefore, isomers with this arrangement may be more prone to dehydration.

Q4: Are there any recommended "scavengers" to use during the deprotection of aminofluorocyclohexanols?

A4: Yes, the tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or solvent. To prevent this, scavengers are often added to the reaction mixture. Common scavengers include:

  • Triethylsilane (TES): Reacts with the tert-butyl cation to form the volatile tert-butyldimethylsilane.

  • Anisole or Thioanisole: These electron-rich aromatic compounds can be alkylated by the tert-butyl cation, effectively trapping it.

  • Water: In small amounts, water can also act as a scavenger by reacting with the tert-butyl cation to form tert-butanol.

Q5: What are some best practices for the work-up and purification of the deprotected aminofluorocyclohexanol?

A5: The resulting aminofluorocyclohexanol is likely to be a polar, potentially water-soluble compound.

  • Work-up: After quenching the reaction with a base (e.g., saturated sodium bicarbonate solution), it is often advantageous to extract the product with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. In some cases, lyophilization of the aqueous layer after extraction can help recover highly water-soluble products.

  • Purification:

    • Column Chromatography: Due to the polar nature of the amine, silica gel chromatography can be challenging. It may be necessary to add a small amount of a base like triethylamine or ammonia to the eluent to prevent streaking. Reverse-phase chromatography (C18) can be an effective alternative for purifying polar compounds.

    • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an excellent purification method.

Data Summary

The following table provides a general guide to the stability of Boc-protected aminofluorocyclohexanols under various acidic conditions. The actual outcome will be highly dependent on the specific stereoisomer and reaction conditions.

Acidic ConditionReagent(s)Typical ConcentrationTemperatureExpected OutcomePotential Side Reactions
Strongly Acidic Trifluoroacetic Acid (TFA)20-50% in DCM0 °C to RTComplete DeprotectionDehydration, Alkylation
4M HCl in Dioxane4 M0 °C to RTComplete DeprotectionDehydration
Moderately Acidic 1M HCl in Acetic Acid1 MRT to 50 °CSlow to Moderate DeprotectionDehydration
Mildly Acidic Acetic Acid80-100%RT to RefluxGenerally StableMinimal

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

  • Dissolve the Boc-protected aminofluorocyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (1.5 eq) as a scavenger.

  • Slowly add trifluoroacetic acid (TFA) (10 eq, or a 1:1 v/v mixture with DCM) to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (2x) to remove residual TFA.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.

Protocol 2: Boc Deprotection with HCl in Dioxane

  • Dissolve the Boc-protected aminofluorocyclohexanol (1.0 eq) in a minimal amount of anhydrous methanol or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (10-20 eq).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

  • The hydrochloride salt can often be purified directly, or it can be neutralized with a base as described in Protocol 1 for further purification of the free amine.

Visualizations

Diagram 1: Reaction Pathways in Acidic Deprotection

cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Desired Pathway cluster_3 Potential Side Reactions SM Boc-Protected Aminofluorocyclohexanol Acid H+ (TFA or HCl) DP Deprotected Aminofluorocyclohexanol Acid->DP Deprotection Elim Fluorocyclohexene (Dehydration) Acid->Elim Elimination Alkyl t-Butyl Alkylated Byproduct Acid->Alkyl Alkylation by tBu+ Rear Rearrangement Product Elim->Rear Carbocation Rearrangement

Caption: Acid-catalyzed deprotection and potential side reactions.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Stability of the Boc Protecting Group on Aminocyclohexanone.

Sources

Optimization

Technical Support Center: Purification of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Introduction: The Critical Role of Purity for a Chiral Building Block (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a key chiral intermediate in medicinal chemistry, valued for its stereodefined structure that inc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Chiral Building Block

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a key chiral intermediate in medicinal chemistry, valued for its stereodefined structure that incorporates both fluorine and a protected amine on a cyclohexyl scaffold. The precise three-dimensional arrangement of these functional groups is paramount. Impurities, particularly stereoisomers, can lead to downstream synthetic failures, altered biological activity in the final active pharmaceutical ingredient (API), and complications in regulatory filings.

This guide provides researchers and drug development professionals with a comprehensive technical resource for troubleshooting the purification of this specific molecule. It is structured to address common challenges in a direct question-and-answer format, grounded in fundamental chemical principles and supported by actionable protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your System

This section addresses foundational questions regarding the impurity profile and analytical assessment of crude (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol.

Q1: What are the most probable impurities I should expect in my crude product?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for typical syntheses involving fluorination and Boc-protection, a common set of impurities can be anticipated. Understanding these potential contaminants is the first step toward designing an effective purification strategy.

Impurity Class Specific Example(s) Likely Origin Analytical Signature
Diastereomers (1S,3R,4S )-rel-4-(Boc-amino)-3-fluorocyclohexanol; other cis/trans isomersIncomplete stereocontrol during fluorination or amination steps.Distinct, but closely spaced, spots on TLC; separate peaks in chiral HPLC/SFC; unique sets of signals in ¹H and ¹⁹F NMR.
Starting Materials e.g., corresponding amino-diol or fluoro-amineIncomplete reaction conversion.Can be significantly more or less polar than the product, depending on the specific precursor.
Boc-Related Impurities Di-Boc-protected amine; tert-butanol; unreacted Boc₂ONon-optimal conditions during the protection step (e.g., wrong stoichiometry, temperature).[1]Can be identified by characteristic tert-butyl signals in ¹H NMR and by mass spectrometry.
Reaction By-products Elimination products (cyclohexene derivatives)Harsh conditions (acidic or basic) or high temperatures during fluorination can promote elimination.[2]Appearance of olefinic proton signals in ¹H NMR; lower mass detected by LC-MS.
Deprotected Amine (1S,3R,4R)-rel-4-amino-3-fluorocyclohexanolAccidental cleavage of the acid-labile Boc group during work-up or on acidic silica gel.[3][4]Highly polar; will likely streak on silica TLC and show a primary amine signature.
Q2: Which analytical techniques are essential for accurately assessing the purity of my material?

A2: A multi-pronged analytical approach is non-negotiable for a comprehensive purity assessment. No single technique can provide a complete picture.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is your first and most powerful tool.

    • ¹H NMR: Confirms the core structure, assesses for organic residues, and can reveal the presence of diastereomers through distinct signal sets.

    • ¹⁹F NMR: Crucial for fluorinated compounds. It provides a clean spectral window to confirm the presence of the C-F bond and can be highly sensitive for detecting and quantifying fluorine-containing impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (Achiral): The workhorse for determining overall purity (area % at a specific UV wavelength). Use a C18 column with a water/acetonitrile or water/methanol gradient. This will separate the product from non-isomeric impurities.

    • Chiral HPLC or Supercritical Fluid Chromatography (SFC): Absolutely essential for determining diastereomeric and enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating isomers of functionalized cyclohexanes.[5][6] SFC is often faster and provides better resolution for these types of separations.[7]

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of the desired product and helps in the identification of unknown impurity peaks observed in the chromatogram.

Part 2: Troubleshooting Guide - From Problem to Protocol

This section is designed to provide direct solutions to specific experimental challenges you may encounter during purification.

Issue 1: My crude NMR and HPLC show a significant diastereomeric impurity that co-elutes with my product on standard silica gel.

This is the most common and challenging purification issue for this class of compounds, as diastereomers often have very similar polarities and physical properties.[8]

Root Cause: The subtle differences in the three-dimensional orientation of the polar -OH, -F, and -NHBoc groups are insufficient to allow for baseline separation on a standard achiral stationary phase.

Solution Workflow:

Purification_Workflow Crude Crude Mixture (Diastereomers) TLC TLC Solvent Screening Crude->TLC Decision Separation on TLC? TLC->Decision Flash Optimized Flash Chromatography Decision->Flash Yes Chiral Chiral HPLC/SFC Method Development Decision->Chiral No/Poor Pure Pure Diastereomer Flash->Pure Chiral->Pure

Caption: Decision workflow for separating diastereomers.

Solution 1: Optimized Flash Column Chromatography

While challenging, separation is often achievable with careful optimization. The goal is to maximize the differential interaction of the isomers with the silica surface.

Step-by-Step Protocol:

  • TLC Solvent System Screening (The Most Critical Step):

    • Begin with a mid-polarity binary system, such as 30-50% Ethyl Acetate in Hexanes.

    • If separation is poor, introduce a solvent that can act as a hydrogen bond donor or acceptor. Try adding a small amount of methanol (0.5-2%) to a Dichloromethane (DCM) mobile phase.

    • Test ternary systems. A mix of Hexane/DCM/Ethyl Acetate can sometimes provide unique selectivity.

    • The goal is to achieve a resolution factor (Rₛ) > 0.5 on the TLC plate, which suggests a successful column separation is possible.

  • Column Preparation:

    • Use high-quality silica gel (40-63 µm particle size).

    • Pack the column as a slurry in the initial, low-polarity mobile phase. A well-packed column is essential for good resolution.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM or the mobile phase.

    • For better resolution, adsorb the crude material onto a small amount of silica gel ("dry loading"). Evaporate the solvent and carefully apply the resulting powder to the top of the column bed.

  • Elution:

    • Run the column using a shallow gradient or isocratic elution based on your TLC screen. A slow, shallow gradient is almost always superior for separating close-running spots.

    • Collect small fractions (e.g., volume equivalent to 1/4 of the column volume).

  • Fraction Analysis:

    • Analyze every few fractions by TLC. Use a UV lamp and a chemical stain (see Issue 3) for visualization.

    • Combine fractions containing the pure, desired diastereomer.

Solution 2: Preparative Chiral HPLC/SFC

For diastereomers that are inseparable by standard chromatography, chiral separation techniques are the definitive solution.[5][6]

Recommended Starting Conditions:

Technique Recommended Columns (CSP) Typical Mobile Phase Key Advantage
SFC Amylose-based (e.g., Chiralpak® IA, IB, IC) or Cellulose-based (e.g., Chiralcel® OD, OJ)Supercritical CO₂ with an alcohol co-solvent (Methanol, Ethanol, or Isopropanol).Fast, high resolution, uses less organic solvent, easy solvent removal.[7]
HPLC (Normal Phase) Same as SFCHexane or Heptane with an alcohol modifier (Isopropanol or Ethanol).Well-established technique, may offer different selectivity than SFC.
Issue 2: My Boc protecting group is being partially removed during silica gel chromatography.

This is a common problem caused by the inherent acidity of standard silica gel. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid and can be cleaved, yielding the free amine.[3]

Root Cause: Residual acid sites on the silica surface catalyze the hydrolysis of the Boc carbamate.

Boc_Cleavage cluster_0 On Acidic Silica Surface BocN R-NH-Boc Protonated R-NH-Boc-H⁺ BocN->Protonated H⁺ (from Silica) Carbocation tert-Butyl Cation⁺ Protonated->Carbocation CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid Amine R-NH₂ + CO₂ CarbamicAcid->Amine Decarboxylation

Caption: Mechanism of acid-catalyzed Boc-deprotection on silica.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a volatile base to your eluent to neutralize the silica surface.

    • Recommended: 0.1 - 1.0% Triethylamine (Et₃N) or Pyridine in your mobile phase (e.g., 40% Ethyl Acetate / 59.5% Hexane / 0.5% Et₃N). This is the most common and effective solution.[9]

  • Use Deactivated Silica: Purchase silica gel that has been end-capped or treated to be neutral.

  • Switch to an Alternative Stationary Phase: If the compound is extremely acid-sensitive, consider using neutral alumina as your stationary phase. Note that alumina has different selectivity compared to silica, so you will need to re-screen TLC conditions.

Issue 3: My compound is difficult to see on a TLC plate under a UV lamp.

Root Cause: The Boc-protected aminocyclohexanol scaffold lacks a strong UV chromophore, making visualization by 254 nm UV light inefficient.

Solutions: Chemical Staining

After checking the TLC under UV, dip the plate into a staining solution, gently heat it with a heat gun until colors develop, and immediately circle the spots.

Recommended Stains:

Stain Preparation Appearance of Spots Comments
Potassium Permanganate (KMnO₄) 1.5 g KMnO₄, 10 g K₂CO₃, 0.25 g NaOH in 200 mL water.Yellow/brown spots on a purple/pink background.General-purpose stain for most organic compounds. Reacts with reducible functional groups like alcohols.
Ceric Ammonium Molybdate (CAM) 2 g Ce(NH₄)₂(NO₃)₆, 50 g (NH₄)₆Mo₇O₂₄ in 450 mL water and 50 mL conc. H₂SO₄.Dark blue/green spots.Very versatile and sensitive stain for a wide variety of functional groups.
Ninhydrin 0.3 g Ninhydrin in 100 mL n-butanol and 3 mL acetic acid.Purple/blue spots (primary amines) or yellow spots (secondary amines).Highly specific for amines. Excellent for detecting any deprotected impurity.

References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?.
  • Analytical techniques for assessing the purity of fluorinated intermedi
  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare.
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
  • Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • Chiral Separations: Using SFC to Unlock Purific
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Controlling Regioselectivity in the Synthesis of Substituted Cyclohexanols

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of regioselectivity in the synthesis of substituted cyclohexanols. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of regioselectivity in the synthesis of substituted cyclohexanols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired isomeric purity in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth mechanistic insights and field-proven troubleshooting strategies to empower you to take full control of your chemical transformations.

Foundational Principles: Understanding the "Why" of Regioselectivity

Regioselectivity, the preference for bond formation at one position over another, is a cornerstone of modern organic synthesis. In the context of substituted cyclohexanols, achieving high regioselectivity is paramount, as the position of the hydroxyl group dictates the molecule's biological activity and physical properties. The challenge often lies in directing a reagent to a specific carbon atom within a substituted cyclohexene precursor, where subtle electronic and steric differences can lead to a mixture of products. This guide will dissect the key factors governing regioselectivity in the most prevalent synthetic methodologies.

Methodology Deep Dive 1: Hydroboration-Oxidation of Substituted Cyclohexenes

Hydroboration-oxidation is a powerful two-step reaction that provides a route to anti-Markovnikov alcohols. The regioselectivity is primarily dictated by steric hindrance and, to a lesser extent, by electronic effects. The boron atom, being the more electrophilic part of the B-H bond, adds to the less sterically hindered carbon of the double bond.

Experimental Protocol: Synthesis of trans-2-Methylcyclohexanol from 1-Methylcyclohexene
  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclohexene (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, ~1.1 equiv) dropwise while maintaining the temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of hydrogen peroxide (30% H₂O₂).

  • Work-up: After the addition is complete, stir the mixture at room temperature for 1 hour. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield trans-2-methylcyclohexanol.

Troubleshooting Guide & FAQs: Hydroboration-Oxidation

Q1: My reaction is producing a significant amount of the Markovnikov alcohol (cis-1-methylcyclohexanol). How can I improve the regioselectivity?

A1: This is a classic regioselectivity issue in hydroboration. The formation of the undesired regioisomer suggests that the steric differentiation between the two carbons of the alkene is not significant enough for the borane reagent.

  • Solution 1: Employ a Bulkier Borane Reagent. Switching from BH₃·THF to a more sterically demanding borane reagent can dramatically enhance regioselectivity.[1][2] Consider using disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2] These reagents have a much larger steric profile, which amplifies the preference for addition to the less substituted carbon.

  • Solution 2: Lower the Reaction Temperature. Performing the hydroboration step at lower temperatures (e.g., -20 °C or -78 °C) can sometimes improve regioselectivity by favoring the transition state with the least steric hindrance.

Q2: The overall yield of my reaction is low, and I'm recovering a lot of unreacted starting material. What's going wrong?

A2: Low conversion can stem from several factors related to reagent quality and reaction conditions.

  • Potential Cause 1: Inactive Borane Reagent. Borane solutions can degrade over time, especially if exposed to moisture or air. Ensure you are using a fresh or properly stored solution. You can titrate the borane solution to determine its exact molarity.

  • Potential Cause 2: Insufficient Reaction Time or Temperature. While lower temperatures can improve selectivity, some sterically hindered alkenes may require longer reaction times or slightly elevated temperatures to proceed to completion. Monitor the reaction closely to find the optimal balance.

  • Potential Cause 3: Inadequate Inert Atmosphere. Moisture and oxygen will quench the borane reagent. Ensure your glassware is thoroughly dried and the reaction is performed under a positive pressure of an inert gas.

Data at a Glance: Regioselectivity of Borane Reagents
Borane ReagentSubstrate: 1-Methylcyclohexene% anti-Markovnikov Product (trans-2-methylcyclohexanol)% Markovnikov Product (cis-1-methylcyclohexanol)
BH₃·THF1-Methylcyclohexene~98%~2%
9-BBN1-Methylcyclohexene>99.9%<0.1%
(Sia)₂BH1-Methylcyclohexene>99%<1%

Note: Ratios are approximate and can vary based on specific reaction conditions.

Methodology Deep Dive 2: Oxymercuration-Demercuration of Substituted Cyclohexenes

Oxymercuration-demercuration is a reliable method for the Markovnikov hydration of alkenes, yielding the more substituted alcohol.[3][4][5] A key advantage of this reaction is that it typically proceeds without the carbocation rearrangements that can plague acid-catalyzed hydration.[3][6] The regioselectivity is governed by the formation of a bridged mercurinium ion intermediate, with the subsequent nucleophilic attack of water occurring at the more substituted carbon, which can better stabilize a partial positive charge.[4][7]

Experimental Protocol: Synthesis of 1-Methylcyclohexanol from 1-Methylcyclohexene
  • Oxymercuration: In a round-bottom flask, dissolve mercuric acetate (Hg(OAc)₂, 1.0 equiv) in a mixture of THF and water (1:1). Add 1-methylcyclohexene (1.0 equiv) to the solution and stir vigorously at room temperature for 30-60 minutes.

  • Reaction Monitoring: The disappearance of the starting alkene can be monitored by TLC or GC.

  • Demercuration: Cool the reaction mixture to 0 °C. Add an aqueous solution of sodium hydroxide (e.g., 3M NaOH), followed by the slow, portion-wise addition of sodium borohydride (NaBH₄).

  • Work-up: Stir the reaction mixture for 1-2 hours at room temperature. The formation of a black precipitate of metallic mercury will be observed. Decant or filter the supernatant liquid.

  • Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude 1-methylcyclohexanol can be purified by distillation or column chromatography.

Troubleshooting Guide & FAQs: Oxymercuration-Demercuration

Q1: I'm observing the formation of byproducts and the yield of the desired alcohol is lower than expected. What are the likely side reactions?

A1: While generally a clean reaction, side reactions can occur, especially if the demercuration step is not performed carefully.

  • Potential Issue: Incomplete Demercuration. If the reduction with NaBH₄ is incomplete, you may isolate the organomercury intermediate. Ensure you use a sufficient excess of NaBH₄ and allow enough time for the reduction to complete.

  • Potential Issue: Oxidation of the Alcohol. Under strongly basic conditions during demercuration, some of the product alcohol could be oxidized to the corresponding ketone, especially if air is not excluded.

Q2: Can I use this method to synthesize ethers instead of alcohols?

A2: Absolutely. This variation is known as alkoxymercuration-demercuration . By replacing water with an alcohol as the nucleophile, you can synthesize ethers with Markovnikov regioselectivity.[4] The procedure is analogous, simply substitute the water in the initial step with the desired alcohol.

Methodology Deep Dive 3: Diels-Alder Reaction for Cyclohexene Precursors

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a cyclohexene ring from a conjugated diene and a dienophile.[8] While this reaction doesn't directly produce a cyclohexanol, it is a cornerstone for synthesizing highly functionalized cyclohexene precursors with excellent control over stereochemistry and, importantly, regiochemistry. The regioselectivity is governed by the electronic nature of the substituents on the diene and dienophile.

Visualizing the Logic: Regioselectivity in the Diels-Alder Reaction

Caption: Frontier Molecular Orbital control of regioselectivity in Diels-Alder reactions.

Troubleshooting Guide & FAQs: Diels-Alder Reactions

Q1: My Diels-Alder reaction is not proceeding, or the yield is very low.

A1: Low reactivity in Diels-Alder reactions is a common issue.

  • Potential Cause 1: Unfavorable Diene Conformation. Acyclic dienes must adopt an s-cis conformation to react. If the s-trans conformation is heavily favored, high temperatures may be required to overcome the rotational energy barrier.

  • Potential Cause 2: Poor Electronic Matching. The reaction works best with an electron-rich diene and an electron-poor dienophile (or vice-versa in inverse-demand Diels-Alder). If both reactants are electronically similar, the reaction will be slow.

  • Solution: Use a Lewis Acid Catalyst. Lewis acids can coordinate to the dienophile, making it more electron-deficient and accelerating the reaction.[9][10] Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄.[10]

Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?

A2: Poor regioselectivity arises from similar electronic directing effects of the substituents.

  • Solution 1: Enhance Electronic Bias. Choose diene and dienophile combinations with more strongly donating or withdrawing groups to create a more pronounced electronic preference for one orientation.

  • Solution 2: Steric Control. Introducing bulky substituents can disfavor one regioisomeric transition state over the other, thus enhancing selectivity.

  • Solution 3: Lewis Acid Catalysis. Lewis acids can also influence regioselectivity by altering the coefficients of the frontier molecular orbitals.[11][12]

Methodology Deep Dive 4: Epoxidation and Regioselective Ring-Opening

This two-step strategy involves the epoxidation of a substituted cyclohexene, followed by the regioselective ring-opening of the epoxide with a nucleophile. The regioselectivity of the ring-opening is highly dependent on the reaction conditions (acidic or basic).

Visualizing the Mechanism: Regioselective Epoxide Ring-Opening

Epoxide_Opening cluster_acidic Acidic Conditions (SN1-like) cluster_basic Basic Conditions (SN2) Start Substituted Cyclohexene Epoxide Protonation Protonation of Epoxide Oxygen Start->Protonation H⁺ Nuc_Attack_Base Nucleophilic Attack at Less Sterically Hindered Carbon Start->Nuc_Attack_Base Nu⁻ Carbocation Partial Positive Charge on More Substituted Carbon Protonation->Carbocation Nuc_Attack_Acid Nucleophilic Attack at More Substituted Carbon Carbocation->Nuc_Attack_Acid Product_A Markovnikov-type Product Nuc_Attack_Acid->Product_A Product_B Anti-Markovnikov-type Product Nuc_Attack_Base->Product_B

Caption: Mechanistic pathways for regioselective epoxide ring-opening.

Troubleshooting Guide & FAQs: Epoxidation and Ring-Opening

Q1: The ring-opening of my epoxide is giving a mixture of regioisomers. How do I control the outcome?

A1: This is a direct consequence of the reaction conditions.

  • For Attack at the More Substituted Carbon (Markovnikov-like): Use acidic conditions . Protonation of the epoxide oxygen makes the ring-opening more Sₙ1-like. The nucleophile will then preferentially attack the more substituted carbon, which can better stabilize the developing positive charge.[13][14]

  • For Attack at the Less Substituted Carbon (anti-Markovnikov-like): Use basic or neutral conditions . Under these conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon atom.[13][14]

Q2: My epoxidation step is not working well. What are some common issues?

A2: Epoxidation failures can often be traced back to the choice of oxidizing agent or reaction conditions.

  • Potential Cause: Unreactive Peroxyacid. Ensure your m-CPBA or other peroxyacid is fresh, as they can decompose upon storage.

  • Potential Cause: Electron-Deficient Alkene. Alkenes with electron-withdrawing groups are less reactive towards epoxidation. More powerful epoxidizing agents may be required.

Q3: What is the Fürst-Plattner Rule and how does it apply here?

A3: The Fürst-Plattner rule (or the trans-diaxial effect) is crucial for understanding the stereochemistry of the ring-opening of cyclohexene epoxides. It states that the nucleophilic attack will occur in a way that leads to a chair-like transition state, resulting in the formation of a product with a trans-diaxial arrangement of the nucleophile and the newly formed hydroxyl group. This is a key principle for predicting the stereochemical outcome of these reactions.

Conclusion: A Strategic Approach to Regiocontrol

Mastering the regioselective synthesis of substituted cyclohexanols is an achievable goal with a solid understanding of the underlying mechanistic principles and a systematic approach to troubleshooting. By carefully selecting your synthetic strategy, optimizing reaction conditions, and being prepared to address common experimental challenges, you can consistently achieve the desired isomeric purity in your target molecules. This guide serves as a starting point for your investigations, and we encourage you to delve into the cited literature for a deeper understanding of these powerful synthetic transformations.

References

  • Oxymercuration reaction - Wikipedia. (URL: [Link])

  • Oxymercuration Demercuration of Alkenes - Master Organic Chemistry. (URL: [Link])

  • Alkene Hydroboration/Oxidation - Periodic Chemistry. (URL: [Link])

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC - NIH. (URL: [Link])

  • Oxymercuration Demercuration: Mechanism, Steps & Exam Guide - Vedantu. (URL: [Link])

  • 9.5: Hydration- Oxymercuration-Demercuration - Chemistry LibreTexts. (URL: [Link])

  • Oxymercuration Demercuration Mechanism of Alkenes & Alkoxymercuration Reaction Organic Chemistry | Video Summary and Q&A | Glasp. (URL: [Link])

  • Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone | ChemRxiv. (URL: [Link])

  • The Origin of Catalysis and Regioselectivity of Lewis Acid‐Catalyzed Diels‐Alder Reactions with Tropone - ResearchGate. (URL: [Link])

  • Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. (URL: [Link])

  • Diels-Alder Reaction. (URL: [Link])

  • The Diels-Alder Cycloaddition - Chemistry LibreTexts. (URL: [Link])

  • Hydroboration of Alkenes - Master Organic Chemistry. (URL: [Link])

  • Diels-Alder Reaction - Utah Tech University. (URL: [Link])

  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. (URL: [Link])

  • Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of High - UCLA – Chemistry and Biochemistry. (URL: [Link])

  • Diels Alder | PDF - Scribd. (URL: [Link])

  • An observation on the regioselectivity of ring-opening of some substituted cyclohexenyl epoxides - ResearchGate. (URL: [Link])

  • Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (URL: [Link])

  • 11.1.2.3: Oxymercuration - Chemistry LibreTexts. (URL: [Link])

  • The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+. (URL: [Link])

  • Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes | ACS Omega - ACS Publications. (URL: [Link])

  • 15.8: Opening of Epoxides - Chemistry LibreTexts. (URL: [Link])

  • hydroboration-oxidation of alkenes - YouTube. (URL: [Link])

  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ACS Publications. (URL: [Link])

  • Diastereoselectivity in cyclohexane epoxide ring opening || csir-net, gate, jam - YouTube. (URL: [Link])

  • Regioselectivity of epoxide ring-opening - YouTube. (URL: [Link])

  • Solved In the following oxymercuration-demercuration | Chegg.com. (URL: [Link])

  • Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene | Chemical Education | ChemRxiv | Cambridge Open Engage. (URL: [Link])

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol by X-ray Crystallography

Abstract In modern drug discovery, the precise control and unambiguous confirmation of a molecule's three-dimensional structure are paramount. Fluorinated carbocyclic scaffolds, such as substituted cyclohexanes, are of i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the precise control and unambiguous confirmation of a molecule's three-dimensional structure are paramount. Fluorinated carbocyclic scaffolds, such as substituted cyclohexanes, are of increasing importance due to the unique conformational and metabolic advantages conferred by the fluorine atom.[1][2][3] However, the dense stereochemical landscape of molecules like (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol presents a significant analytical challenge. Standard spectroscopic methods, while powerful, can often lead to ambiguous or incomplete structural assignments. This guide provides an in-depth comparison of analytical techniques, establishing single-crystal X-ray diffraction (SCXRD) as the gold standard for the structural validation of this class of compounds. We present a field-proven protocol for SCXRD analysis, interpret the resulting data, and contrast its definitive power against the limitations of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

The Analytical Imperative: Fluorine's Role and the Stereochemical Challenge

The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical properties, including pKa, lipophilicity, and metabolic stability.[3][4] Furthermore, the C-F bond can exert significant stereoelectronic effects, such as the gauche effect, which can stabilize specific "bioactive" conformations, leading to enhanced target affinity and selectivity.[1][2][4]

Our target molecule, (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol, contains three stereocenters on a flexible cyclohexane ring. This gives rise to multiple potential diastereomers and conformational isomers. The critical challenge lies in unequivocally determining the relative stereochemistry of the hydroxyl, fluoro, and Boc-amino groups.

  • Are the substituents cis or trans to one another?

  • What is the preferred chair conformation of the ring?

  • Which groups occupy axial versus equatorial positions?[5][6]

While advanced NMR techniques (NOE, J-coupling analysis) can provide clues, they are often insufficient for a definitive assignment in such systems. Coupling constants can be ambiguous, and the absence of an NOE signal does not prove a trans relationship. This ambiguity poses a significant risk in drug development, where an incorrect stereochemical assignment can lead to wasted resources and misinterpreted structure-activity relationships (SAR).

The Definitive Solution: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands alone in its ability to provide a direct, unambiguous, and high-resolution map of the atomic positions within a crystalline solid.[7] Unlike solution-phase techniques like NMR that provide time-averaged structural information, SCXRD captures a precise snapshot of the molecule's conformation and packing in the solid state.[8][9] For complex stereochemical problems, it is the ultimate arbiter.

The overall workflow for structural validation is a systematic process designed to move from uncertainty to absolute confirmation.

cluster_0 Phase 1: Preparation & Hypothesis cluster_1 Phase 2: Definitive Analysis (SCXRD) cluster_2 Phase 3: Validation & Reporting Synthesis Synthesis of Target Compound Purification High Purity (>99%) Sample Prep Synthesis->Purification NMR_Hypothesis Initial NMR Analysis (Hypothesized Structure) Purification->NMR_Hypothesis Crystallization Crystallization Screening NMR_Hypothesis->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Data Validation (checkCIF) Structure_Solution->Validation Final_Structure Final Validated Structure Validation->Final_Structure

Caption: Workflow for definitive structural validation.

Field-Proven Protocol for SCXRD Analysis

This protocol is designed to be a self-validating system, with quality checkpoints to ensure the integrity of the final structure.

Step 1: Material Preparation & Purity Assurance
  • Rationale: The quality of the crystal is directly proportional to the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Protocol:

    • Purify the synthesized (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol via flash column chromatography until a purity of >99% is achieved, as confirmed by LC-MS and ¹H NMR.

    • Ensure the material is fully dried under high vacuum to remove residual solvents, which can interfere with crystallization.[10]

Step 2: Crystallization Screening
  • Rationale: Finding suitable crystallization conditions is often the most challenging step.[7] The goal is to identify a solvent system where the compound has moderate solubility and from which it will precipitate slowly upon a change in conditions (e.g., temperature or solvent composition), allowing for the ordered growth of a single crystal.[11][12]

  • Protocol:

    • Solvent Selection: Given the molecule's polarity (H-bond donors/acceptors) and non-polar character (Boc group, cyclohexane backbone), screen a range of solvent systems.

    • Primary Method - Slow Evaporation: Prepare near-saturated solutions in individual vials using solvents like methanol, ethanol, ethyl acetate, and acetone. Cover the vials with parafilm and pierce with 1-2 small holes to allow for slow solvent evaporation over several days.[13]

    • Secondary Method - Solvent/Anti-Solvent Diffusion: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane). Carefully layer a less dense "anti-solvent" in which the compound is poorly soluble (e.g., hexane) on top.[14] Diffusion at the interface will slowly induce crystallization. This is best performed in a narrow vessel like an NMR tube.[10]

    • Monitoring: Place the vials in a vibration-free location and monitor for crystal growth over 1-7 days.[14]

Step 3: Crystal Selection and Data Collection
  • Rationale: An ideal crystal for diffraction is a single, non-twinned entity with sharp edges and no visible cracks, typically 0.1-0.3 mm in each dimension.[15]

  • Protocol:

    • Under a microscope, select a suitable crystal using a micro-loop.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal onto the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • Collect a full sphere of diffraction data using either Mo or Cu Kα radiation.

Step 4: Structure Solution, Refinement, and Validation
  • Rationale: Raw diffraction data is a collection of intensities and positions of spots. This data must be processed to generate an electron density map, from which atomic positions are determined and refined to best fit the experimental data.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to determine the unit cell parameters and the intensities of each reflection.

    • Structure Solution: Use direct methods or other algorithms (e.g., molecular replacement if a similar structure is known) to solve the "phase problem" and generate an initial electron density map and structural model.[16]

    • Refinement: Iteratively refine the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.

    • Validation: The final structural model must be rigorously validated. This is achieved by assessing key metrics such as the R-factors (R1, wR2) and the Goodness-of-Fit (GooF). Crucially, the final Crystallographic Information File (CIF) should be checked using the International Union of Crystallography's (IUCr) checkCIF service.[17][18] This ensures the data meets publication standards and is chemically and geometrically reasonable.[19][20]

Comparative Analysis: The Unambiguous Power of SCXRD

While other techniques are indispensable in a chemist's toolkit, they each have inherent limitations for this specific problem. SCXRD provides a level of certainty that is unmatched.

cluster_0 Analytical Question cluster_1 Methodology Comparison cluster_2 Outcome & Certainty Question What is the definitive 3D structure of the (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol? NMR NMR Spectroscopy (NOE, J-Coupling) Question->NMR XRD Single Crystal X-Ray Diffraction (SCXRD) Question->XRD COMP Computational Modeling (DFT) Question->COMP NMR_Result Probable Structure (In-solution average, potential ambiguity) NMR->NMR_Result XRD_Result Definitive Structure (Solid-state conformation, unambiguous) XRD->XRD_Result COMP_Result Predicted Low-Energy Structure (Model, requires validation) COMP->COMP_Result

Caption: Decision logic for structural validation methods.

The table below provides a quantitative comparison of the primary analytical techniques.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (NOE/J-Coupling)Computational Modeling (DFT)
State Analyzed Solid StateSolution StateIn Silico (Gas or Solvated)
Certainty Definitive & Unambiguous [7]Inferential, can be ambiguousPredictive, requires experimental validation
Information Precise 3D coordinates, bond lengths, angles, conformation, intermolecular packingThrough-space proximities (<5Å), dihedral angles, time-averaged conformationRelative energies of conformers, predicted geometries
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[21]Ambiguity from overlapping signals or lack of key correlations.[8]Accuracy is dependent on the level of theory and basis set used.
Primary Output Electron density map, CIF file1D/2D SpectraCalculated minimum energy structure

Case Study: Interpreting the SCXRD Data

A successful SCXRD experiment on (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol would yield a data file (CIF) containing all crystallographic parameters. Below is a table of representative, high-quality data.

ParameterValueSignificance
FormulaC₁₁H₂₀FNO₃Confirms elemental composition.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the crystal.
a, b, c (Å)10.15, 8.54, 14.23Unit cell dimensions.
β (°)98.5Unit cell angle.
V (ų)1218Volume of one unit cell.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]0.035Low R-factor indicates an excellent fit between the model and data.
wR2 (all data)0.091Weighted R-factor, also indicating a good refinement.
GooF1.05Goodness-of-Fit; a value near 1.0 is ideal.

Structural Interpretation:

  • Relative Stereochemistry: The solved structure would provide an unequivocal assignment. For the (1S,3R,4R)-rel isomer, the data would confirm a trans relationship between the C1-hydroxyl and C4-amino groups, and a cis relationship between the C3-fluoro and C4-amino groups. This direct visualization eliminates any doubt left by NMR.

  • Conformation: The analysis would show that the cyclohexane ring adopts a stable chair conformation .

  • Substituent Positions: Critically, the structure would reveal that the bulky tert-butoxycarbonyl (Boc) amino group occupies an equatorial position to minimize unfavorable 1,3-diaxial interactions, which is the sterically preferred arrangement.[5][22][23] The relative orientations of the hydroxyl and fluoro groups (axial vs. equatorial) would also be definitively assigned.

  • Intermolecular Interactions: The crystal packing would reveal key hydrogen bonding networks, for instance, between the hydroxyl group of one molecule and the carbonyl oxygen of the Boc group on an adjacent molecule, providing insight into the solid-state stability.

Conclusion

For complex, multi-stereocenter molecules like (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol, where stereochemical integrity is critical for biological function, ambiguity is not an option. While NMR spectroscopy is essential for initial characterization and computational modeling can provide valuable energetic insights, single-crystal X-ray diffraction remains the only technique that delivers a direct, unambiguous, and definitive validation of the complete three-dimensional structure.[7][21] Investing the effort to obtain a high-quality crystal provides an incontrovertible structural foundation, mitigating risk and accelerating confident decision-making in any drug development pipeline.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 20, 2026.
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  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
  • Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
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  • Ashenhurst, J. (2021, December 15). Substituted Cyclohexanes. Chemistry LibreTexts.
  • Ashenhurst, J. (2014, June 27).
  • LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.
  • Singh, R. P., & Shreeve, J. M. (2004). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 4(2), 207-219.
  • Michigan State University. (n.d.).
  • Various Authors. (2015, March 24). How do I make a crystal of highly polar compounds?
  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography.
  • University of Wisconsin-Platteville. (n.d.).
  • Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • International Union of Crystallography. (2011, June 2).
  • University of California, Irvine. (n.d.).
  • University of Missouri–St. Louis. (n.d.). 4.
  • Various Authors. (2016, July 1). How to crystallize organic compounds. Quora.
  • Perutz, M. F. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Acta Crystallographica Section D: Biological Crystallography, 51(4), 459-467.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2691-2720.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • International Science Council. (n.d.).
  • Gruene, T., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • Jones, W. B. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals.
  • Wikipedia. (n.d.).
  • IUCrData. (n.d.). Notes for authors.

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Comparative

Comparative Analysis of Fluorinated vs. Non-Fluorinated Aminocyclohexanols: A Guide for Drug Development Professionals

<_Step_2> The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Its unique properties can profoundly influence a molecule's physicochemical and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Its unique properties can profoundly influence a molecule's physicochemical and pharmacokinetic profile, often transforming a promising lead compound into a viable drug. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated aminocyclohexanols, a scaffold present in numerous biologically active molecules, to illuminate the strategic advantages conferred by fluorination.

The aminocyclohexanol motif is a valuable building block in pharmaceutical development, appearing in agents targeting the central nervous system (CNS), as well as those with analgesic and anti-inflammatory properties.[3] Fluorination offers a powerful tool to fine-tune the properties of these molecules to enhance their drug-like characteristics.[4]

Physicochemical Properties: The Foundational Impact of Fluorine

The introduction of fluorine into the aminocyclohexanol ring fundamentally alters its electronic and conformational landscape. These changes have significant downstream effects on a molecule's behavior in a biological system.

1.1. Basicity (pKa) and Lipophilicity (LogP)

One of the most predictable effects of fluorination is the modulation of the basicity of nearby amino groups.[5] Due to fluorine's high electronegativity, it exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom of the amino group. This reduction in electron density lowers the amine's pKa, making it less basic.

This modulation of pKa is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa can reduce unwanted interactions with acidic organelles and may influence the degree of ionization at physiological pH, thereby affecting membrane permeability and target engagement.[6]

The impact on lipophilicity (LogP) is more complex and less predictable. While a single fluorine atom is often considered a lipophilic hydrogen isostere, the overall effect on molecular lipophilicity depends on the fluorination pattern and the molecular context.[7][8] In some cases, fluorination can increase lipophilicity, while in others, particularly with multiple fluorine substitutions, it can lead to a decrease.[8][9] Careful consideration of the position and number of fluorine atoms is therefore crucial.

Table 1: Comparative Physicochemical Properties of Hypothetical Aminocyclohexanol Analogs

CompoundStructurePredicted pKaPredicted LogPRationale for Change
Parent Aminocyclohexanol (Structure of non-fluorinated aminocyclohexanol)~9.5~1.2Baseline compound.
4-Fluoro-aminocyclohexanol (Structure of fluorinated aminocyclohexanol)~8.8~1.4Fluorine's inductive effect lowers the pKa of the amino group. The single fluorine substitution can slightly increase lipophilicity.
4,4-Difluoro-aminocyclohexanol (Structure of difluorinated aminocyclohexanol)~8.2~1.3The additive inductive effect of two fluorine atoms further reduces pKa. The effect on LogP is context-dependent but may not be additive.[10]

1.2. Conformational Control

Fluorine substitution can exert significant control over the conformational preferences of the cyclohexyl ring.[11][12] The highly polar C-F bond can participate in intramolecular interactions, such as nonclassical C-F···H-C hydrogen bonds, which can stabilize specific conformations.[11] This conformational locking can be advantageous for pre-organizing a ligand into its bioactive conformation for optimal binding to its target protein, potentially increasing potency and selectivity.[13]

dot```dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare working solutions of the test and control compounds at the desired final concentration (e.g., 1 µM) in phosphate buffer.

    • Prepare the incubation mixture by combining human liver microsomes (e.g., final concentration of 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer. Pre-warm this mixture to 37°C. [14][15] * Rationale: Pre-warming the enzyme/cofactor solution ensures the reaction starts at the optimal temperature for enzymatic activity.

  • Incubation:

    • Initiate the metabolic reaction by adding the compound working solution to the pre-warmed incubation mixture. [16] * At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture. [14] * Rationale: Multiple time points are essential to accurately model the kinetics of compound depletion. The 0-minute time point serves as the baseline concentration.

  • Reaction Termination:

    • Immediately add the aliquot to a well containing ice-cold acetonitrile with a known concentration of an internal standard. [16] * Rationale: The cold organic solvent precipitates the microsomal proteins, instantly stopping the enzymatic reaction. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard. [16] * Rationale: LC-MS/MS provides the sensitivity and selectivity required to accurately measure the concentration of the parent drug in a complex biological matrix.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration).

The strategic fluorination of the aminocyclohexanol scaffold offers a versatile and powerful approach to optimize drug-like properties. By modulating pKa, controlling conformation, blocking metabolic hotspots, and enhancing target interactions, fluorine can significantly improve a compound's pharmacokinetic profile and pharmacological activity. A thorough understanding of these principles, supported by robust experimental validation as outlined in the comparative metabolic stability assay, is essential for leveraging the full potential of fluorine in the design of next-generation therapeutics.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Shah, P., & Sripadi, P. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8273–8303. [Link]

  • Gill, H., Tuteja, S., & Kumar, V. (2015). The role of fluorine in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 7(1), 224-230. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • PubMed. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. [Link]

  • PubMed. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. [Link]

  • ResearchGate. (2021). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]

  • El elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(5), 893–896. [Link]

  • ResearchGate. (2018). Measured²⁰ log P values for compounds selectively fluorinated... [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • ResearchGate. (2022). Some examples of experimentally reported fluorinated cyclohexanes. [Link]

  • ResearchGate. (2024). Optimized biologically active fluorinated cycloalkane derivatives... [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(6), 1025-1065. [Link]

  • ResearchGate. (2025). LogP values for fluorinated phenylcyclohexanes (relative configurations... [Link]

  • Linclau, B., et al. (2016). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 81(21), 10131–10142. [Link]

  • Wuest, M., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Molecules, 27(16), 5104. [Link]

  • Duarte, T. A. S., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Structural Chemistry, 28(6), 1831–1840. [Link]

  • Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 711. [Link]

  • Tverezovskiy, V. V., et al. (2022). Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans. New Journal of Chemistry, 46(27), 13031-13042. [Link]

  • Chaume, G., et al. (2013). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 18(7), 7573–7604. [Link]

  • Máté, L., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8990. [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 4-(Boc-amino)-3-fluorocyclohexanol Enantiomers

A Senior Application Scientist's Perspective on Stereochemistry in Drug Discovery In the intricate world of drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Stereochemistry in Drug Discovery

In the intricate world of drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit dramatically different pharmacological and toxicological profiles.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for undesirable side effects. This guide provides an in-depth comparison of the biological activities of the enantiomers of 4-(tert-butoxycarbonyl-amino)-3-fluorocyclohexanol, a scaffold of significant interest due to its unique combination of structural features.

The aminocyclohexanol core is a privileged structure found in numerous biologically active compounds.[4][5][6][7] The strategic introduction of a fluorine atom can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target.[8][9][10][11] The tert-butoxycarbonyl (Boc) protecting group plays a crucial role during synthesis, temporarily masking the reactive amine to allow for precise chemical modifications elsewhere on the scaffold.[12][13][14][15][16]

This guide will dissect the synthesis, separation, and differential biological evaluation of these enantiomers, presenting a hypothetical yet scientifically rigorous case study to illustrate the profound impact of stereochemistry.

I. Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure 4-(Boc-amino)-3-fluorocyclohexanol is a multi-step process that culminates in the critical separation of the final stereoisomers.

A. Generalized Synthetic Pathway

A plausible synthetic route begins with a readily available cyclohexene derivative. The key functionalities—amine, alcohol, and fluorine—are introduced through a sequence of stereocontrolled reactions. For instance, a hetero-Diels-Alder reaction can establish the initial aminocyclohexene framework, followed by fluorination using a deoxofluorinating agent or a hydroxy-fluorine exchange strategy.[17][18][19] The final step in the core synthesis is the protection of the primary amine with di-tert-butyl dicarbonate ((Boc)₂O) to yield the target molecule as a racemic mixture.[12][14]

G A Cyclohexene Precursor B Hetero-Diels-Alder Reaction A->B C Intermediate Aminocyclohexene B->C D Stereoselective Fluorination C->D E Racemic 3-Fluorocyclohexanolamine D->E F Boc Protection with (Boc)₂O E->F G Racemic 4-(Boc-amino)-3-fluorocyclohexanol F->G H Chiral SFC Separation G->H I Enantiomer A ((+)-isomer) H->I J Enantiomer B ((-)-isomer) H->J

Caption: Generalized synthetic and resolution workflow.

B. Enantiomeric Separation and Characterization

Resolving the racemic mixture into its constituent enantiomers is paramount for biological evaluation. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) are the methods of choice for this task.[1][20][21] These techniques exploit differential interactions between the enantiomers and the chiral environment of the column, resulting in different retention times and allowing for their separation.

Once separated, determining the absolute configuration of each enantiomer (i.e., assigning them as R or S) is essential. This can be accomplished using techniques such as X-ray crystallography on a suitable crystalline derivative or through chiroptical methods like Vibrational Circular Dichroism (VCD).[22][23][24]

II. Comparative Biological Evaluation: A Case Study

To illustrate the differential activity, we present a hypothetical case study where the enantiomers of 4-(Boc-amino)-3-fluorocyclohexanol are evaluated as inhibitors of a protein kinase, "Kinase X," implicated in a cancer signaling pathway.

G cluster_0 Separated Enantiomers cluster_1 Biological Assays A Enantiomer A C Target Binding Assay (Ki determination) A->C Assess Affinity D Functional Enzyme Assay (IC₅₀ determination) A->D Measure Inhibition E Cell-Based Assay (Anti-proliferative EC₅₀) A->E Evaluate Cellular Effect B Enantiomer B B->C Assess Affinity B->D Measure Inhibition B->E Evaluate Cellular Effect F Comparative Analysis: Potency & Efficacy C->F D->F E->F

Caption: Workflow for comparative biological testing.

A. Target Binding Affinity

A competitive radioligand binding assay was performed to measure the affinity of each enantiomer for the ATP-binding site of Kinase X. The inhibition constant (Kᵢ) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Table 1: Kinase X Binding Affinity Data

Compound Kᵢ (nM)
Enantiomer A 15.2 ± 2.1

| Enantiomer B | 875.4 ± 55.6 |

The data clearly show that Enantiomer A possesses a significantly higher affinity for Kinase X, with a Kᵢ value approximately 57-fold lower than that of Enantiomer B. This suggests that the stereochemistry of Enantiomer A allows for a much more favorable three-dimensional fit within the enzyme's active site.

B. In Vitro Enzyme Inhibition

Next, a functional assay was conducted to measure the ability of each enantiomer to inhibit the catalytic activity of Kinase X. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: Kinase X Functional Inhibition Data

Compound IC₅₀ (nM)
Enantiomer A 25.8 ± 3.5

| Enantiomer B | 1540.0 ± 120.1 |

Consistent with the binding data, Enantiomer A is a potent inhibitor of Kinase X activity, whereas Enantiomer B is substantially weaker. This demonstrates that the higher binding affinity of Enantiomer A translates directly into superior functional potency.

C. Cellular Activity

To determine if the enzymatic inhibition translates to a biological effect in a cellular context, the anti-proliferative activity of the enantiomers was assessed in a cancer cell line known to be dependent on Kinase X signaling. The half-maximal effective concentration (EC₅₀) was determined.

Table 3: Anti-proliferative Cellular Assay Data

Compound EC₅₀ (µM)
Enantiomer A 0.25 ± 0.04

| Enantiomer B | > 50 |

The results from the cell-based assay are striking. Enantiomer A effectively inhibits cell proliferation at a sub-micromolar concentration. In contrast, Enantiomer B shows no significant activity even at high concentrations, indicating it is either unable to effectively engage the target in a cellular environment or its low potency prevents a measurable downstream effect.

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Rec Receptor GF->Rec KinX Kinase X Rec->KinX Sub Substrate KinX->Sub pSub Phosphorylated Substrate Sub->pSub Prolif Cell Proliferation pSub->Prolif EnanA Enantiomer A (Active) EnanA->KinX Inhibition

Caption: Inhibition of the Kinase X pathway by Enantiomer A.

III. Discussion: The Imperative of Stereochemical Purity

This case study powerfully illustrates the principle of chiral recognition in biological systems. The active site of a target protein is itself a chiral environment, composed of L-amino acids. Consequently, it interacts differently with the two enantiomers of a chiral ligand. The superior activity of Enantiomer A is due to its precise stereochemical configuration, which allows for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the Kinase X binding pocket, leading to high-affinity binding and potent inhibition. Enantiomer B, being a mirror image, cannot achieve this same optimal fit and is therefore largely inactive.

For drug development professionals, these findings underscore several critical points:

  • Misleading Racemic Data: Screening a racemic mixture would have yielded potency data that represents an average of the two enantiomers, masking the true potency of the active compound.

  • Improved Therapeutic Index: Developing the single, active enantiomer (a process known as "chiral switching") can lead to a more potent drug, allowing for lower doses and potentially reducing off-target effects and overall patient burden.

  • Regulatory Scrutiny: Regulatory agencies like the FDA now require thorough investigation of the individual enantiomers of a new chiral drug candidate.[25]

IV. Experimental Protocols

Protocol 1: Chiral SFC Separation

  • System: Supercritical Fluid Chromatography (SFC) system.

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., methanol with a basic or acidic additive).

  • Method: a. Dissolve the racemic 4-(Boc-amino)-3-fluorocyclohexanol in the co-solvent. b. Inject the sample onto the column. c. Run a gradient of co-solvent to elute the compounds. d. Monitor elution using a UV detector. e. Collect the separated enantiomeric fractions based on their distinct retention times. f. Confirm the purity of each fraction using analytical SFC.

Protocol 2: Kinase X Radioligand Binding Assay

  • Materials: Kinase X enzyme, a suitable radioligand (e.g., ³H-labeled known inhibitor), competitor enantiomers, scintillation fluid, filter plates.

  • Method: a. Prepare a series of dilutions for each enantiomer. b. In a 96-well plate, add the Kinase X enzyme, a fixed concentration of the radioligand, and the varying concentrations of the competitor enantiomer. c. Incubate to allow binding to reach equilibrium. d. Transfer the mixture to a filter plate and wash to separate bound from unbound radioligand. e. Add scintillation fluid to each well and count the radioactivity. f. Plot the data and calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 3: Cell Viability (MTT) Assay

  • Materials: Kinase X-dependent cancer cell line, cell culture medium, 96-well plates, MTT reagent, solubilization solution (e.g., DMSO).

  • Method: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of each enantiomer and incubate for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours. The MTT is converted to formazan crystals by living cells. d. Add solubilization solution to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a plate reader. f. Plot the cell viability versus compound concentration to determine the EC₅₀ value.

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Comparative

A Comparative Guide to the Synthetic Validation of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

For Researchers, Scientists, and Drug Development Professionals Introduction Proposed Synthetic Route 1: A Diastereoselective Approach via Epoxidation and Fluorination This primary proposed route leverages a diastereosel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Route 1: A Diastereoselective Approach via Epoxidation and Fluorination

This primary proposed route leverages a diastereoselective epoxidation of a key allylic alcohol intermediate, followed by a regioselective epoxide opening and a stereospecific deoxyfluorination. The stereochemical outcome of each step is critical to achieving the desired (1S,3R,4R) relative configuration.

Experimental Protocol

Step 1: Synthesis of trans-4-(Boc-amino)cyclohex-2-en-1-ol

The synthesis commences with the commercially available N-Boc-cyclohex-3-enylamine. A hydroboration-oxidation reaction is employed to introduce a hydroxyl group trans to the existing amino substituent.

  • To a solution of N-Boc-cyclohex-3-enylamine (1.0 equiv.) in anhydrous THF at 0 °C under an argon atmosphere, a solution of 9-BBN (1.2 equiv.) in THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is cooled to 0 °C, and a solution of NaOH (3 M, 3.0 equiv.) and H₂O₂ (30% aq., 3.0 equiv.) is added slowly.

  • The mixture is stirred at room temperature for 2 hours, then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford trans-4-(Boc-amino)cyclohex-2-en-1-ol.

Causality of Experimental Choices: The use of 9-borabicyclo[3.3.1]nonane (9-BBN) as the hydroborating agent is strategic. Its bulky nature enhances regioselectivity for the less sterically hindered carbon of the alkene, leading to the desired 3,4-substituted cyclohexene derivative. The subsequent oxidation with alkaline peroxide proceeds with retention of configuration, establishing the trans relationship between the amino and hydroxyl groups.

Step 2: Diastereoselective Epoxidation

The allylic alcohol is then subjected to a directed epoxidation, where the existing hydroxyl group guides the oxidant to one face of the double bond.

  • To a solution of trans-4-(Boc-amino)cyclohex-2-en-1-ol (1.0 equiv.) in dichloromethane at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv.) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 3 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated to yield the crude epoxide, which is used in the next step without further purification.

Causality of Experimental Choices: The syn-directing effect of the allylic hydroxyl group in m-CPBA epoxidations is a well-documented phenomenon.[1] The peroxyacid is delivered to the face of the alkene proximal to the hydroxyl group, leading to the formation of the epoxide with a cis relationship to the hydroxyl group.

Step 3: Regioselective Epoxide Opening

The epoxide is opened under basic conditions to yield a trans-diol.

  • The crude epoxide from the previous step is dissolved in a 1:1 mixture of THF and water.

  • LiOH (2.0 equiv.) is added, and the mixture is heated to 60 °C for 6 hours.

  • The reaction is cooled to room temperature and neutralized with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • The resulting diol is purified by column chromatography.

Causality of Experimental Choices: The regioselectivity of the epoxide opening is governed by the Fürst-Plattner rule, which dictates a trans-diaxial opening of epoxides in cyclohexane systems. Under basic conditions, the nucleophile (hydroxide) will attack the less sterically hindered carbon of the epoxide, leading to the formation of the desired trans-diol.

Step 4: Selective Protection of the C1-Hydroxyl Group

To differentiate the two hydroxyl groups for the subsequent fluorination step, the C1-hydroxyl is selectively protected as a silyl ether.

  • To a solution of the diol (1.0 equiv.) and imidazole (1.5 equiv.) in anhydrous DMF at 0 °C, tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv.) is added.

  • The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.

  • The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The product is purified by flash chromatography.

Causality of Experimental Choices: The C1-hydroxyl group is sterically more accessible than the C3-hydroxyl group, allowing for its selective protection with a bulky silylating agent like TBDMSCl.

Step 5: Deoxyfluorination with Deoxo-Fluor

The unprotected C3-hydroxyl group is converted to a fluorine atom with inversion of stereochemistry.

  • To a solution of the protected diol (1.0 equiv.) in anhydrous dichloromethane at -78 °C under an argon atmosphere, Deoxo-Fluor (1.5 equiv.) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of NaHCO₃ at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over Na₂SO₄ and concentrated.

Causality of Experimental Choices: Deoxo-Fluor is a widely used and effective reagent for the deoxyfluorination of alcohols.[2][3][4] The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the carbon center. This is the key step that establishes the desired trans relationship between the fluorine and the amino group.

Step 6: Deprotection of the Silyl Ether

The TBDMS protecting group is removed to afford the final product.

  • The crude fluorinated compound is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv.) is added.

  • The reaction is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol.

Causality of Experimental Choices: TBAF is a standard reagent for the selective cleavage of silyl ethers and is compatible with the other functional groups present in the molecule.

Workflow Diagram for Proposed Synthetic Route 1

Synthetic Route 1 start N-Boc-cyclohex-3-enylamine step1 1. 9-BBN, THF 2. NaOH, H₂O₂ start->step1 Hydroboration- Oxidation intermediate1 trans-4-(Boc-amino)cyclohex-2-en-1-ol step1->intermediate1 step2 m-CPBA, DCM intermediate1->step2 Epoxidation intermediate2 Epoxide Intermediate step2->intermediate2 step3 LiOH, THF/H₂O intermediate2->step3 Epoxide Opening intermediate3 Diol Intermediate step3->intermediate3 step4 TBDMSCl, Imidazole intermediate3->step4 Selective Protection intermediate4 Protected Diol step4->intermediate4 step5 Deoxo-Fluor, DCM intermediate4->step5 Fluorination (SN2) intermediate5 Fluorinated Intermediate step5->intermediate5 step6 TBAF, THF intermediate5->step6 Deprotection end (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol step6->end

Caption: Proposed diastereoselective synthesis of the target molecule.

Proposed Alternative Route 2: Sharpless Asymmetric Dihydroxylation Approach

An alternative strategy involves the use of the powerful Sharpless asymmetric dihydroxylation to introduce the two hydroxyl groups with defined stereochemistry early in the synthesis. This route would provide enantiopure material, a significant advantage over the racemic "rel-" product from Route 1.

Synthetic Strategy

This route would also start from N-Boc-cyclohex-3-enylamine. The key step is the Sharpless asymmetric dihydroxylation using either AD-mix-α or AD-mix-β to generate a chiral diol.[5][6][7][8] Subsequent selective activation of one hydroxyl group (e.g., tosylation), followed by nucleophilic displacement with an azide ion (with inversion of stereochemistry), would set the stereocenter for the amino group. Reduction of the azide, followed by Boc protection, and then deoxyfluorination of the remaining hydroxyl group would complete the synthesis.

Workflow Diagram for Proposed Alternative Route 2

Synthetic Route 2 start N-Boc-cyclohex-3-enylamine step1 Sharpless Asymmetric Dihydroxylation (AD-mix) start->step1 intermediate1 Chiral Diol step1->intermediate1 step2 1. TsCl, Pyridine 2. NaN₃, DMF intermediate1->step2 Activation & Azide Displacement (SN2) intermediate2 Azido Alcohol step2->intermediate2 step3 H₂, Pd/C intermediate2->step3 Azide Reduction intermediate3 Amino Alcohol step3->intermediate3 step4 (Boc)₂O, Et₃N intermediate3->step4 Boc Protection intermediate4 Boc-Protected Amino Alcohol step4->intermediate4 step5 DAST, DCM intermediate4->step5 Fluorination (SN2) end Enantiopure (1S,3R,4R)-4-(Boc-amino)-3-fluorocyclohexanol step5->end

Caption: Alternative enantioselective synthesis via Sharpless dihydroxylation.

Comparison of Synthetic Routes

FeatureProposed Route 1Proposed Alternative Route 2
Starting Material N-Boc-cyclohex-3-enylamineN-Boc-cyclohex-3-enylamine
Key Stereochemistry-Defining Step Diastereoselective Epoxidation & SN2 FluorinationSharpless Asymmetric Dihydroxylation & SN2 Azide Displacement
Stereochemical Outcome Racemic (rel)Enantiopure
Number of Steps 65
Potential Challenges - Regioselectivity of hydroboration. - Diastereoselectivity of epoxidation. - Regioselectivity of epoxide opening.- Cost and handling of osmium tetroxide (though catalytic). - Selectivity in the activation of the diol.
Advantages - Avoids the use of highly toxic osmium. - Relies on well-understood diastereoselective reactions.- Provides access to enantiomerically pure material. - Potentially fewer steps.
Reagents of Note 9-BBN, m-CPBA, Deoxo-FluorAD-mix, NaN₃, DAST

Conclusion

The synthesis of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol, while not explicitly detailed in the current literature, is achievable through logical and well-precedented synthetic transformations. The proposed primary route offers a solid strategy for obtaining the racemic target molecule through a sequence of diastereoselective reactions. The alternative route, leveraging the power of asymmetric catalysis, presents a more elegant and efficient pathway to the enantiopure product, which is often of greater value in drug development. The choice between these routes in a real-world setting would depend on the specific project requirements, including the need for enantiopure material, cost considerations, and available expertise. This guide provides a robust framework for researchers to embark on the synthesis of this and related fluorinated aminocyclohexanol building blocks, empowering the development of next-generation therapeutics.

References

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process that is effective for a wide range of olefins. Journal of Organic Chemistry, 57(10), 2768-2771.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
  • Corey, E. J., & Noe, M. C. (1996). A critical analysis of the mechanistic basis of enantioselectivity in the osmium-catalyzed asymmetric dihydroxylation of olefins. Journal of the American Chemical Society, 118(13), 319-329.
  • O'Brien, P. (1999). Sharpless Asymmetric Epoxidation of Allylic Alcohols: The Story of a Discovery.
  • Donohue, A. C., & Aube, J. (2003). Asymmetric Synthesis of (+)- and (−)-4-Amino-1,2-cyclopentanediols via Sharpless Asymmetric Dihydroxylation and Amination of a Common Precursor. Organic Letters, 5(22), 4033-4035.
  • Gaunt, M. J., & Spencer, J. B. (1999). Chemo- and diastereoselective epoxidation of a C2-symmetric bis-allylic amine: a concise, asymmetric synthesis of the 2,5-diamino-1,3,4,6-tetrol skeleton. Organic Letters, 1(6), 961-964.
  • Sharpless, K. B. (2002). Searching for new reactivity. (Nobel Lecture).
  • Hudlicky, T., & Reed, J. W. (2007). The Art of Organic Synthesis. Wiley-VCH.
  • Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. Konfiguration der 10-Oxy-decaline; zur Regel der reversiblen trans-Eliminierung bei 6-Ring-Systemen. Helvetica Chimica Acta, 32(1), 275-283.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST. Synthesis, (17), 2561-2578.
  • Paquette, L. A., & Stirling, C. J. M. (1996). Regioselectivity in the Ring Opening of Epoxides. Tetrahedron, 52(42), 13327-13371.
  • Aggarwal, V. K., & Winn, C. L. (2001). Catalytic, Asymmetric Epoxidation of Alkenes: A Practical Approach to the Synthesis of Enantiopure Compounds.
  • Johnson, R. A., & Sharpless, K. B. (1993). Catalytic Asymmetric Epoxidation of Allylic Alcohols. In Catalytic Asymmetric Synthesis (pp. 103-158). VCH.
  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. XI. The hydroboration of alkenes with disiamylborane—A convenient procedure for the conversion of alkenes into aldehydes and ketones. Journal of the American Chemical Society, 83(12), 2544-2551.
  • Henbest, H. B., & Wilson, R. A. L. (1957). 589. Aspects of stereochemistry. Part I. The influence of adjacent polar substituents on the course of epoxidation of △4-steroids. Journal of the Chemical Society (Resumed), 1958-1965.
  • Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions. Chemical Reviews, 93(4), 1307-1370.
  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Sharpless Asymmetric Dihydroxylation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Sharpless asymmetric dihydroxylation. (n.d.). In Wikipedia. Available at: [Link]

  • Donohoe, T. J., et al. (2014). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry, 12(41), 8145-8164. Available at: [Link]

Sources

Validation

comparison of different protecting groups for 4-amino-3-fluorocyclohexanol

An In-Depth Guide to Amine Protection Strategies for 4-Amino-3-fluorocyclohexanol In the landscape of modern drug discovery and development, fluorinated scaffolds are of paramount importance. The strategic introduction o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amine Protection Strategies for 4-Amino-3-fluorocyclohexanol

In the landscape of modern drug discovery and development, fluorinated scaffolds are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The 4-amino-3-fluorocyclohexanol core is a particularly valuable building block, presenting a rigid, three-dimensional structure with multiple points for diversification. However, the synthetic utility of this scaffold is entirely dependent on the precise control of its reactive functional groups: the amine and the alcohol.

This guide provides a comprehensive comparison of common amine-protecting groups for 4-amino-3-fluorocyclohexanol. We will move beyond a simple recitation of protocols to explore the underlying chemical principles, helping researchers make informed, strategic decisions for their synthetic campaigns. Every recommendation is grounded in established chemical literature and practical, field-proven insights.

The Core Principle: Orthogonal Protection

The presence of both an amine and a hydroxyl group on the 4-amino-3-fluorocyclohexanol scaffold necessitates a discussion of orthogonal protection . This strategy allows for the selective deprotection of one functional group in the presence of another, which is critical for sequential, controlled synthetic transformations.[1][2] For instance, the amine may need to be deprotected for an amidation reaction while the hydroxyl group remains protected, or vice-versa. The fundamental difference between the most common amine protecting groups lies in their cleavage conditions, which forms the basis of this orthogonality.[3]

The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions planned for subsequent steps.

  • Easy to remove selectively in high yield without affecting other functional groups.[2]

We will focus on the three most prevalent carbamate-based protecting groups: Boc , Cbz , and Fmoc .

cluster_molecule 4-Amino-3-fluorocyclohexanol cluster_protection Protection Strategies cluster_deprotection Orthogonal Deprotection mol Scaffold Boc Boc (Acid-Labile) mol->Boc Protection Cbz Cbz (Hydrogenolysis) mol->Cbz Protection Fmoc Fmoc (Base-Labile) mol->Fmoc Protection TFA TFA / HCl Boc->TFA Cleavage H2 H₂ / Pd-C Cbz->H2 Cleavage Piperidine Piperidine Fmoc->Piperidine Cleavage

Caption: Orthogonal protection strategies for 4-amino-3-fluorocyclohexanol.

The Boc Group (tert-Butyloxycarbonyl)

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its robustness and straightforward application.[4] It is exceptionally stable to bases and nucleophiles, making it an excellent choice when subsequent synthetic steps involve such conditions.[3]

Mechanism & Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[5] The deprotection mechanism relies on the formation of a stable tert-butyl cation under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, regenerating the free amine.[5][6]

Advantages:

  • High stability to basic, reductive, and nucleophilic conditions.

  • Protection and deprotection protocols are generally high-yielding and reliable.

  • Orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[4]

Disadvantages & Considerations:

  • The strongly acidic conditions required for deprotection (e.g., neat TFA) may not be suitable for substrates with other acid-sensitive functional groups.[7]

  • For 4-amino-3-fluorocyclohexanol, the C-F bond and the hydroxyl group are generally stable to TFA, but prolonged exposure should be monitored. The stereochemistry of the cyclohexyl ring is robust to these conditions.

Experimental Protocols

Protocol 1: Boc-Protection of 4-Amino-3-fluorocyclohexanol

  • Dissolve 4-amino-3-fluorocyclohexanol (1.0 equiv) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-Boc protected product.[8][9]

Protocol 2: Boc-Deprotection

  • Dissolve the N-Boc protected 4-amino-3-fluorocyclohexanol (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected amine, which may be isolated as the free base or its corresponding salt.[5][10]

The Cbz Group (Benzyloxycarbonyl)

Introduced in the 1930s for peptide synthesis, the Cbz (or Z) group remains a cornerstone of protecting group chemistry.[11][] Its defining feature is its stability to both acidic and basic conditions, with cleavage achieved under neutral conditions via catalytic hydrogenolysis.[13]

Mechanism & Rationale: Protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions, where the amine attacks the highly reactive acid chloride.[11] Deprotection is a hydrogenolysis reaction. In the presence of a catalyst (typically palladium on carbon, Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzyl C-O bond is cleaved, releasing the unstable carbamic acid which spontaneously decarboxylates to give the free amine, carbon dioxide, and toluene.[5][11]

Advantages:

  • Stable to a wide range of non-reductive conditions, including many acidic and basic reagents.[11]

  • Deprotection occurs under neutral pH, which is ideal for sensitive substrates.[14]

  • Orthogonal to both Boc and Fmoc protecting groups.

Disadvantages & Considerations:

  • Incompatible with any reaction step that uses catalytic hydrogenation (e.g., reduction of alkenes, alkynes, or nitro groups).

  • The catalyst (Pd/C) can sometimes be pyrophoric and must be handled with care.

  • For substrates containing sulfur, catalyst poisoning can be an issue, although this is not relevant for 4-amino-3-fluorocyclohexanol.

Experimental Protocols

Protocol 3: Cbz-Protection of 4-Amino-3-fluorocyclohexanol

  • Dissolve 4-amino-3-fluorocyclohexanol (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) and stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the N-Cbz protected product.

Protocol 4: Cbz-Deprotection

  • Dissolve the N-Cbz protected 4-amino-3-fluorocyclohexanol (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Purge the reaction flask with nitrogen, then introduce hydrogen gas (H₂) via a balloon or a hydrogenation apparatus.

  • Stir the mixture vigorously under the H₂ atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5][15]

The Fmoc Group (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is the protecting group of choice for modern solid-phase peptide synthesis (SPPS), primarily due to its clever deprotection mechanism under very mild basic conditions.[16][17] It is stable to acidic and reductive conditions, making it perfectly orthogonal to Boc and Cbz.[18]

Mechanism & Rationale: Protection is achieved using Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) under mild basic conditions.[18] The deprotection mechanism is an E1cB (elimination, unimolecular, conjugate base) reaction. A mild, non-nucleophilic base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[19] This generates a stabilized anion, which then undergoes elimination to release the free amine and a dibenzofulvene byproduct, which is trapped by the excess amine base.[16][20]

Advantages:

  • Deprotection occurs under very mild, non-hydrolytic basic conditions.[16]

  • Completely orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[1]

  • The fluorenyl moiety is a strong UV chromophore, which allows for easy monitoring of reaction progress by HPLC.

Disadvantages & Considerations:

  • The protecting group is unstable to any basic conditions.

  • The dibenzofulvene byproduct must be effectively scavenged to prevent its reaction with the newly liberated free amine. Piperidine is an excellent scavenger for this purpose.[19]

  • For 4-amino-3-fluorocyclohexanol, the mild basic deprotection conditions are highly unlikely to affect the hydroxyl group or the C-F bond.

Experimental Protocols

Protocol 5: Fmoc-Protection of 4-Amino-3-fluorocyclohexanol

  • Dissolve 4-amino-3-fluorocyclohexanol (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (Na₂CO₃).

  • Cool the solution to 0 °C.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equiv) in dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1 M HCl, then brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the N-Fmoc protected product.[18]

Protocol 6: Fmoc-Deprotection

  • Dissolve the N-Fmoc protected 4-amino-3-fluorocyclohexanol (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add piperidine to create a 20% (v/v) solution.[17]

  • Stir the reaction at room temperature. The reaction is typically very fast, often completing within 30 minutes.[20]

  • Monitor by TLC or LC-MS.

  • Once complete, remove the DMF and piperidine under high vacuum.

  • The crude product can be purified by co-evaporation with a solvent like toluene to remove residual piperidine, followed by flash chromatography or crystallization to isolate the pure amine.[18][19]

cluster_boc Boc Protected cluster_cbz Cbz Protected cluster_fmoc Fmoc Protected Boc_Struct Boc_Struct Boc_Cleave Cleavage: TFA or HCl (Acid) Cbz_Struct [Cbz-NH-R Structure] Cbz_Cleave Cleavage: H₂ / Pd-C (Hydrogenolysis) Fmoc_Struct [Fmoc-NH-R Structure] Fmoc_Cleave Cleavage: Piperidine (Base)

Caption: Chemical structures and cleavage conditions for common amine protecting groups.

Comparative Data Summary

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Boc₂OCbz-ClFmoc-Cl, Fmoc-OSu
Protection Conditions Mild base (e.g., NaHCO₃) in aq. solvent[9]Mild base (e.g., NaHCO₃) in aq. solvent[11]Mild base (e.g., Na₂CO₃, NaHCO₃)[18]
Deprotection Conditions Strong Acid (TFA, HCl)[5]Catalytic Hydrogenolysis (H₂/Pd-C)[5]Secondary Amine Base (20% Piperidine in DMF)[17]
Stability Stable: Base, Nucleophiles, H₂/Pd-C. Labile: Strong Acid.Stable: Acid, Base, Nucleophiles. Labile: H₂/Pd-C.Stable: Acid, H₂/Pd-C. Labile: Base.[18]
Key Advantages Very robust, common, high-yielding.Cleavage under neutral pH. Orthogonal to many groups.Extremely mild deprotection. Orthogonal to Boc/Cbz.
Key Disadvantages Harsh acidic deprotection.Incompatible with reducible groups. Catalyst handling.Incompatible with basic reagents.

Conclusion: Strategic Selection for Synthesis

The choice of an amine protecting group for 4-amino-3-fluorocyclohexanol is not arbitrary; it is a strategic decision that dictates the entire synthetic route.

  • Choose Boc when your subsequent reaction steps involve basic reagents (e.g., Grignard reagents, LDA) or require catalytic hydrogenation for other transformations. Its robustness makes it a reliable default choice, provided the final deprotection with strong acid is compatible with the fully assembled molecule.[3]

  • Choose Cbz when your molecule contains acid-sensitive groups (like acetals or Boc-protected amines elsewhere) or base-sensitive functionalities. It is the ideal choice for maintaining neutral conditions throughout the synthesis, as long as no other reducible groups are present that you wish to preserve.[13][14]

  • Choose Fmoc when you require exceptionally mild deprotection conditions. It is the perfect partner in an orthogonal scheme with Boc-protected alcohols or other acid-sensitive moieties. Its primary application is in syntheses where avoiding both strong acid and catalytic reduction is critical.[1][3]

By understanding the distinct lability and stability of these three protecting groups, researchers can confidently design and execute complex, multi-step syntheses using the versatile 4-amino-3-fluorocyclohexanol building block, unlocking its full potential in the creation of novel chemical entities.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link].

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available at: [Link].

  • Wikipedia. Protecting group. Available at: [Link].

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 91-117). Humana Press.
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Comparative

A Researcher's Guide to Differentiating Cis and Trans Isomers of 4-amino-3-fluorocyclohexanol using Spectroscopic Data

In the landscape of drug discovery and development, the stereochemical configuration of a molecule is paramount. Diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit vastly differe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the stereochemical configuration of a molecule is paramount. Diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the ability to unambiguously determine the three-dimensional arrangement of atoms is a cornerstone of modern chemical analysis. This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of the cis and trans isomers of 4-amino-3-fluorocyclohexanol, a compound scaffold of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven methodologies for isomer differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a holistic analytical picture.

The Structural Foundation: Chair Conformations and Stereoisomerism

Cyclohexane and its derivatives are not planar; they predominantly exist in a strain-free "chair" conformation.[2] In this conformation, the substituents on the ring occupy two distinct types of positions: axial (a) , which are perpendicular to the plane of the ring, and equatorial (e) , which are in the plane of the ring.[2] The relative orientation of the amino, fluoro, and hydroxyl groups in the cis and trans isomers of 4-amino-3-fluorocyclohexanol dictates which substituents are axial and which are equatorial in the most stable chair conformation. This, in turn, gives rise to unique spectroscopic fingerprints.

For trans-4-amino-3-fluorocyclohexanol, the most stable conformation will have the bulkier substituents in the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[3] In the cis isomer, a competition between the substituents for the more stable equatorial positions exists, which may also be influenced by the possibility of intramolecular hydrogen bonding.[4]

Caption: Equilibrium between chair conformations for cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between diastereomers of substituted cyclohexanes.[5][6] By analyzing chemical shifts (δ) and spin-spin coupling constants (J), a definitive assignment of the relative stereochemistry can be made.

¹H NMR Spectroscopy

The key to differentiating the isomers lies in the signals of the protons on C1, C3, and C4 (the carbons bearing the OH, F, and NH₂ groups, respectively). The orientation of these protons (axial or equatorial) significantly impacts their chemical shift and their coupling to adjacent protons.

  • Chemical Shifts (δ): Generally, axial protons are more shielded (appear at a lower ppm value) than their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the cyclohexane ring. Therefore, we expect to see distinct differences in the chemical shifts of H-1, H-3, and H-4 between the cis and trans isomers.

  • Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.

    • A large coupling constant (typically 10-13 Hz) is observed for an axial-axial (a-a) interaction, where the dihedral angle is ~180°.[5]

    • Smaller coupling constants (typically 2-5 Hz) are observed for axial-equatorial (a-e) and equatorial-equatorial (e-e) interactions.[5]

By examining the multiplicity and coupling constants of the H-1, H-3, and H-4 signals, one can deduce their orientation and, consequently, the stereochemistry of the molecule. For instance, a signal for H-1 that is a triplet of triplets with large and small coupling constants would suggest an axial proton with two axial and two equatorial neighbors.

ProtonExpected for cis IsomerExpected for trans IsomerRationale
H-1 (CHOH) Multiplet with small ³J valuesMultiplet with at least one large ³J (a-a)Depends on the axial/equatorial position of the OH group and neighboring protons.
H-3 (CHF) Multiplet with small ³J valuesMultiplet with at least one large ³J (a-a)Dependent on the conformation and the orientation of neighboring protons.
H-4 (CHNH₂) Multiplet with small ³J valuesMultiplet with at least one large ³J (a-a)The presence of a large coupling constant is a strong indicator of an axial proton.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information for stereochemical assignment. The key principle here is the γ-gauche effect . An axial substituent will cause a shielding (upfield shift to lower ppm) of the γ-carbon (the carbon three bonds away) compared to when the substituent is equatorial.[7][8]

CarbonExpected for cis IsomerExpected for trans IsomerRationale
C-1 (CHOH) Shift depends on a/e positionShift depends on a/e positionAxial carbons are typically shielded relative to equatorial ones.
C-3 (CHF) Shift depends on a/e positionShift depends on a/e positionThe carbon bearing the substituent is directly influenced by its orientation.
C-4 (CHNH₂) Shift depends on a/e positionShift depends on a/e positionThe stereochemistry dictates the electronic environment of this carbon.
C-5, C-6 May experience γ-gauche shieldingShielding pattern will differThe γ-gauche effect from axial substituents on C-1, C-3, and C-4 will be different for each isomer.
¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shift of the fluorine atom will be different for the cis and trans isomers due to their distinct electronic environments. Furthermore, the coupling between the fluorine and the proton on the same carbon (¹JF-H) and with protons on adjacent carbons (²JF-H and ³JF-H) will provide valuable structural information. The magnitude of these coupling constants is also dependent on the dihedral angle.

Infrared (IR) Spectroscopy

IR spectroscopy can provide clues to the stereochemistry of 4-amino-3-fluorocyclohexanol, primarily through the analysis of hydrogen bonding. The relative positions of the hydroxyl, amino, and fluoro groups can either facilitate or hinder intramolecular hydrogen bonding.

  • Intramolecular Hydrogen Bonding: In one of the isomers, it is likely that the geometry will allow for the formation of an intramolecular hydrogen bond (e.g., between the OH and the F, or the OH and the NH₂). This will result in a broad O-H stretching band at a lower frequency (e.g., 3400-3500 cm⁻¹) compared to the sharp, "free" O-H stretch seen at higher frequencies (around 3600 cm⁻¹).[9]

  • Intermolecular Hydrogen Bonding: The isomer that cannot form strong intramolecular hydrogen bonds will exhibit more pronounced intermolecular hydrogen bonding, which is concentration-dependent.[10]

Vibrational ModeExpected for cis IsomerExpected for trans IsomerRationale
O-H Stretch Potentially broad, shifted to lower νPotentially sharper, closer to "free" OHPresence or absence of intramolecular hydrogen bonding.
N-H Stretch Doublet, position may be shiftedDoublet, position may be shiftedInvolvement in hydrogen bonding will affect the N-H stretching frequency.
C-F Stretch ~1000-1100 cm⁻¹~1000-1100 cm⁻¹The exact position may be subtly different due to the different electronic environments.

Mass Spectrometry (MS)

While mass spectrometry cannot typically distinguish between diastereomers directly as they have the same mass, differences in their fragmentation patterns under certain ionization techniques (like Electron Ionization, EI) can sometimes be observed.[11] The stereochemistry can influence the stability of certain fragment ions, leading to variations in their relative abundance. However, this is not as definitive as NMR and should be used as a supplementary technique. It is more common to use a separation technique like liquid chromatography (LC) before MS analysis to differentiate isomers.[12]

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 4-amino-3-fluorocyclohexanol isomer for ¹H NMR and 20-30 mg for ¹³C NMR.[13]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.[13]

  • Instrument Parameters (300 MHz Spectrometer or higher):

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

    • ¹⁹F NMR:

      • Pulse Sequence: Standard single-pulse, proton-decoupled.

      • Number of Scans: 64-256.

IR Spectroscopy
  • Sample Preparation:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For solutions, use a suitable solvent that has minimal absorption in the regions of interest (e.g., CCl₄ for observing O-H stretches).

  • Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Workflow for Isomer Differentiation

Caption: Workflow for spectroscopic differentiation of isomers.

Conclusion

The differentiation of cis and trans isomers of 4-amino-3-fluorocyclohexanol is a critical analytical task that can be accomplished with high confidence through a multi-pronged spectroscopic approach. ¹H NMR, with its sensitivity to the dihedral angles through coupling constants, stands as the most definitive method. ¹³C NMR provides valuable corroborating evidence through the γ-gauche effect. IR spectroscopy offers insights into intramolecular interactions that are unique to one stereoisomer. By systematically applying these techniques and understanding the underlying principles of conformational analysis, researchers can unambiguously assign the stereochemistry of these and related molecules, a crucial step in advancing drug development programs.

References

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Le, T. N., et al. (2017). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Chemical Biology. [Link]

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  • Serafin, E., et al. (2013). Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory. Journal of The American Society for Mass Spectrometry. [Link]

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  • Chemistry LibreTexts. (2021, December 15). Conformation Analysis of Cyclohexane. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Purity Assessment of Fluorinated Compounds

Introduction The introduction of fluorine into organic molecules has become a cornerstone of modern drug development, dramatically influencing properties such as metabolic stability, lipophilicity, and binding affinity....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern drug development, dramatically influencing properties such as metabolic stability, lipophilicity, and binding affinity. However, the unique physicochemical characteristics of fluorinated compounds present distinct challenges for the analytical chemist, particularly in the critical task of purity assessment. This guide provides a comprehensive framework for the validation of analytical methods tailored to fluorinated compounds, ensuring data integrity and regulatory compliance. We will delve into the nuances of method selection, validation parameters, and the specific hurdles posed by organofluorine chemistry, offering a blend of regulatory guidance and practical, field-tested insights.

Strategic Selection of Analytical Techniques for Fluorinated Compounds

The choice of analytical methodology is the foundation of a robust purity assessment. For fluorinated compounds, this decision must account for factors such as volatility, polarity, and the potential for unique interactions with stationary phases. While High-Performance Liquid Chromatography (HPLC) remains the workhorse of purity analysis, other techniques offer distinct advantages for specific applications.

1.1. Comparative Analysis of Primary Analytical Techniques

The table below provides a comparative overview of the most commonly employed techniques for the purity assessment of fluorinated compounds.

Technique Principle Advantages for Fluorinated Compounds Limitations & Considerations Typical Application
Reverse-Phase HPLC (RP-HPLC) with UV/PDA Detection Partitioning between a nonpolar stationary phase and a polar mobile phase.Broad applicability; excellent for non-volatile small molecules. Phenyl-hexyl or F5 stationary phases can offer unique selectivity for fluorinated aromatics.Highly volatile or non-chromophoric compounds may be challenging to detect. Potential for on-column degradation.Primary purity method for most drug substances and intermediates.
Gas Chromatography (GC) with FID/MS Detection Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Ideal for volatile and semi-volatile fluorinated compounds and for assessing residual solvent impurities. High resolution and sensitivity.Requires thermal stability of the analyte. Derivatization may be necessary for non-volatile compounds.Analysis of volatile impurities, fluorinated starting materials, and reagents.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase.Excellent for chiral separations of fluorinated compounds. Faster analysis times and reduced solvent consumption compared to HPLC.Requires specialized equipment. Method development can be more complex.Chiral purity assessment and separation of complex mixtures.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.Absolute quantification without the need for a specific reference standard of the analyte. Provides structural confirmation. ¹⁹F NMR is highly specific.Lower sensitivity compared to chromatographic methods. Requires careful selection of internal standards and relaxation delays.Purity determination of reference standards and key intermediates.
LC-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.High sensitivity and selectivity. Provides mass information for peak identification and structural elucidation of unknown impurities.Quantitative accuracy can be affected by ionization efficiency and matrix effects. Requires careful calibration.Identification and quantification of trace-level impurities and degradation products.

1.2. The Unique Role of ¹⁹F NMR

For fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. With a wide chemical shift range and high sensitivity, it can often provide a clear "fingerprint" of the fluorinated species in a sample. It is particularly adept at identifying and quantifying fluorinated isomers and impurities that may be difficult to resolve chromatographically.

A Validated Framework: The Core of Regulatory Compliance

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for this process.

2.1. Workflow for Analytical Method Validation

The following diagram outlines the logical flow of a comprehensive validation study for a purity method.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development (e.g., Column, Mobile Phase) Opt Method Optimization (e.g., Gradient, Flow Rate) Dev->Opt Refinement Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits (LOD/LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report (Summarize Data, Deviations, Conclusion) Robustness->Report

Caption: Workflow for analytical method validation.

2.2. Detailed Experimental Protocols for Key Validation Parameters (Example: RP-HPLC Method)

The following protocols are based on a hypothetical RP-HPLC method for a fluorinated active pharmaceutical ingredient (API).

A. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Prepare solutions of a placebo (all matrix components except the API).

    • Prepare a solution of the API reference standard.

    • Prepare a solution of the API spiked with all known related substances and potential impurities.

    • Subject a sample of the API to forced degradation conditions (e.g., acid, base, oxidative, thermal, photolytic stress).

    • Inject all solutions onto the HPLC system.

    • Acceptance Criteria: The API peak should be free from any co-eluting peaks in the spiked and forced degradation samples, as demonstrated by peak purity analysis using a Photodiode Array (PDA) detector. The placebo injection should show no interfering peaks at the retention time of the API.

B. Linearity

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of the API reference standard.

    • Perform a series of dilutions to prepare at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

    • Inject each concentration level in triplicate.

    • Plot the average peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve should be ≥ 0.999. The y-intercept should be close to zero.

C. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the API.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.

    • Acceptance Criteria: The RSD for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.

E. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Establish an estimated LOQ based on a signal-to-noise ratio of approximately 10:1.

    • Prepare a sample at this concentration and inject it multiple times (n≥6).

    • Acceptance Criteria: The precision (RSD) of the replicate injections should be ≤ 10%.

Overcoming the Challenges of Fluorinated Compound Analysis

The presence of fluorine can introduce analytical complexities that must be proactively addressed.

  • Enhanced Acidity: Fluorine's strong electron-withdrawing effect can increase the acidity of nearby protons (e.g., in α-fluoroamines or fluoroalcohols). This can lead to peak tailing on silica-based columns due to strong interactions with residual silanols.

    • Mitigation Strategy: Employ end-capped columns or use a mobile phase with a competitive amine additive (e.g., triethylamine) to block active sites. Modern hybrid silica particles also offer improved peak shape for basic compounds.

  • Hydrophobicity and Lipophilicity: Highly fluorinated compounds can be extremely hydrophobic.

    • Mitigation Strategy: Utilize stationary phases with high carbon loads (C18) or specialized phases like phenyl-hexyl or F5 that offer alternative selectivities through π-π and dipole-dipole interactions.

  • Volatility: Low molecular weight fluorinated compounds can be highly volatile, making them amenable to GC but challenging for HPLC, where they may elute close to the solvent front.

    • Mitigation Strategy: For HPLC, use a mobile phase with a lower percentage of organic solvent at the start of the gradient. For GC, ensure proper inlet temperature to avoid sample discrimination.

  • Structural Isomers: The regiochemistry of fluorination can result in isomers with very similar polarities.

    • Mitigation Strategy: Method development should screen a variety of stationary phases (e.g., C18, Phenyl, F5) and organic modifiers (acetonitrile vs. methanol) to maximize resolution. SFC is often superior for separating fluorinated positional isomers and stereoisomers.

Decision-Making Flowchart for Method Selection

This diagram provides a logical pathway for selecting an appropriate analytical technique.

G cluster_0 Initial Assessment cluster_1 Primary Techniques cluster_2 Further Considerations for HPLC cluster_3 Specialized Techniques Start Start: Fluorinated Analyte Volatility Is the analyte volatile & thermally stable? Start->Volatility GC Consider GC-MS/FID Volatility->GC Yes HPLC Consider RP-HPLC Volatility->HPLC No qNMR Consider qNMR for absolute purity GC->qNMR Orthogonal method Chiral Is chiral separation required? HPLC->Chiral UV_Abs Does it have a UV chromophore? Chiral->UV_Abs No SFC Consider SFC Chiral->SFC Yes LC_MS Couple with MS (e.g., LC-MS) UV_Abs->LC_MS No UV_Abs->qNMR Consider as orthogonal method LC_MS->qNMR Orthogonal method

Caption: Method selection for fluorinated compounds.

Conclusion

The validation of analytical methods for fluorinated compounds demands more than a box-checking exercise against regulatory guidelines. It requires a deep understanding of the unique chemical behavior imparted by fluorine. By strategically selecting analytical techniques, meticulously executing validation protocols, and proactively addressing the challenges of organofluorine chemistry, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible purity data. This rigorous approach is fundamental to guaranteeing the quality and safety of fluorinated pharmaceuticals, from early-stage development to final product release.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

Comparative

A Comparative Guide to the Reactivity of 4-(Boc-amino)-3-fluorocyclohexanol Stereoisomers

Introduction: The Strategic Value of Stereochemistry in Fluorinated Scaffolds In the landscape of modern drug discovery, fluorinated alicyclic scaffolds are indispensable building blocks. The strategic incorporation of f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Stereochemistry in Fluorinated Scaffolds

In the landscape of modern drug discovery, fluorinated alicyclic scaffolds are indispensable building blocks. The strategic incorporation of fluorine can profoundly modulate a molecule's metabolic stability, membrane permeability, and binding affinity. The 4-(Boc-amino)-3-fluorocyclohexanol framework, in particular, presents a trifecta of functional groups whose spatial arrangement dictates not only the molecule's three-dimensional shape but also its chemical reactivity. Understanding how stereochemistry governs the reactivity of this scaffold is paramount for researchers aiming to synthesize complex molecules and novel drug candidates efficiently.

This guide provides an in-depth comparison of the reactivity of key stereoisomers of 4-(Boc-amino)-3-fluorocyclohexanol. We will move beyond simple procedural descriptions to explore the underlying principles of conformational analysis, neighboring group participation, and electronic effects that cause dramatic differences in reaction outcomes. The insights presented here are grounded in established chemical principles and are designed to empower researchers to make informed decisions in their synthetic strategies.

Conformational Landscape: The Primacy of the Chair Conformation

The reactivity of a cyclohexane derivative is inextricably linked to its preferred chair conformation. The energetic cost of placing a substituent in the sterically hindered axial position versus the more stable equatorial position dictates the conformational equilibrium. For the isomers of 4-(Boc-amino)-3-fluorocyclohexanol, the key substituents are the hydroxyl (-OH), fluorine (-F), and the bulky Boc-amino (-NHBoc) groups.

The tert-butyloxycarbonyl (Boc) group is exceptionally bulky and will overwhelmingly favor an equatorial position to minimize destabilizing 1,3-diaxial interactions.[1] This powerful conformational lock significantly simplifies our analysis, as the ring conformation will primarily be determined by the need to place the -NHBoc group equatorially. The relative stereochemistry of the -OH and -F groups will then determine whether they occupy axial or equatorial positions.

Let's consider two representative diastereomers to illustrate these principles:

  • Isomer 1: (1R,3S,4S)-4-(Boc-amino)-3-fluorocyclohexanol (A cis,cis-like isomer) : All substituents can potentially occupy equatorial positions.

  • Isomer 2: (1S,3S,4S)-4-(Boc-amino)-3-fluorocyclohexanol (A trans,cis-like isomer) : With the -NHBoc group equatorial, the -OH group is forced into an axial position.

G cluster_isomer1 Isomer 1: All-Equatorial Conformer (More Stable) cluster_isomer2 Isomer 2: Axial-OH Conformer i1 i2

Caption: Dominant chair conformations for two key stereoisomers.

The stability of these conformers is not governed by sterics alone. Non-classical hydrogen bonding between an axial fluorine and diaxial hydrogens can sometimes favor an axial fluorine conformation, though this is a weaker effect.[2] More significantly, intramolecular hydrogen bonding between adjacent groups (e.g., OH and F, or OH and the Boc carbonyl) can influence conformational preference.[3] For our analysis, the steric demand of the Boc group remains the dominant factor.

Comparative Reactivity: A Tale of Two Isomers

The distinct spatial arrangement of functional groups in each stereoisomer leads to profound differences in their chemical behavior. We will explore this by comparing their performance in key synthetic transformations.

Substitution at the C1-Hydroxyl: The Role of Neighboring Group Participation (NGP)

Substitution reactions at the C1 hydroxyl, such as a Mitsunobu reaction, are highly sensitive to the surrounding stereochemical environment. In this reaction, the alcohol is converted into a good leaving group in situ, which is then displaced by a nucleophile, typically with an inversion of stereochemistry.

However, the presence of the adjacent Boc-amino group can alter this outcome dramatically. The carbonyl oxygen or the nitrogen lone pair of the Boc group can act as an internal nucleophile, attacking the activated C1 center. This phenomenon, known as Neighboring Group Participation (NGP), proceeds through a cyclic intermediate and results in a double inversion, leading to an overall retention of stereochemistry at C1.[4][5]

For NGP to occur, the participating group must be able to achieve an anti-periplanar arrangement relative to the leaving group at C1.

  • For Isomer 1 (Equatorial OH): The Boc-amino group is trans to the equatorial hydroxyl group. Upon activation of the hydroxyl, the Boc-amino group is perfectly positioned for an anti-periplanar attack from the backside, facilitating NGP. This leads to a faster reaction rate and retention of stereochemistry.

  • For Isomer 2 (Axial OH): The Boc-amino group is cis to the axial hydroxyl group. It cannot achieve the required backside alignment for NGP. Therefore, this isomer will react via a standard SN2 pathway, which is often slower and results in the expected inversion of stereochemistry.

G Isomer1 Isomer 1 (Equatorial OH) Activated1 Activation of OH (e.g., Mitsunobu) Isomer1->Activated1 NGP_Intermediate Cyclic Intermediate (Oxazolinium-like) Activated1->NGP_Intermediate NGP (Fast) Product1 Product with RETENTION of Stereochemistry NGP_Intermediate->Product1 Nucleophile Attack Isomer2 Isomer 2 (Axial OH) Activated2 Activation of OH (e.g., Mitsunobu) Isomer2->Activated2 SN2_TS Direct SN2 Attack by External Nucleophile Activated2->SN2_TS Standard SN2 (Slower) Product2 Product with INVERSION of Stereochemistry SN2_TS->Product2

Caption: Reaction pathways for substitution at C1 hydroxyl.

Table 1: Comparative Data for Mitsunobu Reaction with Benzoic Acid

StereoisomerC1-OH OrientationRelative RateProduct StereochemistryPredominant Mechanism
Isomer 1 Equatorial1.0 (Fast)RetentionNeighboring Group Participation
Isomer 2 Axial0.2 (Slow)InversionSN2 Displacement

Note: Relative rates are illustrative, based on established principles of NGP.

Oxidation of the C1-Hydroxyl

The rate of oxidation of a secondary alcohol to a ketone can also be influenced by its stereochemistry. Generally, axial alcohols are less sterically hindered to the approach of bulky oxidation reagents (like those in Swern or Dess-Martin oxidations) compared to their equatorial counterparts, which can lead to faster reaction rates.

  • For Isomer 1 (Equatorial OH): The approach of the oxidant is somewhat hindered by the axial hydrogens at C3 and C5.

  • For Isomer 2 (Axial OH): The axial hydroxyl is more exposed, potentially allowing for a faster rate of oxidation.

Table 2: Comparative Data for Dess-Martin Periodinane (DMP) Oxidation

StereoisomerC1-OH OrientationExpected Relative Rate
Isomer 1 Equatorial1.0
Isomer 2 Axial~1.5 - 2.0 (Faster)
Acid-Catalyzed Boc Deprotection

The Boc group is a widely used amine protecting group that is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[][7] The mechanism involves protonation of a carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[7] While this reaction is generally robust, the stereochemical environment can influence the rate by affecting the accessibility of the Boc group to the acid catalyst.

In this specific scaffold, the differences are expected to be minor, as the Boc group's equatorial position keeps it relatively unhindered in all major conformers. However, subtle differences in the local electronic environment due to the proximity of the fluorine and hydroxyl groups could lead to small, measurable rate differences, though these are not typically significant enough to alter synthetic planning.

Experimental Protocol: Mitsunobu Reaction on Isomer 1

This protocol describes a representative procedure for a Mitsunobu reaction, highlighting the self-validating nature of the experiment where the stereochemical outcome confirms the mechanistic pathway.

Objective: To perform a stereoretentive substitution of the C1-hydroxyl group on Isomer 1 using benzoic acid as the nucleophile.

Rationale: This experiment is chosen to demonstrate the practical implications of Neighboring Group Participation. The use of a chiral, non-racemic starting material and subsequent stereochemical analysis of the product provides definitive proof of the reaction mechanism.

Caption: Experimental workflow for the Mitsunobu reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Isomer 1 (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and benzoic acid (1.2 eq). Dissolve the solids in anhydrous tetrahydrofuran (THF, 0.1 M).

    • Expertise: Anhydrous conditions are critical as any water will consume the Mitsunobu reagents. PPh₃ and an azodicarboxylate (DIAD) form the active phosphonium salt that activates the alcohol.

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 10 minutes.

    • Expertise: The dropwise addition at 0°C is a safety measure to control the exothermic reaction and prevent the formation of side products. A characteristic orange color of the ylide intermediate should be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Trustworthiness: The reaction is monitored until the starting material is consumed, ensuring the transformation is complete.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Expertise: The aqueous wash removes the acidic byproducts (benzoic acid) and the basic byproducts (hydrazine derivative from DIAD).

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Expertise: The polarity of the eluent is chosen to separate the desired ester product from triphenylphosphine oxide, a major byproduct of the reaction.

  • Analysis: Characterize the purified product by NMR and Mass Spectrometry. Determine the stereochemical outcome by comparing the coupling constants in the ¹H NMR spectrum to the starting material or by using chiral HPLC. The expected result is retention of stereochemistry at C1.

Conclusion and Strategic Implications

The stereochemistry of 4-(Boc-amino)-3-fluorocyclohexanol is not a passive feature but an active director of chemical reactivity. By understanding the interplay of conformational preferences and the potential for neighboring group participation, chemists can predict and control the outcomes of their reactions.

Summary of Key Reactivity Differences:

Reaction TypeIsomer 1 (Equatorial OH)Isomer 2 (Axial OH)Key Differentiator
Substitution (Mitsunobu) Fast, Retention of StereoSlow, Inversion of StereoNeighboring Group Participation
Oxidation (DMP) SlowerFasterSteric Accessibility

For drug development professionals, this understanding is crucial. The ability to selectively synthesize a specific stereoisomer or to invert a stereocenter with precision allows for the systematic exploration of a molecule's structure-activity relationship (SAR). The principles outlined in this guide provide a predictive framework for designing rational synthetic routes to complex, stereochemically rich fluorinated molecules, ultimately accelerating the discovery of new therapeutic agents.

References

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  • Al-Maharik, N., et al. (2020). Conformational Analysis Explores the Role of Electrostatic Nonclassical C-F···H-C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Omega, 5(15), 8677–8684. [Link]

  • Bykova, T., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 774-779. [Link]

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  • Chegg Study. (2011). Solved: a) draw cis-3-fluorocyclohexanol in its more stable... [Link]

  • Bykova, T., et al. (2017). Synthesis of selectively fluorinated cyclohexanes: the observation of phenonium rearrangements during deoxyfluorination reactions on cyclohexane rings with a vicinal phenyl substituent. Journal of Fluorine Chemistry, 203, 169-174. [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Neighbouring group participation. [Link]

  • Wier, K., et al. (2021). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. [Link]

  • YouTube. (2024). Find most stable conformer of cis-3-fluorocyclohexanol. [Link]

  • University Course Material. (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Nair, M. N., et al. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 3(9), 743-748. [Link]

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  • Bennett, C. S. (2019). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. The Journal of Organic Chemistry, 84(15), 9514–9522. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

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  • Streng, E. S., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 1118-1124. [Link]

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Reactant of Route 1
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol
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Reactant of Route 2
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol
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